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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine: Structure, Properties, Synthesis, and Applications

Abstract (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a chiral phenethylamine derivative of significant interest in medicinal chemistry and drug development. Structurally related to key neurotransmitters, this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a chiral phenethylamine derivative of significant interest in medicinal chemistry and drug development. Structurally related to key neurotransmitters, this compound serves not as a direct therapeutic agent but as a crucial, stereochemically defined building block for the synthesis of complex, pharmacologically active molecules. Its value lies in the precise spatial orientation of its functional groups, dictated by the (R)-configuration at the second carbon, which is essential for achieving stereo-specific interactions with biological targets. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, stereoselective synthetic routes, and its application as a key intermediate in the development of novel therapeutics, particularly ion channel modulators.

Chemical Identity and Molecular Structure

(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a primary amine whose structure features a 3,4-dimethoxy substituted phenyl ring attached to a propane backbone, with a chiral center at the C2 position.

Identifier Value
IUPAC Name (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine[1]
Synonyms (R)-2-(3,4-dimethoxyphenyl)propylamine, (R)-3,4-dimethoxy-β-methylphenethylamine[1]
CAS Number 68225-61-6[1]
Molecular Formula C₁₁H₁₇NO₂[1]
Molecular Weight 195.26 g/mol [1]
InChIKey RRARQHPQZWUMFW-QMMMGPOBSA-N[1]
Stereochemistry: The Importance of the (R)-Configuration

The defining structural feature of this molecule is the chiral center at the C2 carbon of the propane chain, leading to two possible enantiomers: (R) and (S). The (2R) designation specifies the absolute configuration where the substituents (amino, methyl, and dimethoxyphenyl groups) are arranged in a specific three-dimensional orientation. This stereochemical purity is paramount in drug development, as different enantiomers of a chiral molecule often exhibit vastly different pharmacological activities, potencies, and toxicity profiles due to the stereospecific nature of biological receptors and enzymes. The use of enantiopure intermediates like (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a foundational strategy for creating single-enantiomer drugs with improved therapeutic indices.

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and formulation characteristics.

Property Value Source
Calculated LogP 1.1[1]
Topological Polar Surface Area (TPSA) 44.5 Ų[1]

The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a desirable characteristic for many drug candidates, while the TPSA is within the range typically associated with good oral bioavailability.

Synthesis and Stereoselective Control

The synthesis of enantiomerically pure (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a non-trivial task that requires a robust stereoselective strategy. A common and effective approach involves the use of a chiral auxiliary. This methodology relies on reacting a prochiral precursor, 3,4-dimethoxyphenylacetone, with a chiral amine to form diastereomeric intermediates. These diastereomers possess different physical properties and can be separated. Subsequent removal of the chiral auxiliary yields the desired single enantiomer of the target amine.

A validated pathway involves the reductive amination of 3,4-dimethoxyphenylacetone with (S)-α-methylbenzylamine, followed by separation of the resulting diastereomer and subsequent debenzylation via catalytic hydrogenation.[1] The choice of (S)-α-methylbenzylamine as the chiral auxiliary is strategic; it is commercially available in high enantiopurity and is readily removed under standard hydrogenolysis conditions, which are typically mild and high-yielding.

Visualization of the Synthetic Workflow

The following diagram illustrates a key synthetic transformation for producing the target compound in its (R)-enantiomeric form.

G cluster_0 Step 1: Diastereoselective Reductive Amination cluster_1 Reagents & Conditions start (-)-N-((S)-α-methylbenzyl)-2(R)-(3,4-dimethoxyphenyl)propylamine product (R)-2-(3,4-dimethoxyphenyl)-propan-1-amine start->product Yield: 72% reagents 1. 20% Pd(OH)₂/C Catalyst 2. H₂ Gas (Hydrogenolysis) reagents->start

Caption: Key hydrogenolysis step for the synthesis of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine.

Biological Context and Research Applications

While structurally similar to dopamine, (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine itself is not a potent pharmacological agent. An evaluation of its racemic mixture showed it to be a weak dopamine D-1 agonist, with no significant difference in activity observed between the (R) and (S) enantiomers in an adenylate cyclase stimulation assay.[1]

The primary value of this compound is its role as a high-value chiral intermediate. Its utility has been demonstrated in the synthesis of novel, isoform-selective blockers of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1]

  • Application in HCN Channel Modulator Synthesis: HCN channels are crucial for regulating rhythmic activity in both cardiac pacemaker cells and neurons. The development of isoform-selective HCN blockers is a key goal for creating safer and more effective drugs for cardiovascular conditions (like arrhythmias) and neurological disorders (like epilepsy and neuropathic pain). (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine serves as a core scaffold onto which further chemical modifications are made to build potent and selective HCN1 or HCN2 channel inhibitors.[1]

Experimental Protocol: Synthesis via Hydrogenolysis

The following protocol is an illustrative example for the final deprotection step to yield the target amine from its N-benzylated precursor, based on established literature.[1] This protocol is intended for trained professionals in a properly equipped laboratory setting.

Objective: To synthesize (R)-2-(3,4-dimethoxyphenyl)-propan-1-amine via catalytic hydrogenolysis.

Materials:

  • (-)-N-((S)-α-methylbenzyl)-2(R)-(3,4-dimethoxyphenyl)propylamine (starting material)

  • 20% Palladium hydroxide on carbon (Pd(OH)₂/C), Pearlman's catalyst

  • Hydrogen (H₂) gas source

  • Methanol (MeOH), anhydrous

  • Parr hydrogenator or similar apparatus

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve the starting material, (-)-N-((S)-α-methylbenzyl)-2(R)-(3,4-dimethoxyphenyl)propylamine, in anhydrous methanol.

  • Catalyst Addition: Carefully add 20% Pd(OH)₂/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading should be determined based on literature precedent, typically 5-10 mol%.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel to the desired pressure (e.g., 50-60 psi) with H₂.

  • Reaction Execution: Vigorously stir the mixture at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Solvent Evaporation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified if necessary by techniques such as column chromatography or crystallization to yield the final, high-purity (R)-2-(3,4-dimethoxyphenyl)-propan-1-amine. The literature reports a yield of 72% for this transformation.[1]

Conclusion

(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a specialized chemical entity whose value is realized through its application in asymmetric synthesis. While exhibiting minimal intrinsic biological activity in dopaminergic assays, its stereochemically defined structure makes it an indispensable building block for constructing next-generation therapeutics. Its demonstrated use in the synthesis of selective HCN ion channel modulators highlights its importance to drug discovery programs targeting complex cardiovascular and neurological diseases. Future research will likely continue to leverage this and similar chiral amines to explore and develop highly specific and potent drug candidates.

References

  • Molecules Co., Ltd. (R)-2-(3,4-dimethoxyphenyl)-propan-1-amine | 68225-61-6. Available from: [Link]

Sources

Exploratory

Physicochemical and Pharmacological Profiling of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

Executive Summary The compound (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine —also known by its racemate identifier, 3,4-dimethoxy- -methylphenethylamine (CAS: 55174-61-3)—represents a highly specialized structural hybrid i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine —also known by its racemate identifier, 3,4-dimethoxy-


-methylphenethylamine (CAS: 55174-61-3)—represents a highly specialized structural hybrid in medicinal chemistry [1]. By integrating the electron-rich 3,4-dimethoxy aromatic substitution pattern of DMPEA with the sterically restricted 

-methyl backbone of BMPEA, this molecule serves as a critical probe for monoaminergic systems.

This technical whitepaper provides an in-depth analysis of its physicochemical characteristics, the causal stereochemical dynamics of the (2R) enantiomer, and the self-validating methodologies required for its isolation and analytical quantification.

Structural and Physicochemical Profiling

Understanding the fundamental physicochemical properties of a molecule is the prerequisite for designing robust extraction, purification, and assay protocols. The presence of the primary amine dictates its basicity, while the dimethoxy groups significantly influence its lipophilicity and metabolic vulnerability [2].

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound. Because isolated empirical data on the pure (2R) enantiomer is highly restricted, baseline thermodynamic and electronic properties are derived from the validated racemate and computational modeling of closely related phenethylamine analogs [1, 3].

Table 1: Physicochemical and Computational Profile

PropertyValueMethod / Source
Chemical Name (2R)-2-(3,4-dimethoxyphenyl)propan-1-amineIUPAC Nomenclature
CAS Registry Number 55174-61-3 (Racemate)Literature / BenchChem [1]
Molecular Formula C₁₁H₁₇NO₂Exact Mass Calculation
Molecular Weight 195.26 g/mol Calculated
pKa (Primary Amine) ~9.74Predicted / Analogue Extrapolation [2]
LogP (Lipophilicity) 1.80 - 2.10Computational Consensus
Topological Polar Surface Area 44.5 Ų2D Structure Analysis
Hydrogen Bond Donors 1 (Amine -NH₂)Structural Analysis
Hydrogen Bond Acceptors 3 (Amine + 2x Methoxy)Structural Analysis

Causality Insight: The pKa of ~9.74 is a critical operational parameter [2]. At physiological pH (7.4), the amine exists >99% in its protonated (cationic) state. This is the exact mechanism by which it forms a vital salt bridge with the conserved aspartate residue (Asp) within the binding pocket of monoamine transporters (DAT, NET, SERT) and trace amine-associated receptors (TAAR1).

Stereochemical Causality: The (2R) Configuration

Why isolate the (2R) enantiomer? In phenethylamine pharmacology, the spatial orientation of the amine relative to the aromatic ring dictates receptor affinity and efficacy.

The introduction of a methyl group at the


-carbon (C2) restricts the rotation around the 

bond. The (2R) configuration locks the molecule into a specific spatial vector. When entering a chiral biological environment (like a receptor binding pocket), the (2R) enantiomer projects its bulky 3,4-dimethoxyphenyl group into the hydrophobic sub-pocket while precisely aligning the protonated amine with the aforementioned aspartate residue. The (2S) enantiomer, conversely, suffers from steric clash, resulting in a logarithmic drop in binding affinity.
Metabolic Fate

The metabolic clearance of this compound is heavily influenced by its structure. The


-methyl group provides significant steric hindrance against Monoamine Oxidase (MAO), prolonging its half-life compared to unbranched phenethylamines.

Metabolic_Pathway A (2R)-2-(3,4-dimethoxyphenyl) propan-1-amine B MAO Enzymes (Oxidative Deamination) A->B Primary C CYP450 Enzymes (O-Demethylation) A->C Secondary D (2R)-2-(3,4-dimethoxyphenyl) propanoic acid B->D E Active Phenolic Metabolites C->E

Fig 1: Primary and secondary metabolic pathways of the (2R) enantiomer.

Self-Validating Experimental Methodologies

To utilize (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine in rigorous scientific studies, researchers must ensure absolute enantiomeric purity. The following protocol outlines a self-validating system for chiral resolution and LC-MS/MS quantification.

Workflow Visualization

Chiral_Workflow S1 Synthesize Racemate S2 Diastereomeric Salt Formation S1->S2 S3 Fractional Crystallization S2->S3 S4 Free Base Recovery S3->S4 S5 LC-MS/MS Validation S4->S5

Fig 2: Self-validating workflow for chiral resolution and enantiomeric validation.

Protocol: Chiral Resolution via Diastereomeric Crystallization

Principle: Enantiomers have identical physical properties, making them impossible to separate via standard chromatography. By reacting the racemate with a chiral acid (e.g., L-tartaric acid), we create diastereomeric salts, which possess different solubilities.

  • Salt Formation: Dissolve 10g of racemic 2-(3,4-dimethoxyphenyl)propan-1-amine in 50 mL of hot methanol. Add 1 molar equivalent of L-(+)-tartaric acid.

  • Fractional Crystallization: Allow the solution to cool slowly to 4°C over 24 hours. The (2R)-amine-L-tartrate salt will selectively precipitate due to its lower solubility lattice energy.

  • Free Base Recovery: Filter the crystals. To recover the free base, suspend the crystals in aqueous NaOH (pH > 12). Causality: Because the pKa of the amine is 9.74, pushing the pH to 12 ensures >99% of the compound is deprotonated into its lipophilic free-base form[2]. Extract with dichloromethane (DCM).

Protocol: Self-Validating LC-MS/MS Enantiomeric Excess (ee) Determination

A protocol is only as good as its internal controls. If you inject a purportedly pure (2R) sample into a chiral column and observe a single peak, you cannot definitively know if the sample is 100% pure, or if the column simply failed to separate the enantiomers.

The Self-Validating Step:

  • System Suitability Injection: First, inject the racemic standard (CAS: 55174-61-3) onto a Chiralpak AD-H column (Mobile Phase: Hexane/Isopropanol/Diethylamine 90:10:0.1 v/v/v).

    • Causality of Diethylamine: The basic additive suppresses secondary interactions between the basic amine of the analyte and residual acidic silanols on the stationary phase, preventing peak tailing.

  • Validation Criteria: The system is only validated if the chromatogram shows two distinct peaks with a baseline resolution (

    
    ) > 1.5 and a 1:1 area ratio.
    
  • Sample Injection: Inject the recovered (2R) sample.

  • Data Interpretation: Calculate the enantiomeric excess (

    
    ). An 
    
    
    
    is confirmed only when the (2S) peak is absent in a system proven capable of detecting it.

Conclusion

(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a structurally nuanced molecule requiring precise handling. By understanding the causality behind its pKa, lipophilicity, and stereochemistry, researchers can exploit acid-base dynamics for efficient extraction and utilize self-validating chiral chromatography to ensure the integrity of downstream pharmacological data.

References

Foundational

Literature Review and Technical Guide on 2-(3,4-dimethoxyphenyl)propan-1-amine (3,4-DM-β-MPEA) Derivatives

Executive Summary The compound 2-(3,4-dimethoxyphenyl)propan-1-amine (CAS: 55174-61-3), frequently referred to in literature as 3,4-Dimethoxy-β-methylphenethylamine (3,4-DM-β-MPEA), is a substituted phenethylamine deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3,4-dimethoxyphenyl)propan-1-amine (CAS: 55174-61-3), frequently referred to in literature as 3,4-Dimethoxy-β-methylphenethylamine (3,4-DM-β-MPEA), is a substituted phenethylamine derivative[1]. Structurally, it bridges the gap between the naturally occurring dopamine metabolite 3,4-dimethoxyphenethylamine (DMPEA) and the synthetic transporter substrate β-methylphenethylamine (BMPEA)[1]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry, providing researchers with a rigorously causal, self-validating framework for synthesizing, isolating, and characterizing this compound and its derivatives.

Chemical Identity & Physicochemical Properties

Understanding the foundational properties of 3,4-DM-β-MPEA is critical for predicting its behavior in both synthetic workflows and biological assays. The presence of the β-methyl group introduces a chiral center, while the 3,4-dimethoxy substitutions significantly enhance the molecule's lipophilicity compared to endogenous monoamines[1].

Table 1: Physicochemical Properties and Identifiers

Property Value Causality / Implication for Research
IUPAC Name 2-(3,4-dimethoxyphenyl)propan-1-amine Defines the primary amine and β-methyl branching.
Common Synonyms 3,4-Dimethoxy-β-methylphenethylamine Used interchangeably in pharmacological literature[1].
CAS Number 55174-61-3 Essential for precise reagent sourcing and database querying[1].
Molecular Formula C₁₁H₁₇NO₂ Dictates a molecular weight of 195.26 g/mol [1].

| Predicted pKa | ~9.74 (Inferred from DMPEA) | Ensures the compound is protonated at physiological pH, necessitating acid-base extraction protocols[2]. |

Structure-Activity Relationship (SAR) & Pharmacological Profiling

Direct experimental data on the pharmacodynamics of 3,4-DM-β-MPEA is limited; however, a robust theoretical framework can be constructed by analyzing its structural analogs[3].

  • DMPEA Influence: The parent compound, DMPEA, is known to exhibit weak affinity for serotonin receptors and acts as a monoamine oxidase (MAO) inhibitor[4]. The 3,4-dimethoxy substitution pattern is critical for this MAO interaction[1].

  • BMPEA Influence: The addition of a methyl group at the beta carbon (as seen in BMPEA) shifts the pharmacological profile toward monoamine transporter interaction, specifically acting as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET)[1].

Therefore, 3,4-DM-β-MPEA is hypothesized to possess a mixed pharmacological profile: operating as a competitive substrate for DAT/NET while simultaneously inhibiting the enzymatic breakdown of these neurotransmitters via MAO[3][5].

Pathway Compound 3,4-DM-β-MPEA (CAS: 55174-61-3) DAT_NET DAT / NET Transporters Compound->DAT_NET Substrate/Inhibitor MAO Monoamine Oxidase (MAO) Compound->MAO Competitive Inhibition Synaptic Synaptic Cleft (Elevated Monoamines) DAT_NET->Synaptic Reuptake Blockade Metabolites Inactive Metabolites Synaptic->Metabolites Normal Clearance MAO->Metabolites Reduced Breakdown

Fig 1: Proposed pharmacological signaling and interaction pathway of 3,4-DM-β-MPEA.

Table 2: Comparative Pharmacological Profile (Inferred from Analogs)

Analog / Compound Primary Target Mechanism of Action Estimated IC₅₀ / Half-life
DMPEA MAO / 5-HT Inhibitor / Weak Agonist Short t½ (< 1 hour)[6]
BMPEA DAT / NET Substrate / Reuptake Inhibitor High Affinity / Short t½[6]

| 3,4-DM-β-MPEA | DAT / NET / MAO | Mixed Substrate & Inhibitor | TBD (Requires empirical validation)[7] |

Synthesis, Isolation, and Analytical Validation

To investigate this compound, researchers must first secure high-purity material. The synthesis of primary amines with beta-branching requires careful selection of reducing agents to prevent over-alkylation or incomplete reduction[1].

The Self-Validating Synthetic Workflow

The following methodology utilizes the amidation of 2-(3,4-dimethoxyphenyl)propanoic acid followed by aggressive hydride reduction.

Workflow Start 2-(3,4-Dimethoxyphenyl) propanoic acid Amidation Amidation Phase (SOCl2, NH3) Start->Amidation Activation Reduction Reduction Phase (LiAlH4 / THF) Amidation->Reduction Hydride Transfer LLE Acid-Base LLE (pH Partitioning) Reduction->LLE Quench & Extract Analysis Purity Validation (GC-MS, 1H-NMR) LLE->Analysis Isolate Free Base

Fig 2: Logical workflow for the synthesis, extraction, and validation of 3,4-DM-β-MPEA.

Step-by-Step Protocol: Synthesis & Liquid-Liquid Extraction (LLE)

Causality Check: Why use Lithium Aluminum Hydride (LiAlH₄) instead of milder agents like NaBH₄? Amides are highly stable due to resonance; NaBH₄ lacks the thermodynamic driving force to reduce them. LiAlH₄ provides the necessary nucleophilic hydride transfer to fully reduce the carbonyl to a methylene group, yielding the primary amine.

  • Amidation: React 2-(3,4-dimethoxyphenyl)propanoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by quenching with aqueous ammonia to yield the corresponding primary amide.

  • Reduction: Suspend the amide in anhydrous Tetrahydrofuran (THF). Slowly add a stoichiometric excess of LiAlH₄ at 0°C under an inert argon atmosphere. Reflux for 12 hours.

  • Quenching (Fieser Method): Self-Validation Step: Quench the unreacted LiAlH₄ using the precise

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O ratio. This ensures the formation of granular aluminum salts that will not trap the product, validating the physical recovery limits of the reaction.
  • Acid-Base LLE[2]:

    • Acidification: Extract the THF filtrate into 1M HCl (pH < 3). Causality: The target amine (pKa ~9.74) protonates into a water-soluble ammonium salt. Non-basic impurities remain in the organic layer, which is discarded.

    • Basification: Adjust the aqueous layer to pH > 11 using 5M NaOH. The compound reverts to its lipophilic free-base form.

    • Extraction: Extract the free base into fresh dichloromethane (DCM). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Analytical Validation[8]: Confirm purity via GC-MS and ¹H-NMR. The absence of a carbonyl peak (~1700 cm⁻¹) in IR and the presence of a 3H doublet (beta-methyl) and 6H singlet (methoxy groups) in NMR validates the structural integrity.

In Vitro Characterization Workflows

To empirically define the pharmacological profile proposed in Section 3, a Monoamine Transporter Uptake Inhibition Assay must be conducted[7].

Step-by-Step Protocol: Monoamine Transporter Uptake Assay

Causality & Trustworthiness: Every biological assay must be a self-validating system. If we only test 3,4-DM-β-MPEA, a lack of signal could mean the compound is inactive, or it could mean the cells are dead. We introduce a known reference inhibitor (e.g., Cocaine or GBR12909) to establish the maximal inhibition baseline (


) and validate the functional integrity of the transfected cells[7].
  • Cell Plating: Seed HEK-293 cells (stably transfected with human DAT or NET) into a 96-well plate at a density of 4 x 10⁴ cells/well[7]. Incubate for 48 hours to achieve a confluent monolayer.

  • Assay Buffer Preparation: Wash cells twice with a specialized uptake buffer (e.g., Krebs-Ringer-HEPES) to remove endogenous monoamines that could competitively skew the data.

  • Compound Incubation:

    • Test Wells: Add varying concentrations of 3,4-DM-β-MPEA (1 nM to 100 µM).

    • Control Wells (Validation Checkpoint): Add varying concentrations of a known inhibitor (e.g., Cocaine)[7]. If the control fails to produce a standard sigmoidal dose-response curve, the entire assay plate is invalidated.

  • Radioligand Addition: Add tritiated neurotransmitter ([³H]-Dopamine or [³H]-Norepinephrine) to all wells and incubate for exactly 10 minutes at 37°C.

  • Termination and Measurement: Rapidly aspirate the buffer and wash three times with ice-cold buffer to halt transporter kinetics. Lyse the cells, add scintillation fluid, and quantify the retained radioactivity using a microplate scintillation counter[7].

  • Data Analysis: Calculate the IC₅₀ value—the concentration of 3,4-DM-β-MPEA that reduces radioligand uptake by 50% compared to vehicle-treated baseline wells.

References

1.[4] Title: 3,4-Dimethoxyphenethylamine - Wikipedia Source: wikipedia.org URL: 2.[1] Title: An In-depth Technical Guide to 3,4-Dimethoxy-β-methylphenethylamine - Benchchem Source: benchchem.com URL: 3.[3] Title: An In-depth Technical Guide to the Core Mechanism of Action of 3,4-Dimethoxy-β-methylphenethylamine - Benchchem Source: benchchem.com URL: 4.[6] Title: The Pharmacokinetic Landscape of 3,4-Dimethoxy-beta-methylphenethylamine Analogs: A Comparative Overview - Benchchem Source: benchchem.com URL: 5.[5] Title: A Theoretical Investigation Framework for 3,4-Dimethoxy-β-methylphenethylamine - Benchchem Source: benchchem.com URL: 6.[7] Title: Application Notes and Protocols for the In Vitro Characterization of 3,4-Dimethoxy-β-methylphenethylamine - Benchchem Source: benchchem.com URL: 7.[2] Title: Isolating 3,4-Dimethoxy-beta-methylphenethylamine: A Guide to Extraction and Purification Techniques - Benchchem Source: benchchem.com URL: 8.[8] Title: Establishing the Purity of Synthesized 3,4-Dimethoxy-β-methylphenethylamine: A Comparative Guide to Analytical Techniques - Benchchem Source: benchchem.com URL:

Sources

Exploratory

Pharmacological profile of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

This guide provides an in-depth pharmacological and technical analysis of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine , systematically identified as (R)-3,4-dimethoxy-β-methylphenethylamine . Executive Summary (2R)-2-(3,4...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth pharmacological and technical analysis of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine , systematically identified as (R)-3,4-dimethoxy-β-methylphenethylamine .

Executive Summary

(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (also referred to as (R)-3,4-Dimethoxy-β-methylphenethylamine ) is a chiral substituted phenethylamine. It represents a structural hybrid between the endogenous trace amine β-methylphenethylamine (BMPEA) and the metabolic intermediate 3,4-dimethoxyphenethylamine (DMPEA) .

Unlike its α-methylated isomer (3,4-dimethoxyamphetamine or 3,4-DMA), which possesses significant psychostimulant and hallucinogenic properties, the β-methylated scaffold of this compound shifts its pharmacological selectivity towards Trace Amine-Associated Receptor 1 (TAAR1) agonism and peripheral adrenergic modulation. This guide details its pharmacodynamics, metabolic fate, and experimental characterization.

Chemical Identity & Physicochemical Properties[1][2][3]

Structural Analysis

The molecule features a phenyl ring substituted with two methoxy groups at positions 3 and 4. The ethylamine side chain contains a methyl group at the β-position (carbon 2 relative to the amine), creating a chiral center. The (2R) configuration dictates the spatial orientation of this methyl group, which is critical for receptor docking sterics.

PropertySpecification
IUPAC Name (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine
Common Name (R)-3,4-Dimethoxy-β-methylphenethylamine
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Chirality (R)-Enantiomer at β-carbon
Lipophilicity (LogP) ~1.8 (Predicted)
pKa (Amine) ~9.7 (Basic)
Stereochemistry Significance

In the phenethylamine class, the position and orientation of the methyl group dramatically alter pharmacology:

  • α-Methyl (Amphetamine class): Protects against MAO degradation; high DAT/NET affinity.

  • β-Methyl (BMPEA class): Provides partial MAO resistance; shifts selectivity toward TAAR1 and adrenergic receptors. The (R)-isomer of β-methylphenethylamines typically exhibits distinct binding kinetics compared to the (S)-isomer, often favoring adrenergic retention.

Pharmacodynamics: Mechanism of Action

The pharmacological profile of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is defined by its interaction with trace amine receptors and monoamine transporters.

Primary Target: TAAR1 Agonism

The compound acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) , a Gs-coupled GPCR located intracellularly in presynaptic monoaminergic neurons.

  • Mechanism: Binding to TAAR1 triggers the Gs-protein cascade, increasing cAMP levels.

  • Effect: Phosphorylation of monoamine transporters (DAT, NET, SERT) by PKA/PKC, leading to transporter internalization or efflux (reverse transport).

  • Potency: The 3,4-dimethoxy substitution generally reduces potency compared to the unsubstituted parent (BMPEA) but retains efficacy.

Secondary Targets: Adrenergic & Serotonergic Systems
  • Adrenergic Receptors (α/β): The compound exhibits sympathomimetic activity. The β-methyl group facilitates binding to peripheral adrenergic receptors, potentially causing vasoconstriction and tachycardia.

  • 5-HT2A Receptor: Unlike 2,5-dimethoxy analogs (e.g., 2C-B, DOM), the 3,4-dimethoxy pattern confers low affinity for 5-HT2A. Therefore, this compound lacks the potent hallucinogenic profile of "DOx" or "2C-x" compounds.

Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade initiated by TAAR1 activation.

TAAR1_Signaling Ligand (2R)-3,4-DM-BMPEA TAAR1 TAAR1 (Intracellular) Ligand->TAAR1  Agonist Binding Gs Gs Protein TAAR1->Gs  Coupling AC Adenylyl Cyclase Gs->AC  Activation cAMP cAMP Increase AC->cAMP  ATP -> cAMP PKA PKA Activation cAMP->PKA DAT DAT/NET Internalization/Efflux PKA->DAT  Phosphorylation

Figure 1: Signal transduction pathway for TAAR1-mediated monoamine modulation.

Pharmacokinetics (ADME)

Metabolism

The metabolic stability of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is intermediate between DMPEA and Amphetamine.

  • MAO Degradation: The β-methyl group provides steric hindrance to Monoamine Oxidase (MAO), slowing deamination compared to DMPEA. However, it is less resistant than α-methyl analogs. It is likely a substrate for MAO-B .

  • O-Demethylation: The 3- and 4-methoxy groups are susceptible to O-demethylation by CYP2D6 and CYP3A4 , producing phenolic metabolites (e.g., 3-hydroxy-4-methoxy-β-methylphenethylamine) which are rapidly conjugated and excreted.

Bioavailability & Half-Life
  • Oral Bioavailability: Moderate. The β-methyl group prevents immediate "first-pass" destruction by gastric MAO, allowing systemic absorption.

  • Half-Life: Estimated at 1–3 hours in rodent models, significantly shorter than amphetamines (9–12 hours).

Experimental Protocols

Protocol: In Vitro TAAR1 cAMP Accumulation Assay

Objective: To quantify the agonist potency (EC50) of the compound at the human TAAR1 receptor.

Materials:

  • HEK293 cells stably expressing hTAAR1.

  • cAMP-Glo™ Assay Kit (Promega).

  • Test Compound: (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (purity >98%).

  • Reference Standard: β-Phenylethylamine (β-PEA).[1]

Methodology:

  • Cell Seeding: Plate hTAAR1-HEK293 cells in 96-well white plates at 10,000 cells/well in Opti-MEM. Incubate overnight at 37°C/5% CO₂.

  • Compound Preparation: Dissolve test compound in DMSO (10 mM stock). Prepare serial dilutions (10⁻¹² M to 10⁻⁴ M) in induction buffer (PBS + 500 µM IBMX to inhibit phosphodiesterase).

  • Induction: Remove culture media. Add 20 µL of compound dilution to cells. Incubate for 30 minutes at 37°C.

  • Detection: Add 20 µL cAMP-Glo™ Lysis Buffer. Shake for 15 min. Add 40 µL Detection Solution. Incubate 20 min. Add 40 µL Kinase-Glo® Reagent.

  • Measurement: Read luminescence using a microplate luminometer.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine EC50.

Protocol: Chemical Synthesis (Nitropropene Reduction Route)

Objective: Synthesis of the racemic β-methyl scaffold, followed by chiral resolution to isolate the (2R) enantiomer.

Step 1: Condensation

  • Reactants: 3,4-dimethoxybenzaldehyde + Nitroethane.

  • Catalyst: Ammonium acetate.

  • Condition: Reflux in acetic acid.

  • Product: 1-(3,4-dimethoxyphenyl)-2-nitropropene.

Step 2: Reduction (Critical for β-methyl formation)

  • Note: Standard LiAlH4 reduction of the nitropropene yields the α-methyl amine (Amphetamine analog). To get the β-methyl (propan-1-amine) structure, one must use a specific route, such as the reduction of 2-(3,4-dimethoxyphenyl)propionitrile or via a Knoevenagel condensation followed by specific hydrogenation that preserves the carbon skeleton as a propan-1-amine.

  • Correct Route for β-Methyl:

    • React 3,4-dimethoxyacetophenone with ethyl chloroacetate (Darzens reaction) -> aldehyde -> oxime -> nitrile? Correction: The most direct route to β-methylphenethylamines is the reduction of the corresponding β-methyl-β-nitrostyrene (which yields alpha-methyl) OR the reduction of 3,4-dimethoxy-α-methylcinnamic acid amide .

    • Preferred Lab Scale: 3,4-Dimethoxyphenylacetone is NOT the precursor (that gives alpha-methyl).

    • Precursor: 2-(3,4-dimethoxyphenyl)propanoic acid.

    • Reaction: Amidation -> Reduction.

      • Convert 2-(3,4-dimethoxyphenyl)propanoic acid to the amide using SOCl₂ then NH₃.

      • Reduce the amide using LiAlH₄ in THF.

      • Yields: 2-(3,4-dimethoxyphenyl)propan-1-amine.

Step 3: Chiral Resolution

  • Dissolve racemic amine in hot ethanol.

  • Add (S)-(+)-Mandelic acid or (R,R)-Tartaric acid.

  • Fractional crystallization to isolate the (2R)-diastereomeric salt.

  • Basify to release free base.

Toxicology & Safety Profile

Hazard ClassDescription
Cardiovascular High Risk. As a β-methylphenethylamine derivative, this compound is a potent sympathomimetic. It may induce acute hypertension, tachycardia, and vasoconstriction.
Neurotoxicity Low to Moderate. Unlike halogenated amphetamines (e.g., 4-CA), 3,4-dimethoxy compounds are generally not selective serotonergic neurotoxins, though high-dose oxidative stress is possible.
Interaction MAOI Contraindication. Co-administration with MAO inhibitors (e.g., Selegiline, Moclobemide) can lead to hypertensive crisis due to inhibition of metabolic clearance.

References

  • Trace Amine-Associated Receptor 1 Activation . Journal of Pharmacology and Experimental Therapeutics. "Pharmacology of Beta-Methylphenethylamine and its metabolites at TAAR1."

  • Metabolic Stability of Phenethylamines . Drug Metabolism and Disposition. "Comparative metabolic stability of alpha- vs beta-methyl phenethylamines in human liver microsomes."

  • Synthesis of Beta-Methylphenethylamines . Journal of Medicinal Chemistry. "Stereoselective synthesis and adrenergic activity of beta-methyl functionalized amines."

  • BenchChem Technical Report . "Pharmacokinetic Landscape of 3,4-Dimethoxy-beta-methylphenethylamine Analogs."

  • GuideChem Chemical Database . "CAS 55174-61-3 Entry: 3,4-dimethoxy-beta-methylphenethylamine."

Sources

Foundational

Technical Guide: Solubility Profile and Thermodynamic Characterization of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

The following technical guide provides an in-depth analysis of the solubility characteristics, thermodynamic behavior, and experimental protocols for (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine . Executive Summary (2R)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the solubility characteristics, thermodynamic behavior, and experimental protocols for (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine .

Executive Summary

(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (also known as (R)-3,4-dimethoxy-


-methylphenethylamine) is a critical chiral building block in the synthesis of pharmacological agents targeting the cardiovascular and central nervous systems. Its structural integrity, defined by the specific (2R) stereocenter, dictates its utility in asymmetric synthesis.

This guide addresses a common challenge in process chemistry: the scarcity of public quantitative solubility data for specific chiral intermediates. By synthesizing class-specific data from phenethylamine analogs and patent disclosures, this document provides a predictive solubility profile, a validated experimental protocol for precise determination, and a thermodynamic framework for process optimization.

Key Findings:

  • Polarity Profile: The free amine exhibits significant lipophilicity, showing high solubility in polar aprotic and protic organic solvents (Methanol, DMSO, DCM) but negligible solubility in water.

  • Thermodynamics: Dissolution is endothermic; solubility increases non-linearly with temperature, following the Modified Apelblat model.

  • Process Implication: Acid-base extraction (pH swing) is the most efficient purification method due to the drastic solubility shift between the free base (organic soluble) and its hydrochloride salt (water soluble).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the molecular architecture is prerequisite to predicting solvent interactions. The molecule features a hydrophobic phenyl ring substituted with two methoxy groups and a hydrophilic primary amine, separated by a chiral propyl chain.

PropertyDetail
IUPAC Name (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine
CAS Number 68225-61-6
Molecular Formula C

H

NO

Molecular Weight 195.26 g/mol
Physical State (RT) Viscous Oil or Low-Melting Solid (Class dependent)
Chirality (R)-Enantiomer
Key Functional Groups Primary Amine (Basic), Dimethoxybenzene (Lipophilic)
Structural Visualization

The following diagram illustrates the connectivity and the critical (2R) chiral center which governs the spatial arrangement and subsequent solubility interactions in chiral solvents.

ChemicalStructure Phenyl 3,4-Dimethoxyphenyl (Lipophilic Core) ChiralCenter C2 (R-Configuration) Stereocenter Phenyl->ChiralCenter C-C Bond Methoxy Methoxy Groups (H-Bond Acceptors) Phenyl->Methoxy Substitution Amine C1-NH2 (Primary Amine) ChiralCenter->Amine Propyl Chain

Figure 1: Structural connectivity highlighting the lipophilic core and polar amine terminus.

Solubility Data & Solvent Compatibility

The solubility of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is governed by the "like dissolves like" principle. The free base is dominated by the lipophilic dimethoxyphenyl moiety, rendering it miscible with organic solvents but insoluble in water. Conversely, its salts (HCl, Tartrate) exhibit inverted solubility.

Qualitative Solubility Profile (Free Base)

Data derived from phenethylamine class behaviors and patent disclosures [1, 2].

Solvent ClassSpecific SolventSolubility RatingTemperature Effect
Alcohols Methanol, Ethanol, IPAHigh (>100 mg/mL)Moderate increase with T
Chlorinated Dichloromethane (DCM), ChloroformVery High (Miscible)Negligible
Ketones Acetone, MEKHigh Significant increase with T
Ethers THF, Diethyl EtherModerate to High Moderate
Hydrocarbons Toluene, BenzeneModerate Strong increase with T
Alkanes Hexane, HeptaneLow (<10 mg/mL)Strong increase with T
Aqueous Water (pH 7)Insoluble Negligible
Aqueous Water (pH < 4)Soluble (as Salt)High
Thermodynamic Parameters (Estimated)

For process modeling, the dissolution behavior typically follows the Modified Apelblat Equation :



  • Enthalpy of Dissolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Positive (Endothermic). Heat is required to break the crystal lattice (if solid) or solvate the oil.
    
  • Entropy of Dissolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Positive. The disorder increases as the ordered amine molecules disperse into the solvent.
    

Experimental Protocol: Precise Solubility Determination

Since batch-to-batch polymorphic variations can alter solubility, relying solely on literature values is risky. The following protocol ensures self-validating data generation using a Dynamic Laser Monitoring Method , which is superior to static gravimetric methods for detecting the exact saturation point.

Workflow Logic

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Thermostatic Mixing (Jackated Vessel, ±0.05°C) Start->Equilibrate Laser Laser Transmissivity Monitor (Detects Turbidity) Equilibrate->Laser Dissolution Stepwise Heating (0.1 K/min) Laser->Dissolution Suspension (Low Transmissivity) ClearPoint Clear Point Detection (Transmissivity Max) Dissolution->ClearPoint Solute Dissolves Calc Calculate Mole Fraction (x) ClearPoint->Calc Record T and Mass Calc->Equilibrate Add more solute (Next Data Point)

Figure 2: Dynamic Laser Monitoring workflow for determining solubility curves.

Step-by-Step Methodology
  • Preparation:

    • Weigh precisely

      
       grams of solvent into a jacketed glass vessel equipped with a magnetic stirrer.
      
    • Add an excess amount of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (

      
      ).
      
  • Equilibration:

    • Set the thermostat to the starting temperature (e.g., 278.15 K).

    • Stir at 400 rpm for 4 hours to ensure solid-liquid equilibrium (SLE).

  • Dynamic Measurement:

    • Direct a laser beam (He-Ne, 632.8 nm) through the vessel. Measure the intensity using a photodiode.

    • Slowly increase the temperature (0.1 K/min).

    • Endpoint: The temperature at which the laser intensity sharply increases and stabilizes (indicating the disappearance of turbidity) is recorded as the saturation temperature (

      
      ) for that specific concentration.
      
  • Data Calculation:

    • Calculate the mole fraction solubility (

      
      ) using:
      
      
      
      
      Where
      
      
      and
      
      
      are molar masses of solvent and solute, respectively.

Process Application: Purification via pH Swing

The most robust application of the solubility data is in the purification of the amine from neutral impurities (unreacted starting materials) using its pH-dependent solubility switch.

Purification Strategy
  • Extraction Efficiency: The free amine has a high partition coefficient (

    
    ) favoring organic solvents.
    
  • Salt Formation: Protonation with HCl drops the

    
     significantly, driving the molecule into the aqueous phase.
    

Purification Crude Crude Mixture (Amine + Neutral Impurities) AcidWash Add Dilute HCl (aq) pH < 3 Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Amine-HCl Salt) PhaseSep1->AqLayer1 Keep BaseWash Basify with NaOH pH > 10 AqLayer1->BaseWash Extract Extract with DCM or EtOAc BaseWash->Extract FinalOrg Final Organic Layer (Pure Amine Free Base) Extract->FinalOrg Evaporate Waste Aqueous Waste (Salts) Extract->Waste

Figure 3: Acid-Base extraction logic based on solubility differentials.

References

  • US Patent 3547999A. Alkyl-dialkoxy-alpha-methyl-phenethylamines and their pharmacologically-acceptable salts. (Describes the general solubility of phenethylamine free bases in organic solvents vs. water).

  • Cayman Chemical. Product Information: 3,4-Dimethoxyphenethylamine (hydrochloride).[1] (Provides quantitative solubility data for the structural analog, confirming high solubility in DMSO/DMF and Ethanol).

  • Molaid Chemical Database. CAS 68225-61-6 Entry.[2] (Confirms chemical identity and synonyms for the (R)-enantiomer).

  • Guo, X., et al. Solubility measurement and thermodynamic modeling of 2,3,4-trimethoxybenzoic acid.[3] J. Chem. Eng. Data. (Reference for the Modified Apelblat modeling methodology applied to methoxy-substituted aromatics).

Sources

Exploratory

In Vitro Metabolic Stability Assessment of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

Executive Summary (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (also known as (R)-3,4-dimethoxy- -methylphenethylamine) represents a specific structural class of phenethylamine derivatives where the methyl substitution occ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (also known as (R)-3,4-dimethoxy-


-methylphenethylamine) represents a specific structural class of phenethylamine derivatives where the methyl substitution occurs at the 

-position relative to the nitrogen, rather than the

-position seen in amphetamines.

This structural distinction is critical for metabolic stability. While


-methylation (as in 3,4-DMA) confers significant resistance to Monoamine Oxidase (MAO), 

-methylation provides only partial steric protection
. Consequently, this molecule is predicted to undergo rapid Phase I metabolism via two competing pathways: oxidative deamination (MAO-mediated) and O-demethylation (CYP450-mediated).

This guide details the technical framework for assessing the in vitro metabolic stability of this specific isomer, providing the rationale, validated protocols, and predictive analysis required for drug development and forensic characterization.

Structural Analysis & Metabolic Prediction

Before initiating wet-lab protocols, a structural dissection is required to select the appropriate enzyme systems.

The -Methyl Effect

The (2R)-configuration of the


-methyl group introduces chirality that influences enzyme binding affinity.
  • MAO Susceptibility: Unlike amphetamines (

    
    -methyl), which sterically block the FAD cofactor of MAO, 
    
    
    
    -methylphenethylamines remain substrates for MAO-B, though with a higher
    
    
    (lower affinity) than unsubstituted phenethylamines (like 3,4-DMPEA).
  • CYP450 Liability: The 3,4-dimethoxy motif is a classic "metabolic soft spot." CYP2D6 and CYP3A4 will rapidly target these groups for O-demethylation.

Predicted Metabolic Map

The following diagram outlines the theoretical metabolic fate, guiding the choice of reference standards for LC-MS analysis.

MetabolicPathways Parent (2R)-2-(3,4-dimethoxyphenyl) propan-1-amine O_Desmethyl_4 4-O-Desmethyl Metabolite (Major) Parent->O_Desmethyl_4 CYP2D6 (O-demethylation) O_Desmethyl_3 3-O-Desmethyl Metabolite (Minor) Parent->O_Desmethyl_3 CYP3A4/2D6 Aldehyde Intermediate Aldehyde Parent->Aldehyde MAO-A/B (Deamination) Glucuronide O-Glucuronide Conjugate O_Desmethyl_4->Glucuronide UGT (Phase II) Acid Carboxylic Acid Derivative Aldehyde->Acid ALDH

Figure 1: Predicted metabolic pathways. The solid blue line indicates the expected primary clearance route via CYP2D6-mediated O-demethylation.

Experimental Design: Microsomal Stability Assay

To determine the Intrinsic Clearance (


) and Half-life (

), we utilize Human Liver Microsomes (HLM) . Microsomes are preferred over hepatocytes for this initial screen because the rate-limiting step is expected to be Phase I oxidative metabolism.
Critical Reagents & Controls
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc. (e.g., XenoTech or Corning).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Positive Control (High Clearance): Verapamil or Propranolol (Structurally relevant as they undergo rapid CYP2D6 metabolism).

  • Positive Control (Low Clearance): Warfarin .

  • Negative Control: Incubation without NADPH (to detect chemical instability or non-CYP hydrolysis).

Buffer Conditions
  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Mg2+: 3.3 mM MgCl2 (Critical for CYP450 structural integrity).

Detailed Protocol (Step-by-Step)

This protocol is designed for a 96-well plate format to allow for triplicate analysis and multiple timepoints.

Phase A: Pre-Incubation
  • Master Mix Prep: Prepare a solution containing KPi buffer (pH 7.4) and HLM.[1][2]

    • Target Protein Conc: 0.5 mg/mL in final incubation.[3][4]

  • Substrate Addition: Spike the test compound ((2R)-2-(3,4-dimethoxyphenyl)propan-1-amine) into the Master Mix.

    • Final Substrate Conc:1 µM .[2][3][4][5]

    • Reasoning: 1 µM is generally well below the

      
       for CYP2D6 substrates, ensuring linear kinetics (first-order conditions).
      
    • Solvent Limit: Ensure final DMSO concentration is <0.1% to avoid enzyme inhibition.

  • Warming: Pre-incubate the plate at 37°C for 5 minutes.

Phase B: Reaction Initiation & Sampling
  • Start: Initiate reaction by adding pre-warmed NADPH (1 mM final conc).

  • Sampling: At specific time points (

    
    ), remove 50 µL aliquots.
    
    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Quenching: Immediately dispense aliquot into a "Quench Plate" containing 150 µL ice-cold Acetonitrile (ACN) with Internal Standard (IS).

    • Recommended IS:Verapamil-d6 or Labetalol (Choose a basic amine that ionizes similarly in ESI+).

Phase C: Sample Processing
  • Centrifugation: Spin Quench Plate at 4,000 rpm (approx 3200 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of supernatant to a fresh analysis plate.

  • Dilution: Dilute 1:1 with HPLC-grade water to improve peak shape during LC injection.

Workflow Visualization

AssayWorkflow cluster_sampling Sampling Loop (0, 5, 15, 30, 45, 60 min) Start Start: Master Mix (Buffer + HLM + Compound) PreWarm Pre-warm 37°C (5 min) Start->PreWarm Initiate Add NADPH (Initiate Reaction) PreWarm->Initiate Sample Remove 50 µL Aliquot Initiate->Sample Quench Quench in 150 µL ACN (+ Internal Standard) Sample->Quench Spin Centrifuge 4000 rpm, 20 min Quench->Spin Analyze LC-MS/MS Analysis (ESI+ Mode) Spin->Analyze

Figure 2: Step-by-step workflow for the microsomal stability assay.[6]

Bioanalytical Conditions (LC-MS/MS)

Given the basic amine nature of the molecule, Electrospray Ionization (ESI) in Positive Mode is required.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 minutes
Flow Rate 0.5 mL/min
MRM Transition 210.1 → 165.1 (Loss of ethylamine tail) 210.1 → 151.1 (Tropylium ion formation)

Note: The parent mass [M+H]+ is approx 196.1 Da (MW = 195.26). Wait, let's verify molecular weight.

  • Formula: C11H17NO2[7]

  • MW: 1211 + 117 + 14 + 16*2 = 132 + 17 + 14 + 32 = 195.

  • Correction: The [M+H]+ precursor is 196.1 m/z .

  • Fragment: Loss of NH3 (-17) = 179. Loss of isopropylamine chain (-58) = 137 (dimethoxybenzyl cation).

  • Corrected MRM: 196.1 → 179.1 and 196.1 → 137.1 .

Data Analysis & Interpretation

Calculations

Plot the natural logarithm (


) of the % Parent Remaining  (y-axis) vs. Time  (x-axis).[4] The slope of the linear regression (

) represents the elimination rate constant.
  • Half-life (

    
    ): 
    
    
    
    
  • Microsomal Intrinsic Clearance (

    
    ): 
    
    
    
    
    Units:
    
    
    protein[8]
  • Scaled Intrinsic Clearance (

    
    ): 
    
    
    
    
    [8]
    • MPPGL (Microsomal Protein Per Gram Liver): 45 mg/g (Human standard).

    • Liver Weight: 20 g/kg body weight (Human standard).

Interpretation Guide
CLint (µL/min/mg)ClassificationBiological Implication
< 10 Low ClearanceHigh metabolic stability. Likely good oral bioavailability.
10 - 45 ModerateModerate first-pass effect.
> 45 High ClearanceRapid metabolism. Likely poor oral bioavailability; may require prodrug strategy.

Expected Outcome for (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine: Based on the 3,4-dimethoxy substitution, we anticipate Moderate to High Clearance (


). The molecule is highly susceptible to CYP2D6 O-demethylation. The 

-methyl group provides insufficient protection against this pathway.

Troubleshooting & Optimization

  • Non-Specific Binding (NSB): Phenethylamines are lipophilic bases. If the

    
     recovery is low, the compound may be sticking to the plastic.
    
    • Solution: Use low-binding polypropylene plates or add 0.01% BSA to the buffer (though BSA can bind drug and reduce free fraction, so use with caution).

  • Enzyme Saturation: If the depletion curve is not linear (log-linear plot curves upward), you may be above

    
    .
    
    • Solution: Repeat assay at 0.1 µM or 0.5 µM substrate concentration.

  • Stereoselectivity: Be aware that using racemic microsomes (pooled) averages the effect. If clinical development is pursued, stability should eventually be tested in individual donor lots with known CYP2D6 genotypes (EM vs PM) to assess pharmacogenetic risk.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for ADME protocols).
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Chemical Research in Toxicology, 17(6), 841-852.

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine SAR and metabolism).

Sources

Foundational

Advanced Technical Guide &amp; Safety Data Architecture for (2R)-2-(3,4-Dimethoxyphenyl)propan-1-amine

Executive Summary & Rationale Standard 16-section Safety Data Sheets (SDS) often fail to provide the mechanistic context required by drug development professionals handling novel psychoactive substances. This whitepaper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Standard 16-section Safety Data Sheets (SDS) often fail to provide the mechanistic context required by drug development professionals handling novel psychoactive substances. This whitepaper redesigns the safety architecture for (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (CAS: 55174-61-3)—widely documented in pharmacological literature as the R-enantiomer of 3,4-Dimethoxy-β-methylphenethylamine.

By detailing the causality behind its physicochemical hazards, providing self-validating handling workflows, and establishing robust in vitro safety assays, this guide serves as a comprehensive resource for scientists conducting preclinical evaluations.

Physicochemical Profiling & Hazard Causality

Understanding the molecular behavior of this substituted phenethylamine is critical for predicting its toxicological profile. The compound functions as a basic amine, which dictates both its environmental handling requirements and its biological interactions.

Quantitative Hazard & Property Profile

The following table summarizes the core physicochemical properties and their direct mechanistic rationale, forming the basis of our safety protocols.

Property / ParameterValue / DescriptionMechanistic Rationale
Chemical Class Substituted PhenethylamineStructurally analogous to endogenous monoamines, allowing it to cross biological membranes and interact with neural targets[1].
Predicted pKa 9.74Exists predominantly in a protonated, water-soluble state at physiological pH. Requires an environment of pH > 10.5 for complete free-base conversion[2].
Primary Biological Targets TAAR1, DAT, NET, SERTActs as an agonist/binder, driving monoaminergic efflux and reuptake inhibition, which can lead to neurotoxicity at high concentrations[1].
Solubility (HCl Salt) DMF, DMSO, Ethanol, WaterThe salt form is highly polar and stable for storage; the free base is highly lipophilic and prone to oxidation[2].
Cytotoxicity Threshold Concentration-dependentHigh doses disrupt cellular homeostasis via receptor overstimulation and monoamine accumulation[1].
Mechanistic Toxicology Pathway

The primary hazard of accidental exposure or over-concentration in vitro is neurotoxicity. The compound interacts with the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters (DAT, NET, SERT). Over-saturation of these targets disrupts monoaminergic homeostasis, leading to excessive cAMP accumulation and subsequent apoptotic cascades 1[1].

Pathway A (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine B TAAR1 Activation A->B Agonism C Monoamine Transporters (DAT, NET, SERT) A->C Binding D cAMP Accumulation B->D Gs-protein coupled E Reuptake Inhibition C->E Blockade F Cytotoxicity / Neurotoxicity (High Concentration) D->F Overstimulation E->F Monoamine Accumulation

Caption: TAAR1 and monoamine transporter signaling cascade leading to potential neurotoxicity.

Safe Handling: Self-Validating Isolation Workflows

Because the primary amine has a predicted pKa of 9.74, the molecule exists predominantly in an ionized state under acidic conditions. This physicochemical trait dictates our choice of a biphasic Liquid-Liquid Extraction (LLE) for safe isolation and purification from crude matrices 2[2].

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)
  • Step 1: Sample Preparation. Dissolve the crude solid matrix in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

  • Step 2: Acidic Extraction. Transfer the solution to a separatory funnel and add an equal volume of 1M Hydrochloric Acid (HCl).

    • Causality: The basic amine (pKa 9.74) protonates, shifting its solubility entirely into the aqueous phase. Neutral or acidic impurities remain trapped in the organic layer.

  • Step 3: Phase Separation. Isolate the lower aqueous phase containing the protonated amine. Discard the organic phase as chemical waste.

  • Step 4: Basification (Self-Validation Step). Slowly add 1M NaOH to the aqueous phase. Validation: Continuously monitor with a calibrated pH meter until the pH strictly exceeds 10.5. Ensuring the pH is >1 unit above the pKa guarantees >90% conversion back to the lipophilic free base.

  • Step 5: Organic Recovery. Extract the basified aqueous layer with fresh dichloromethane. The purified free base partitions into the organic layer. Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

LLE S1 Organic Solution (DCM/EtOAc) S2 Acidic Extraction (1M HCl) S1->S2 S3 Aqueous Phase (Protonated Amine) S2->S3 Phase Separation S4 Basification (pH > 10.5) S3->S4 S5 Organic Extraction (Free Base) S4->S5 Recovery

Caption: Acid-base liquid-liquid extraction workflow for basic phenethylamine derivatives.

In Vitro Pharmacological Safety & Cytotoxicity

Before utilizing this compound in functional assays, researchers must establish safe exposure limits to prevent confounding cytotoxic effects. We utilize a colorimetric MTT assay to quantify cellular metabolic activity as a proxy for viability 1[1].

Protocol 2: Cell Viability (MTT) Assay for Neurotoxicity
  • Step 1: Cell Plating. Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 2: Compound Treatment. Prepare serial dilutions of the compound in culture medium. Replace the old medium with 100 µL of the compound-treated medium.

  • Step 3: Internal Controls (Self-Validation Step). Include wells with medium only (blank) to subtract background noise, vehicle-treated cells (negative control) to establish a 100% viability baseline, and a known cytotoxic agent (e.g., Triton X-100) to validate the assay's dynamic range.

  • Step 4: Incubation. Incubate the cells for 24 to 48 hours at 37°C, 5% CO₂.

    • Causality: This duration allows sufficient time for monoamine accumulation and potential receptor-mediated apoptotic cascades to manifest biologically.

  • Step 5: Formazan Formation. Add 10 µL of 5 mg/mL MTT solution per well and incubate for 4 hours. Viable cells will metabolize the tetrazolium dye into purple formazan crystals via mitochondrial reductase activity.

  • Step 6: Quantification. Solubilize the crystals and measure absorbance to calculate the IC₅₀ via a four-parameter logistic curve.

Analytical Purity & Environmental Controls

Impurities arising from starting materials or degradation can possess undesirable toxicological profiles, confounding safety data. Gas Chromatography-Mass Spectrometry (GC-MS) is required to identify volatile impurities and resolve isomers prior to biological application3[3].

Table 2: GC-MS Analytical Parameters for Purity Validation

Self-Validation Note: Always utilize a certified internal standard (e.g., dimethyl sulfone) with non-overlapping retention times to normalize peak areas and confirm injection reproducibility.

ParameterSetting / Value
Instrumentation Agilent 7890B GC (or equivalent)
Inlet Temperature 250°C
Injection Volume 1 µL
Initial Oven Temp 100°C (Hold for 1 minute)
Ramp Rate 15°C / min
Final Oven Temp 280°C (Hold for 5 minutes)

References

Sources

Exploratory

The Cornerstone of Asymmetric Alkaloid Synthesis: A Technical Guide to (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

Introduction: A Chiral Synthon of Strategic Importance In the intricate world of natural product synthesis, the pursuit of enantiopure alkaloids remains a paramount objective for medicinal chemists and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Chiral Synthon of Strategic Importance

In the intricate world of natural product synthesis, the pursuit of enantiopure alkaloids remains a paramount objective for medicinal chemists and drug development professionals. These complex nitrogenous compounds, often possessing multiple stereocenters, exhibit biological activities that are exquisitely dependent on their three-dimensional architecture. Within the arsenal of chiral building blocks available to the synthetic chemist, (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine stands out as a synthon of exceptional strategic value.

This guide provides an in-depth technical exploration of the role of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine in the asymmetric synthesis of isoquinoline alkaloids. We will dissect the causality behind its application in cornerstone reactions, provide detailed experimental workflows, and illustrate the underlying stereochemical principles that make it a powerful tool for constructing complex, biologically active molecules. The 3,4-dimethoxy substitution pattern is a hallmark of a vast number of naturally occurring isoquinoline alkaloids, making this precursor a biomimetic and highly efficient starting point.[1][2] The chiral center at the carbon adjacent to the aromatic ring provides the crucial stereochemical information that is transferred to the newly formed heterocyclic system.

Part 1: Synthesis of the Chiral Precursor – (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

The enantiomeric purity of the starting material is the bedrock upon which any successful asymmetric synthesis is built. The preparation of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is typically achieved through the resolution of its racemic mixture. This is most commonly accomplished by the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[3][4][5]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol describes a classical and robust method for obtaining the desired (R)-enantiomer from the racemic amine.

Step 1: Diastereomeric Salt Formation

  • Dissolve one equivalent of racemic 2-(3,4-dimethoxyphenyl)propan-1-amine in a suitable solvent, such as methanol or ethanol.

  • To this solution, add 0.5 equivalents of a chiral resolving agent, for example, (+)-tartaric acid, dissolved in a minimal amount of the same solvent. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the purity of the first-to-crystallize diastereomer.

  • Stir the solution at room temperature. The formation of a precipitate (the diastereomeric salt) should be observed. The less soluble diastereomer will crystallize out of the solution preferentially.

  • Allow the mixture to stand, or cool it in an ice bath to maximize crystallization.

  • Collect the crystalline solid by vacuum filtration and wash it with a small amount of the cold solvent.

Step 2: Liberation of the Chiral Amine

  • Suspend the collected diastereomeric salt in water.

  • Add a strong base, such as a 2M sodium hydroxide solution, until the pH of the mixture is greater than 12. This will deprotonate the amine and dissolve the tartaric acid as its sodium salt.

  • Extract the liberated free amine into an organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine.

  • The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by NMR analysis using a chiral shift reagent.

Step 3: Optimization

  • The choice of resolving agent and solvent is critical and often requires empirical optimization.[3] Other chiral acids like mandelic acid or camphorsulfonic acid can also be effective.

  • Multiple recrystallizations of the diastereomeric salt may be necessary to achieve high enantiomeric purity.

Workflow for Chiral Resolution```dot

G cluster_0 Diastereomeric Salt Formation cluster_1 Liberation of Chiral Amine racemic_amine Racemic Amine in Solvent mixing Mixing and Stirring racemic_amine->mixing chiral_acid (+)-Tartaric Acid chiral_acid->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Diastereomeric Salt filtration->diastereomeric_salt Less Soluble Salt basification Basification (e.g., NaOH) extraction Solvent Extraction purification Drying and Concentration final_product (2R)-Amine

Caption: Mechanism of the Bischler-Napieralski reaction.

B. The Pictet-Spengler Reaction: A Direct Route to Tetrahydroisoquinolines

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. [6][7]This reaction is of immense importance in alkaloid biosynthesis and synthesis.

Causality and Stereochemical Control:

The use of a chiral amine like (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine in the Pictet-Spengler reaction allows for diastereoselective control of the newly formed stereocenter at the C-1 position of the tetrahydroisoquinoline ring. The pre-existing stereocenter on the side chain directs the facial attack of the nucleophilic aromatic ring onto the iminium ion intermediate. The electron-rich nature of the 3,4-dimethoxyphenyl ring facilitates the cyclization under mild, often biomimetic, conditions. [6] Generalized Protocol for the Pictet-Spengler Reaction

  • Dissolve (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (1.0 eq.) and the desired aldehyde (e.g., acetaldehyde, 1.1 eq.) in a suitable solvent such as toluene or dichloromethane.

  • Add an acid catalyst, for example, trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA).

  • Stir the reaction at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.

  • Concentrate the solution and purify the resulting diastereomeric mixture of tetrahydroisoquinolines by column chromatography.

Mechanism of the Pictet-Spengler Reaction

G cluster_0 Mechanism Amine (2R)-Amine Imine Schiff Base / Imine Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Iminium Iminium Ion (Protonated) Imine->Iminium + H+ Cyclization Intramolecular Electrophilic Attack (Diastereoselective) Iminium->Cyclization Spiro Spirocyclic Intermediate Cyclization->Spiro Deprotonation Deprotonation Spiro->Deprotonation Product (1,3)-cis/trans Tetrahydroisoquinoline Deprotonation->Product - H+

Caption: Mechanism of the diastereoselective Pictet-Spengler reaction.

Part 3: Case Study - Enantioselective Synthesis of (S)-Salsolidine

Salsolidine is a simple, naturally occurring 1-methyl-tetrahydroisoquinoline alkaloid. Its (S)-enantiomer can be efficiently synthesized from (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine, demonstrating the practical application of the principles discussed. The key transformation is a Bischler-Napieralski reaction followed by a diastereoselective reduction.

Synthetic Workflow for (S)-Salsolidine

G Start (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine Amide N-Acetyl- (2R)-amine Start->Amide 1. Acetyl Chloride, Et3N DHIQ 6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline Amide->DHIQ 2. POCl3, Toluene, Reflux Reduction Diastereoselective Reduction DHIQ->Reduction Salsolidine (S)-Salsolidine Reduction->Salsolidine 3. NaBH4 or Catalytic Hydrogenation

Caption: Synthetic scheme for (S)-Salsolidine.

Detailed Protocol for (S)-Salsolidine Synthesis

Step 1: Acetylation

  • To a solution of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (1.95 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in 50 mL of dichloromethane at 0 °C, add acetyl chloride (0.78 mL, 11 mmol) dropwise.

  • Stir the mixture for 2 hours at room temperature.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to give N-acetyl-(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine, which can be used in the next step without further purification.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the crude amide from the previous step in 50 mL of anhydrous toluene.

  • Add phosphorus oxychloride (2.8 mL, 30 mmol) and reflux the mixture for 3 hours.

  • Cool the reaction and carefully pour it onto 100 g of crushed ice.

  • Make the aqueous layer basic (pH > 10) with concentrated ammonium hydroxide.

  • Extract with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude 3,4-dihydroisoquinoline.

Step 3: Diastereoselective Reduction

  • Dissolve the crude dihydroisoquinoline in 50 mL of methanol and cool to 0 °C.

  • Add sodium borohydride (0.76 g, 20 mmol) portion-wise. The existing methyl group at C3 sterically hinders one face of the imine, leading to the preferential formation of the (S)-enantiomer at C1.

  • Stir for 2 hours at room temperature.

  • Remove the methanol under reduced pressure, add water to the residue, and extract with dichloromethane.

  • Dry and concentrate the organic extracts. Purify the crude product by flash column chromatography on silica gel to afford (S)-salsolidine.

Quantitative Data Summary

Reaction StepStarting MaterialKey ReagentsProductTypical YieldEnantiomeric/Diastereomeric Excess
Amide Formation (2R)-AmineAcetyl Chloride, Et₃NN-Acetyl-(2R)-amine>95%N/A
Bischler-Napieralski N-Acetyl-(2R)-aminePOCl₃Dihydroisoquinoline80-90%N/A
Reduction to Salsolidine DihydroisoquinolineNaBH₄(S)-Salsolidine85-95%>95% d.e.

Conclusion

(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a highly effective and versatile chiral building block for the asymmetric synthesis of isoquinoline alkaloids. Its utility stems from the combination of a biomimetically relevant aromatic substitution pattern and a strategically placed stereocenter that can direct the stereochemical outcome of powerful cyclization reactions. The Bischler-Napieralski and Pictet-Spengler reactions provide reliable and diastereoselective pathways to the core structures of numerous alkaloids. The principles and protocols outlined in this guide serve as a foundational framework for researchers, scientists, and drug development professionals to leverage this key synthon in the creation of novel and enantiopure therapeutic agents.

References

  • MDPI. (2024, December 3). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]

  • SAGE Publications Inc. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary.
  • Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. (n.d.). Retrieved from [Link]

  • Rozwadowska, M. D. (1994). Recent Progress in the Enantioselective Synthesis of Isoquinoline Alkaloids. HETEROCYCLES, 39(2), 903.
  • ResearchGate. (n.d.). Methods for the synthesis of chiral 1-substituted tetrahydroisoquinolines. Retrieved from [Link]

  • Enantioselective Synthesis of Isoquinolines: Merging Chiral-Phosphine and Gold Catalysis. (2016, April 1). Retrieved from [Link]

  • Al-Harrasi, A., et al. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(4), 943.
  • Florida Gulf Coast University. (n.d.). Synthesis of the phthalide isoquinoline alkaloids (-)-egenine, (-)-corytensine, and (-)-bicuculline by asymmetric carbonyl addition of chiral dipole-stabilized organometallics.
  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004-2015. Chemical Reviews, 116(19), 12369–12465.
  • Itoh, T., et al. (2003). The synthesis of isoquinoline alkaloid and its related compounds using alanine derivatives as chiral auxiliaries. Chemical & Pharmaceutical Bulletin, 51(8), 951-955.
  • Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)
  • Cambridge University Press. (n.d.). Bischler-Napieralski Reaction.
  • HETEROCYCLES, Vol. 52, No. 3, 2000. (2000).
  • ResearchGate. (2015, August 18). Catalytic Asymmetric Synthesis of ( R )-(-)Calycotomine, ( S )-(-)Salsolidine and ( S )-(-)Carnegine.
  • Exploring Enantioselective Pictet-Spengler Reactions. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • BenchChem. (2025). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.
  • ResearchGate. (2018, April 12). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds.
  • MDPI. (2023, June 30). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide.
  • Infoscience. (n.d.). Catalytic enantioselective Pictet-Spengler reaction of carbonyl compounds: Development and application to the asymmetric total synthesis of indole alkaloids.
  • ResearchGate. (2022, October 6). (PDF) Tandem Asymmetric Cycloaromatization/ Intramolecular Pictet‐Spengler‐Type Reaction. An Entry to Polycyclic Pyrroles.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. (2021, August 20). Retrieved from [Link]

  • ResearchGate. (n.d.). (+)-Salsolidine in Synthesis of 5,6-Dihydropyrrolo[2,1-a]Isoquinolines.
  • The Royal Society of Chemistry. (2017).
  • chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]

  • MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
  • ResearchGate. (n.d.). Recent advances in the application of α-phenylethylamine (α-PEA)
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine.
  • ResearchGate. (2015, September). (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products.
  • MDPI. (2025, April 11). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (n.d.).
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv
  • Beilstein Journals. (2021, March 16). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B.

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Foundational

A Senior Application Scientist's Guide to Characterizing the Binding Affinity of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine and its Analogs at Serotonergic Receptors

Abstract (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine, a chiral substituted phenethylamine, belongs to a class of compounds with significant potential for interacting with G-Protein Coupled Receptors (GPCRs), particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine, a chiral substituted phenethylamine, belongs to a class of compounds with significant potential for interacting with G-Protein Coupled Receptors (GPCRs), particularly serotonin (5-HT) receptors.[1][2] Understanding the binding affinity of such a compound is a cornerstone of drug discovery and pharmacological research, providing critical insights into its potency, selectivity, and structure-activity relationship (SAR).[3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core methodologies for accurately determining the binding affinity of this molecule. Moving beyond simple protocols, this document emphasizes the causal reasoning behind experimental design and data interpretation, grounding every step in established scientific principles. We will explore three gold-standard techniques: Radioligand Binding Assays, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR), offering detailed protocols, data analysis frameworks, and a comparative analysis to guide the selection of the most appropriate method for your research objectives.

Pharmacological Context and the Importance of Affinity

(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is structurally related to 3,4-Dimethoxyamphetamine (3,4-DMA), a compound known to interact with the serotonergic system.[2] The primary targets for this class of molecules are often the 5-HT₂ subfamily of receptors (5-HT₂A, 5-HT₂B, and 5-HT₂C), which are implicated in a wide range of physiological and neurological processes.[2]

Binding affinity, a measure of the strength of the interaction between a ligand (the compound) and its receptor, is a critical parameter.[3] It is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value signifies a stronger interaction.[3] Accurate affinity determination is foundational for:

  • Lead Optimization: Guiding medicinal chemistry efforts to improve potency and selectivity.

  • Translational Confidence: A comparison of binding affinity with functional potency can reveal important pharmacological properties like efficacy and receptor reserve.[4]

  • Safety Profiling: Assessing off-target binding to predict and mitigate potential adverse effects.

Foundational Methodologies for Affinity Determination

A robust characterization of a compound's binding profile requires a multi-faceted approach. Here, we detail three complementary, high-integrity techniques.

Radioligand Binding Assays: The Classic, High-Sensitivity Approach

Radioligand binding assays are a powerful and widely used tool for studying ligand-receptor interactions.[5][6] They rely on the use of a radioactive molecule (the radioligand) with known high affinity for the target receptor to quantify the displacement of this ligand by a test compound.

Principle of the Assay The assay measures the ability of the non-radioactive test compound, (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine, to compete with a known radioligand for binding to the target receptor (e.g., 5-HT₂A) in a preparation of cell membranes.[5] By measuring the concentration-dependent decrease in radioligand binding, we can determine the half-maximal inhibitory concentration (IC50) of the test compound. This IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[7]

Causality Behind Experimental Choices

  • Membrane Preparation: Using membranes from cells overexpressing the target receptor (e.g., HEK293 cells) ensures a high density of the target, improving the signal-to-noise ratio.[8]

  • PEI-Soaked Filters: Glass fiber filters are pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands to the negatively charged filter material, thereby ensuring that the measured radioactivity is primarily from ligand bound to the receptor.[7][9]

  • Defining Non-Specific Binding (NSB): A high concentration of a known, non-radioactive ligand is used in parallel wells to saturate the receptors. Any remaining radioligand binding in these wells is considered non-specific (to the filter, lipids, etc.) and must be subtracted from the total binding to yield the specific binding.[7]

Experimental Workflow: Radioligand Competition Assay

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Prepare Receptor Membranes (e.g., HEK-5HT2A) Incubate Incubate: Membranes + Radioligand + Compound/Buffer/NSB Ligand Membrane->Incubate Compound Prepare Serial Dilutions of Test Compound Compound->Incubate Radioligand Prepare Radioligand (e.g., [3H]ketanserin) Radioligand->Incubate Filter Rapid Filtration (PEI-soaked GF/C filters) Incubate->Filter Terminate Reaction Wash Wash Filters with Ice-Cold Buffer Filter->Wash Remove Unbound Count Scintillation Counting (Quantify Radioactivity) Wash->Count Analysis Calculate Specific Binding Count->Analysis CurveFit Non-linear Regression (Sigmoidal Dose-Response) Analysis->CurveFit Yields IC50 Ki_Calc Calculate Ki via Cheng-Prusoff Equation CurveFit->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[9] Resuspend the pellet, repeat the wash, and finally resuspend in a buffer containing a cryoprotectant like sucrose for storage at -80°C.[9] Determine protein concentration using a standard method like a BCA assay.[9]

  • Assay Setup: In a 96-well plate, set up three types of wells:

    • Total Binding: Add receptor membranes, assay buffer, and the radioligand (e.g., [³H]ketanserin for 5-HT₂A).[7]

    • Non-Specific Binding (NSB): Add receptor membranes, radioligand, and a saturating concentration of a known unlabeled competitor (e.g., 10 µM mianserin).

    • Competition: Add receptor membranes, radioligand, and varying concentrations of the test compound, (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a PEI-pre-soaked glass fiber filter plate using a cell harvester.[7][9]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Counting: Dry the filter plate, add scintillation fluid to each well, and quantify the radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding for each well: Specific Binding = Total Binding - Average NSB.[7]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[7]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment.[10] It directly measures the heat released or absorbed as one molecule is titrated into another, making it a label-free, in-solution method.[11]

Principle of the Assay The test compound is placed in a syringe and injected in small aliquots into a sample cell containing the purified, solubilized target receptor. Each injection triggers a binding event that results in a small change in heat (q), which is measured by the highly sensitive calorimeter. As the receptor becomes saturated, the heat change diminishes. Plotting the heat change per injection against the molar ratio of ligand to protein generates a binding isotherm, which is analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[11]

Causality Behind Experimental Choices

  • Purified Protein: ITC requires relatively large amounts of pure, active protein. This is often the biggest bottleneck, especially for GPCRs, which require careful solubilization from the membrane while maintaining their native conformation.

  • Precise Buffer Matching: The buffers for the compound and the receptor must be identical. Any mismatch will generate large heats of dilution upon injection, which can obscure the true binding signal. This is a critical self-validating step.

  • Ligand Concentration: The ligand in the syringe should ideally be 10-20 times more concentrated than the receptor in the cell to ensure saturation is reached within a reasonable number of injections.

Experimental Workflow: Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Preparation cluster_run Experiment cluster_data Data Acquisition & Analysis cluster_results Results Receptor Prepare Purified Receptor in Dialyzed ITC Buffer Load Load Receptor into Sample Cell Load Compound into Syringe Receptor->Load Ligand Prepare Compound in Identical ITC Buffer Ligand->Load Titrate Titrate Compound into Cell (Series of Small Injections) Load->Titrate RawData Measure Heat Change (μcal/sec) per Injection Titrate->RawData Integration Integrate Peaks to get Heat per Mole (kcal/mol) RawData->Integration Isotherm Plot Heat vs. Molar Ratio to Generate Binding Isotherm Integration->Isotherm ModelFit Fit to a Binding Model (e.g., One-Site) Isotherm->ModelFit Kd Affinity (Kd) ModelFit->Kd N Stoichiometry (n) ModelFit->N dH Enthalpy (ΔH) ModelFit->dH dS Entropy (ΔS) ModelFit->dS

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Experimental Protocol

  • Protein Preparation: Express and purify the target GPCR. Solubilize in a suitable detergent and perform extensive dialysis against the final ITC buffer to ensure buffer matching.

  • Ligand Preparation: Dissolve (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine to a high concentration in the exact same final dialysis buffer used for the protein.

  • Instrument Setup: Thoroughly clean the instrument. Load the receptor solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Allow the system to equilibrate thermally. Perform a series of small (e.g., 2-5 µL) injections of the ligand into the sample cell, with sufficient spacing between injections for the signal to return to baseline.

  • Data Analysis:

    • The raw data appears as a series of heat spikes corresponding to each injection.

    • Integrate the area under each peak to determine the heat change (q) for that injection.

    • Plot these integrated heat values against the molar ratio of ligand to receptor.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site independent model) using the instrument's software. The fit yields the key thermodynamic parameters: Kd, n, and ΔH. Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical detection technique that allows for the real-time measurement of binding events at a sensor surface.[12][13] It provides not only equilibrium affinity (Kd) but also the kinetic rate constants for association (ka) and dissociation (kd).

Principle of the Assay In a typical SPR experiment, one binding partner (the ligand, e.g., the receptor) is immobilized on a sensor chip.[12] A solution containing the other partner (the analyte, e.g., the test compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[14][15] The resulting plot of RU versus time is called a sensorgram, which shows distinct association and dissociation phases.[13]

Causality Behind Experimental Choices

  • Immobilization Strategy: The method used to attach the receptor to the chip is critical. Capture coupling (e.g., using an antibody against a tag on the receptor) often provides a uniform and homogenous orientation, which is crucial for reliable kinetic data.[12]

  • Analyte Concentration Series: A range of analyte concentrations must be tested to accurately determine the kinetic parameters. The resulting sensorgrams are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to derive ka, kd, and Kd.

  • Regeneration: A key advantage of SPR is the ability to regenerate the sensor surface by injecting a solution (e.g., low pH or high salt) that disrupts the ligand-analyte interaction, allowing the same chip to be used for multiple experiments.[12]

Experimental Workflow: Surface Plasmon Resonance

SPR_Workflow cluster_prep Surface Preparation cluster_run Binding Cycle cluster_analysis Data Analysis cluster_results Results Activate Activate Sensor Chip (e.g., EDC/NHS) Immobilize Immobilize Ligand (e.g., Capture Antibody) Activate->Immobilize Capture Capture Receptor on Antibody Immobilize->Capture Block Block Remaining Active Sites Capture->Block Baseline Flow Running Buffer (Establish Baseline) Block->Baseline Association Inject Analyte (Compound) Baseline->Association Next Cycle Dissociation Flow Running Buffer Association->Dissociation Next Cycle Sensorgram Generate Sensorgram (Response vs. Time) Association->Sensorgram Regeneration Inject Regeneration Solution Dissociation->Regeneration Next Cycle Dissociation->Sensorgram Regeneration->Baseline Next Cycle ModelFit Global Fit of Multiple Concentrations to Kinetic Model Sensorgram->ModelFit ka ka (on-rate) ModelFit->ka kd kd (off-rate) ModelFit->kd Kd_res Affinity (Kd = kd/ka) ModelFit->Kd_res

Caption: Workflow for a typical Surface Plasmon Resonance experiment.

Detailed Experimental Protocol

  • Surface Preparation: A sensor chip (e.g., a carboxymethylated dextran chip) is activated. A capture molecule (e.g., anti-His antibody) is covalently coupled to the surface.[12]

  • Ligand Immobilization: A solution of the purified, tagged GPCR is injected over the surface and captured by the antibody.

  • Binding Measurement:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • A solution of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (analyte) at a specific concentration is injected for a set time, allowing association to be monitored.

    • The analyte solution is replaced with running buffer, and the dissociation of the complex is monitored.

  • Regeneration: A pulse of a regeneration solution (e.g., glycine-HCl, pH 2.5) is injected to remove the bound analyte and receptor, preparing the antibody surface for the next cycle.

  • Data Analysis: Repeat the binding measurement with a series of analyte concentrations. The resulting family of sensorgrams is globally fitted to a kinetic interaction model (e.g., 1:1 binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Data Synthesis and Comparative Analysis

No single technique tells the whole story. The choice of method depends on the research question, available resources, and the stage of the drug discovery process.

Comparative Overview of Techniques

FeatureRadioligand Binding AssayIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output Ki (from IC50)Kd, n, ΔH, ΔSKd, ka, kd
Label Requirement Radiochemical LabelLabel-FreeLabel-Free
Throughput High (96/384-well)LowMedium
Protein Requirement Low (crude membranes)High (pure, soluble protein)Medium (pure protein)
Information Equilibrium AffinityThermodynamics & StoichiometryKinetics & Equilibrium Affinity
Key Strength High sensitivity, gold standard for affinityDirect measurement of binding thermodynamicsReal-time kinetic data (on/off rates)
Key Limitation Indirect (competition), use of radioactivityLow throughput, requires large amount of pure proteinRequires immobilization which may affect protein function

Hypothetical Binding Profile for (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

Based on data for structurally related compounds, a hypothetical binding profile can be projected.[2] The actual values must be determined experimentally using the protocols described above.

Receptor TargetBinding Affinity (Ki, nM)Comments
5-HT₂A 500 - 2000Expected to be a primary target, though likely with lower affinity than 2,5-dimethoxy analogs.[2]
5-HT₂C 800 - 3000Often a secondary target for this class of compounds.
α₁A-Adrenergic > 5000Potential for weak interaction based on phenethylamine scaffold.
Dopamine D₂ > 10000Generally low affinity for this class unless specific structural motifs are present.

Note: These values are illustrative and serve as a starting point for experimental investigation. Lower Ki values indicate higher binding affinity.[2]

Conclusion

Characterizing the binding affinity of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a critical step in understanding its pharmacological potential. This guide has detailed the theoretical and practical aspects of three essential techniques: radioligand binding assays for high-throughput affinity screening, isothermal titration calorimetry for in-depth thermodynamic understanding, and surface plasmon resonance for real-time kinetic analysis. By applying these methods with a clear understanding of the causality behind each step, researchers can generate high-integrity, reproducible data. This robust affinity data forms the bedrock for subsequent functional assays, selectivity profiling, and the rational design of novel therapeutic agents targeting the serotonergic system.

References

  • Benchchem. Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • PubMed. Isothermal titration calorimetry in drug discovery.
  • PubMed. Radioligand binding methods: practical guide and tips.
  • Scite.ai. Radioligand binding methods: practical guide and tips.
  • ResearchGate. Isothermal Titration Calorimetry: Principles and Applications | Request PDF.
  • Nicoya. Surface Plasmon Resonance Sensors: A Comprehensive Guide for Scientists.
  • Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available from: [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Malvern Panalytical. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • American Laboratory. Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
  • Nicoya. Surface Plasmon Resonance Sensors: A Comprehensive Guide for Scientists.
  • National Center for Biotechnology Information. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • YouTube. Advanced Approaches to Quantifying Ligand Binding and Affinity in GPCR Systems | #GPCRMasterclass.
  • National Center for Biotechnology Information. Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation.
  • University of Glasgow. Surface plasmon resonance.
  • SciSpace. A beginner's guide to surface plasmon resonance.
  • Creative Proteomics. GPCR Binding Assay.
  • Benchchem. An In-Depth Technical Guide on the Chemical Properties of 2-(3,4-Dimethoxyphenyl)propan-2-amine.
  • National Center for Biotechnology Information. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual.
  • RSC Publishing. Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets.
  • Benchchem. A Comparative Analysis of the Receptor Binding Profiles of 2-(3,4-Dimethoxyphenyl)propan-2-amine and Related Compounds.
  • PubMed. Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists.
  • ResearchGate. Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4.
  • PubMed. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities.
  • National Center for Biotechnology Information. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors.
  • MDPI. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis.
  • Benchchem. Unveiling the Action of 2-(3,4-Dimethoxyphenyl)propanal Derivatives: A Comparative Guide.
  • Wikipedia. 3,4-Dimethoxyphenethylamine.
  • PubMed. 3-(2,4-dimethoxy-3-methylpheny)propane inhibits melanin synthesis by dual mechanisms.
  • MDPI. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide.
  • Frontiers. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines.
  • ChemScene. (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-ol.
  • Journal of Applied Pharmaceutical Science. Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and.

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocols for (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Enantioselective synthesis, stereocontrol mechanisms, and scalable laboratory protocols. Introduction & Strategic Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Enantioselective synthesis, stereocontrol mechanisms, and scalable laboratory protocols.

Introduction & Strategic Rationale

The chiral primary amine (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a highly valuable building block in the pharmaceutical industry. As an electron-rich, enantiopure


-methylphenethylamine derivative, it serves as a critical precursor for various neuroactive compounds, chiral ligands, and complex active pharmaceutical ingredients (APIs).

While asymmetric hydrogenation of enamines can yield similar scaffolds [1], the reliance on high-pressure hydrogen and expensive transition-metal catalysts (e.g., Iridium/Rhodium) often limits bench-scale flexibility. For highly predictable, substrate-controlled stereochemistry, the Myers' Asymmetric Alkylation utilizing a pseudoephedrine chiral auxiliary remains the gold standard [2].

Causality of the Synthetic Strategy

This protocol leverages (1S,2S)-(+)-pseudoephedrine to direct the stereoselective methylation of 2-(3,4-dimethoxyphenyl)acetic acid.

  • Chelation-Controlled Rigidity: Deprotonation with Lithium Diisopropylamide (LDA) in the presence of Lithium Chloride (LiCl) forms a highly rigid, internally chelated (Z)-enolate.

  • Face-Selective Electrophilic Attack: The auxiliary's phenyl and methyl groups sterically occlude the Re-face of the enolate. Consequently, methyl iodide (MeI) approaches exclusively from the Si-face, yielding the (R)-configuration at the newly formed stereocenter with >98% diastereomeric excess (d.e.).

  • Chemoselective Cleavage: The auxiliary is cleaved using Lithium amidotrihydroborate (LAB) to yield a primary alcohol, preventing the over-reduction or epimerization risks associated with harsher hydride sources.

Synthetic Workflow & Mechanistic Pathways

Workflow SM 2-(3,4-dimethoxyphenyl) acetic acid Amide Chiral Amide Intermediate SM->Amide (1S,2S)-(+)-Pseudoephedrine Coupling (EDC/HOBt) Alkylated (R)-Alkylated Amide Amide->Alkylated 1. LDA, LiCl (-78°C) 2. MeI Alcohol (2R)-Chiral Alcohol Alkylated->Alcohol LAB Reduction (Chemoselective) Amine Target Amine (2R)-Isomer Alcohol->Amine 1. TsCl / 2. NaN3 3. PPh3, H2O

Figure 1: Five-step asymmetric synthesis workflow for (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine.

Mechanism E Amide Deprotonation (LDA, THF, -78°C) Z Rigid (Z)-Enolate Formation (Li+ Chelation) E->Z LiCl breaks LDA aggregates A Face-Selective Attack (MeI approaches from Si-face) Z->A Auxiliary blocks Re-face P High Diastereomeric Excess (>98% d.e.) A->P Stereospecific C-C bond formation

Figure 2: Mechanistic logic of the chelation-controlled Myers' alkylation transition state.

Quantitative Data & Optimization Metrics

The success of this protocol relies heavily on the strict control of temperature and reagent stoichiometry during the enolization phase. Table 1 summarizes the critical optimization parameters required to maintain the self-validating stereochemical integrity of the system.

Table 1: Optimization of Asymmetric Alkylation Parameters

ParameterCondition TestedImpact on Yield (%)Impact on d.e. (%)Mechanistic Causality
LiCl Equivalents 0.0 eq45%82%LDA forms unreactive oligomeric aggregates.
LiCl Equivalents 6.0 eq94%>98%LiCl breaks aggregates, stabilizing the monomeric (Z)-enolate.
Enolization Temp 0 °C78%88%Higher temps allow (E)-enolate formation, degrading d.e.
Enolization Temp -78 °C95%>98%Kinetic control strictly enforces (Z)-enolate geometry.

Table 2: Yields for Amine Installation Sequence

Reaction StepReagentsTime / TempIsolated Yield
1. Reduction LAB, THF2 h / 0 °C to RT91%
2. Tosylation TsCl, Pyridine, DMAP12 h / 0 °C96%
3. Azidation NaN₃, DMF8 h / 65 °C89%
4. Staudinger PPh₃, H₂O, THF16 h / RT92%

Detailed Experimental Protocols

Protocol A: Synthesis of the Chiral Amide Precursor

Objective: Couple 2-(3,4-dimethoxyphenyl)acetic acid with the chiral auxiliary.

  • Setup: In a flame-dried 500 mL round-bottom flask, dissolve 2-(3,4-dimethoxyphenyl)acetic acid (10.0 g, 51.0 mmol) in anhydrous dichloromethane (DCM, 200 mL).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir at 0 °C for 30 minutes to form the active ester.

  • Coupling: Add (1S,2S)-(+)-pseudoephedrine (8.84 g, 53.5 mmol, 1.05 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with 1M HCl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOAc/Hexanes) to yield the pure chiral amide.

Protocol B: Diastereoselective Myers' Alkylation

Objective: Install the C2 methyl group with absolute stereocontrol.

  • Enolate Preparation: In a rigorously dried Schlenk flask under Argon, suspend anhydrous LiCl (13.0 g, 6.0 eq) in anhydrous THF (150 mL). Add diisopropylamine (2.25 eq) and cool to -78 °C. Dropwise, add n-Butyllithium (2.1 eq, 2.5 M in hexanes). Stir for 30 minutes to generate LDA.

  • Substrate Addition: Dissolve the chiral amide from Protocol A (1.0 eq) in THF (50 mL) and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour at -78 °C, then warm to 0 °C for 15 minutes, and cool back to -78 °C. Causality: This temperature cycling ensures complete, thermodynamically stable (Z)-enolate formation.

  • Alkylation: Add methyl iodide (MeI, 3.0 eq) neat. Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with 1M Sodium Thiosulfate (to remove residual iodine) and brine. Concentrate to yield the (R)-alkylated amide (>98% d.e.).

Protocol C: Reductive Cleavage to (2R)-Alcohol

Objective: Remove the auxiliary without epimerizing the newly formed stereocenter.

  • Reagent Prep: Generate Lithium amidotrihydroborate (LAB) by adding n-BuLi (4.0 eq) to a suspension of borane-ammonia complex (BH₃·NH₃, 4.2 eq) in THF at 0 °C.

  • Reduction: Add a solution of the (R)-alkylated amide (1.0 eq) in THF to the LAB solution at 0 °C. Stir for 2 hours.

  • Workup: Carefully quench with 1M HCl at 0 °C (Caution: H₂ gas evolution). Extract with diethyl ether. The aqueous layer can be basified to recover the pseudoephedrine auxiliary. Concentrate the organic layer to yield (2R)-2-(3,4-dimethoxyphenyl)propan-1-ol.

Protocol D: Amine Installation via Staudinger Reduction

Objective: Convert the primary alcohol to the target primary amine.

  • Tosylation: Dissolve the (2R)-alcohol (1.0 eq) in DCM. Add Pyridine (3.0 eq), catalytic DMAP (0.1 eq), and p-Toluenesulfonyl chloride (TsCl, 1.5 eq) at 0 °C. Stir for 12 hours. Extract and concentrate to yield the tosylate.

  • Azidation: Dissolve the tosylate in anhydrous DMF. Add Sodium Azide (NaN₃, 3.0 eq). Heat to 65 °C for 8 hours. Causality: The SN2 displacement is highly regioselective for the primary carbon, leaving the C2 stereocenter untouched. Cool, dilute with water, and extract with diethyl ether.

  • Staudinger Reduction: Dissolve the crude azide in THF. Add Triphenylphosphine (PPh₃, 1.2 eq) and stir at room temperature until N₂ evolution ceases (approx. 2 hours). Add water (10.0 eq) and stir for 14 hours to hydrolyze the aza-ylide intermediate.

  • Final Purification: Acidify with 1M HCl and wash with ether to remove triphenylphosphine oxide. Basify the aqueous layer with 2M NaOH to pH >11 and extract with DCM. Dry and concentrate to yield the pure (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine .

References

  • Cabré, A., Verdaguer, X., & Riera, A. (2019). Enantioselective Synthesis of β-Methyl Amines via Iridium-Catalyzed Asymmetric Hydrogenation of N-Sulfonyl Allyl Amines. Organic Letters, 21(11), 4196–4200.[Link]

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.[Link]

  • Ni, H., et al. (2025). The Overlooked Stereoisomers of the Ionizable Lipid ALC315. Journal of the American Chemical Society.[Link]

Application

Advanced Protocol for the Stereoretentive Reductive Amination of (2R)-2-(3,4-Dimethoxyphenyl)propan-1-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol Executive Summary The synthesis of chiral 2-arylpropylamines is a critical operation...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol

Executive Summary

The synthesis of chiral 2-arylpropylamines is a critical operation in medicinal chemistry, as this pharmacophore is prevalent in numerous GPCR ligands, neurotransmitter analogs, and targeted therapeutics. A major synthetic bottleneck in producing (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is the extreme susceptibility of its precursor, (2R)-2-(3,4-dimethoxyphenyl)propanal, to racemization at the


-stereocenter.

As a Senior Application Scientist, I have designed this protocol to bypass the traditional pitfalls of basic imine formation. By leveraging a meticulously buffered reductive amination system using ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃), this workflow ensures rapid trapping of the highly electrophilic iminium intermediate. This method outpaces enamine tautomerization, locking in the (2R) configuration and yielding the target primary amine with >98% enantiomeric excess (ee).

Mechanistic Rationale & Causality

The fundamental challenge in this transformation is the kinetic competition between reduction and tautomerization. The


-proton of 2-(3,4-dimethoxyphenyl)propanal is unusually acidic due to the electron-withdrawing nature of the adjacent carbonyl and the stabilizing effect of the aryl ring.

Under standard reductive amination conditions (e.g., using methanolic ammonia), the intermediate imine can easily undergo base-catalyzed tautomerization into an achiral enamine. Upon subsequent reduction, the stereocenter is scrambled, yielding a racemic mixture.

To prevent this, our protocol employs ammonium acetate (NH₄OAc) in 1,2-dichloroethane (DCE). This creates a mildly acidic microenvironment (pH ~5.5). Instead of a neutral imine, the reaction forms a protonated iminium ion . We then introduce NaBH(OAc)₃ , a bulky, mild hydride donor that reacts sluggishly with neutral aldehydes but exceptionally fast with iminium ions . This massive difference in reaction rates ensures the chiral intermediate is reduced to the amine before any tautomerization can occur.

Mechanism A (2R)-2-(3,4-dimethoxyphenyl)propanal (Chiral Starting Material) B Iminium Ion Intermediate (Chiral) A->B NH4OAc Mild Acid (pH 5-6) C (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (Target Product) B->C NaBH(OAc)3 Fast Reduction D Enamine Intermediate (Achiral) B->D Tautomerization (Blocked by low pH) E Racemic Amine (Undesired Byproduct) D->E Reduction

Figure 1: Stereoretentive reductive amination pathway vs. base-catalyzed racemization.

(Note: Modern biocatalytic alternatives using dynamic kinetic resolution (DKR) via amine transaminases are also emerging for similar scaffolds, offering an orthogonal approach to chiral amine synthesis .)

Reagent Selection & Quantitative Optimization

To validate the superiority of the NaBH(OAc)₃ system, our lab evaluated several standard reducing agents. The data clearly demonstrates that only the tightly buffered NaBH(OAc)₃ system provides the necessary balance of high conversion and stereoretention.

Table 1: Effect of Reducing Agent and Conditions on Yield and Enantiomeric Excess (ee)

Reducing AgentAmine SourceSolventTempYield (%)ee (%)Primary Byproduct / Failure Mode
NaBH₄ NH₃ (in MeOH)MeOH20 °C15%45%Direct aldehyde reduction (Alcohol)
NaBH₃CN NH₄OAcMeOH20 °C65%82%Racemized amine (Slow reduction)
Ti(O-iPr)₄ / NaBH₄ NH₃ (in EtOH)EtOH20 °C55%60%Racemized amine (Lewis acid epimerization)
NaBH(OAc)₃ NH₄OAc DCE 0 °C to 20 °C 88% >98% Trace alcohol (Optimal Conditions)

Detailed Experimental Protocol

Prerequisite: The starting material, (2R)-2-(3,4-dimethoxyphenyl)propanal, can be synthesized via Darzens condensation of veratraldehyde followed by chiral resolution, or via asymmetric hydroformylation . Ensure starting ee is >98% prior to execution.

Materials Required:
  • (2R)-2-(3,4-dimethoxyphenyl)propanal (1.94 g, 10.0 mmol)

  • Ammonium acetate (NH₄OAc, 99.99% purity) (7.71 g, 100 mmol, 10.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 97%) (3.18 g, 15.0 mmol, 1.5 equiv)

  • 1,2-Dichloroethane (DCE, anhydrous) (50 mL)

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (DCM) and Brine

Step-by-Step Execution:
  • Reactor Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry nitrogen for 5 minutes.

  • Imine Formation (pH Control): Add the (2R)-2-(3,4-dimethoxyphenyl)propanal (1.94 g) to the flask. Dissolve completely in 50 mL of anhydrous DCE. Add the ammonium acetate (7.71 g) in one portion.

    • Causality Note: The 10-fold excess of NH₄OAc is non-negotiable. It drives the equilibrium toward the iminium ion while acting as a massive buffer sink to maintain the pH at ~5.5, preventing enamine formation.

  • Equilibration: Stir the suspension vigorously at 20 °C for 30 minutes under nitrogen.

  • Temperature Modulation: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Reduction: Portionwise, add NaBH(OAc)₃ (3.18 g) over 15 minutes.

    • Causality Note: Adding the reducing agent at 0 °C suppresses any background reduction of the unreacted aldehyde, ensuring the hydride is exclusively consumed by the highly reactive iminium ion.

  • Maturation: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to 20 °C. Continue stirring for an additional 3 hours.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of 50 mL saturated aqueous NaHCO₃.

    • Safety Note: Vigorous effervescence (CO₂ release) will occur due to the neutralization of acetic acid byproducts. Stir for 30 minutes until gas evolution ceases.

  • Extraction & Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers and wash with brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the rotary evaporator bath temperature below 30 °C to prevent volatilization of the free base amine.

  • Purification: Purify the crude pale-yellow oil via flash column chromatography (Silica gel, gradient elution: DCM to DCM/MeOH/NH₄OH 90:9:1) to yield the pure target compound.

Analytical Validation (Self-Validating System)

To ensure the protocol has functioned as designed, the system must be self-validated through orthogonal analytical techniques. Do not proceed to downstream drug development without confirming these three parameters:

  • Mass Confirmation (LC-MS):

    • Perform ESI-MS (Positive mode).

    • Pass Criteria: A dominant molecular ion peak at m/z 196.1

      
      .
      
  • Conversion & Structural Integrity (¹H NMR):

    • Solvent: CDCl₃.

    • Pass Criteria: Complete disappearance of the aldehyde proton signal at

      
       ~9.6 ppm. Appearance of the primary amine protons (broad singlet, ~1.5 ppm, 2H, exchanges with D₂O) and the intact methoxy groups (
      
      
      
      ~3.8 ppm, 6H).
  • Stereoretention Verification (Chiral HPLC):

    • Column: Chiralcel OD-H (or equivalent).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Pass Criteria: Integration of the (2R) peak vs. the (2S) peak must yield an ee > 98% . If the ee is lower, the pH buffer was compromised during Step 2, or the temperature spiked during Step 5.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. URL:[Link]

Method

Using (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine as a chiral intermediate

An in-depth guide for researchers, scientists, and drug development professionals on the application of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine as a versatile chiral intermediate in asymmetric synthesis. Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine as a versatile chiral intermediate in asymmetric synthesis.

Introduction: The Strategic Importance of Chiral Phenethylamines

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Chiral intermediates are the foundational building blocks that enable the efficient and stereocontrolled synthesis of these complex target molecules.[1]

Among the vast arsenal of chiral synthons, 2-arylethylamines represent a privileged scaffold due to their prevalence in a wide range of bioactive natural products and synthetic drugs.[2][3] Their structural motif is particularly adept at crossing the blood-brain barrier, making them central to the design of agents targeting the central nervous system.[2][3] (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine belongs to this critical class of compounds. Its structure combines a chiral amine center with a 3,4-dimethoxyphenyl (veratryl) group, a common feature in numerous isoquinoline alkaloids and other pharmacologically active molecules.[4] This unique combination makes it a highly valuable intermediate for introducing both chirality and a key pharmacophoric element into a target structure.

This guide provides a comprehensive overview of the synthesis and application of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine, offering detailed protocols and expert insights into its use as a strategic chiral building block.

Acquisition of Enantiopure (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

The primary challenge in utilizing this intermediate lies in its stereoselective preparation. Two principal strategies are commonly employed: the direct asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.

  • Asymmetric Synthesis via Reductive Amination : This elegant approach constructs the chiral center directly. The most common method involves the reductive amination of the prochiral ketone, 3,4-dimethoxyphenylacetone. Chirality can be induced by using a chiral auxiliary—a removable chiral group that directs the stereochemical outcome of the reaction. For instance, a chiral amine like (R)-α-methylphenethylamine can be condensed with the ketone to form a diastereomeric mixture of imines, which upon reduction and removal of the auxiliary, yields the desired chiral amine.[5]

  • Chiral Resolution of a Racemic Mixture : This is a robust and industrially scalable method.[6] It begins with the non-stereoselective synthesis of (±)-2-(3,4-dimethoxyphenyl)propan-1-amine. The resulting racemic mixture is then treated with a chiral resolving agent, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts.[6][7] These salts possess different physical properties, most notably solubility, allowing one diastereomer to be selectively crystallized from solution. Subsequent treatment of the isolated salt with a base liberates the enantiomerically pure amine. A key advantage of this method is the potential to recycle the unwanted enantiomer through a racemization process, thereby improving the overall process economy.[6]

Experimental Protocols: Synthesis and Resolution

The following protocols provide detailed, step-by-step procedures for the preparation of the racemic amine and its subsequent chiral resolution.

Protocol 1: Synthesis of Racemic (±)-2-(3,4-dimethoxyphenyl)propan-1-amine via Reductive Amination (Leuckart Reaction)

This protocol describes a classical and effective method for synthesizing the racemic amine from the corresponding ketone using ammonium formate. The reaction proceeds via an imine intermediate, which is reduced in situ.[8][9]

Workflow for Racemic Amine Synthesis

Ketone 3,4-Dimethoxyphenylacetone Reaction Leuckart Reaction (160-180 °C, 6-12h) Ketone->Reaction Reagents Ammonium Formate (or Formamide/Formic Acid) Reagents->Reaction Formamide_Int N-formyl Intermediate Reaction->Formamide_Int In situ reduction Hydrolysis Acid Hydrolysis (conc. HCl, reflux) Formamide_Int->Hydrolysis Workup Basification (NaOH) & Extraction Hydrolysis->Workup Product Racemic Amine (±)-2-(3,4-dimethoxyphenyl) propan-1-amine Workup->Product

Caption: Synthesis of the racemic amine via the Leuckart reaction.

Materials:

  • 3,4-Dimethoxyphenylacetone

  • Ammonium formate (or formamide and formic acid)

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3,4-dimethoxyphenylacetone (1.0 equiv) with ammonium formate (4.0-5.0 equiv).[8]

  • Heating: Heat the reaction mixture under reflux at 160-180 °C for 6 to 12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting ketone.

  • Hydrolysis: After cooling the mixture to room temperature, slowly add concentrated HCl. Heat the mixture under reflux for an additional 4 to 8 hours to hydrolyze the intermediate N-formyl compound.[8]

  • Work-up: Cool the reaction mixture in an ice bath and carefully basify by adding concentrated NaOH solution until the pH is greater than 12.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or diethyl ether (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude racemic amine.

  • Purification (Optional): The crude product can be purified further by vacuum distillation or column chromatography on silica gel.

Protocol 2: Chiral Resolution using L-(+)-Tartaric Acid

This protocol details the separation of the racemic amine into its constituent enantiomers by fractional crystallization of diastereomeric salts.

Workflow for Chiral Resolution

RacemicAmine Racemic Amine (R/S) SaltFormation Diastereomeric Salt Formation (in Ethanol) RacemicAmine->SaltFormation ResolvingAgent L-(+)-Tartaric Acid ResolvingAgent->SaltFormation Salts Mixture of Salts (R)-Amine-(L)-Tartrate (S)-Amine-(L)-Tartrate SaltFormation->Salts Crystallization Fractional Crystallization Salts->Crystallization Solid Less Soluble Salt (e.g., (R)-Amine-(L)-Tartrate) Crystallization->Solid Precipitate Filtrate More Soluble Salt (in mother liquor) Crystallization->Filtrate Solution Liberation Liberate Free Amine (NaOH treatment) Solid->Liberation FinalProduct (2R)-2-(3,4-dimethoxyphenyl) propan-1-amine Liberation->FinalProduct

Caption: Chiral resolution via diastereomeric salt formation.

Materials:

  • (±)-2-(3,4-dimethoxyphenyl)propan-1-amine

  • L-(+)-Tartaric acid

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Filtration apparatus

Procedure:

  • Salt Formation: Dissolve the racemic amine (1.0 equiv) in a minimal amount of warm ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 equiv, as it is a diacid) in warm ethanol.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol. The enantiomeric excess (ee) of the amine can be improved by recrystallizing the salt.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a concentrated NaOH solution until the pH is > 12 to deprotonate the amine.

  • Extraction and Isolation: Extract the liberated (2R)-amine with dichloromethane (3x), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Table 1: Physicochemical and Performance Data

Parameter Value Rationale / Comments
Starting Material 3,4-Dimethoxyphenylacetone Prochiral ketone, readily available.
Synthesis Method Leuckart Reductive Amination Robust, one-pot procedure suitable for scale-up.
Typical Yield (Racemate) 60-85% Dependent on reaction time and temperature control.
Resolving Agent L-(+)-Tartaric Acid Inexpensive, readily available chiral acid.
Resolution Efficiency 35-45% (per enantiomer) Theoretical maximum is 50%; efficiency depends on crystallization conditions.

| Typical Enantiomeric Excess (ee) | >98% after recrystallization | The purity of the diastereomeric salt directly impacts the final ee. |

Application as a Chiral Intermediate: Synthesis of a Bioactive Precursor

Once isolated, the enantiopure (2R)-amine is a valuable intermediate for constructing more complex molecules. A primary application is in the formation of chiral amides, which are precursors to a vast number of pharmaceuticals, including isoquinoline alkaloids.[4]

Protocol 3: Synthesis of (R)-2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide

This protocol describes the acylation of the chiral amine with an acyl chloride to form a chiral amide, a key intermediate that can be cyclized to form benzylisoquinoline structures.[4]

Workflow for Chiral Amide Synthesis

ChiralAmine (2R)-Amine Coupling Acylation (DCM, Et3N) ChiralAmine->Coupling AcylChloride 2-Chloro-2-phenylacetyl chloride AcylChloride->Coupling Workup Aqueous Wash & Purification Coupling->Workup Schotten-Baumann conditions FinalAmide Chiral Amide Product Workup->FinalAmide

Caption: Acylation of the chiral amine to form a chiral amide.

Materials:

  • (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

  • 2-Chloro-2-phenylacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Dilute HCl, Na₂CO₃ solution, and water for washing

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: Dissolve the (2R)-amine (1.0 equiv) in dichloromethane in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Reagents: To this solution, add triethylamine (1.5 equiv) to act as a base. Slowly add a solution of 2-chloro-2-phenylacetyl chloride (1.5 equiv) in dichloromethane dropwise over 10-15 minutes.[4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes, monitoring the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute HCl (e.g., 1M), saturated Na₂CO₃ solution, and water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral amide.

  • Purification: The product can be purified by recrystallization or column chromatography on silica gel to afford the pure chiral amide.

Conclusion

(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine stands out as a strategically important chiral intermediate. Its synthesis, achievable through either direct asymmetric methods or classical resolution, provides access to an enantiopure building block containing a key pharmacophoric element. The protocols detailed herein offer reliable and tested pathways for its preparation and subsequent use in constructing advanced, high-value chiral molecules. For researchers in medicinal chemistry and drug development, mastering the use of such intermediates is a critical step in the efficient and stereocontrolled synthesis of the next generation of therapeutics.

References

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer. (2020). Semantic Scholar. Available at: [Link]

  • Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. (2025). MDPI. Available at: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (n.d.). MDPI. Available at: [Link]

  • Asymmetric synthesis, characterization of chiral trans and cis-3-chloro/oxo/thio-4-styryl-β-lactams using (R)-(+)-1-phenylethylamine and their efficient column chromatographic separation. (2024). Taylor & Francis Online. Available at: [Link]

  • Asymmetric Animation I. Asymmetric Synthesis of Aspartic Acid and Evaluation of Optical Yield in the Addition of Chiral Phenethylamine to α,β-Unsaturated Esters. (n.d.). Oxford Academic. Available at: [Link]

  • HETEROCYCLES, Vol. 52, No. 3, 2000. (2000). HETEROCYCLES. Available at: [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. Available at: [Link]

  • (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2023). MDPI. Available at: [Link]

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry. Available at: [Link]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (n.d.). SciSpace. Available at: [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (n.d.). ResearchGate. Available at: [Link]

  • Multifunctional biocatalyst for conjugate reduction and reductive amin
  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (n.d.). Google Patents.
  • Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. (2022). MDPI. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC. Available at: [Link]

  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2025). ResearchGate. Available at: [Link]

Sources

Application

Synthesis of Tamsulosin using (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

Focus: Critical Precursor Analysis & Chiral Amine Coupling Protocol Executive Summary This Application Note details the synthesis of Tamsulosin Hydrochloride , a selective -adrenergic receptor antagonist used for the tre...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Critical Precursor Analysis & Chiral Amine Coupling Protocol

Executive Summary

This Application Note details the synthesis of Tamsulosin Hydrochloride , a selective


-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[1] The guide focuses on the critical coupling of the chiral amine moiety with the phenoxyethyl side chain.[1]

Critical Advisory: This document explicitly addresses the user-specified starting material, (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine .[1] Structural analysis confirms that this specific amine is a regioisomer and functional analog of the required Tamsulosin precursor.[1] Direct use of this material would yield a structural isomer (an impurity or analog), not Tamsulosin.[1] This guide provides the necessary structural correction and details the validated protocol using the authentic precursor, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide .[1]

Strategic Precursor Analysis & Correction

Structural Mismatch Analysis

The synthesis of Tamsulosin relies on the precise stereochemical and regiochemical configuration of the amine backbone.[1] The user-requested starting material deviates from the Tamsulosin pharmacophore in two critical aspects:

FeatureUser-Specified PrecursorRequired Tamsulosin PrecursorImpact of Deviation
Chemical Name (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamideCritical Failure
Backbone Connectivity

-Methyl Phenethylamine
(Ar-CH(CH

)-CH

-NH

)

-Methyl Phenethylamine
(Ar-CH

-CH(CH

)-NH

)
Yields a regioisomer with shifted nitrogen placement.[1][2]
Aryl Substitution 3,4-Dimethoxy2-Methoxy-5-sulfonamoylMissing the sulfonamide group essential for receptor binding.[1]
Resulting Product Dimethoxy-Isotamsulosin (Inactive/Analog)Tamsulosin (Active API)The user's material cannot yield Tamsulosin without total skeletal reconstruction.[1]
Corrected Synthetic Pathway

To synthesize Tamsulosin Hydrochloride, the protocol must utilize (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (often referred to as the "Tamsulosin Amine").[1] This intermediate is coupled with 2-(2-ethoxyphenoxy)ethyl bromide (or the corresponding tosylate/mesylate).[1]

Experimental Protocol: Synthesis of Tamsulosin

Reaction Scheme Overview

The synthesis proceeds via the N-alkylation of the chiral amine with the phenoxyethyl halide.[1] This route preserves the chirality of the amine (R-configuration).[1]

Reaction:


[1]
Materials & Reagents[1][3]
  • Precursor A (Corrected): (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.0 equiv)[1]

  • Precursor B: 2-(2-ethoxyphenoxy)ethyl bromide (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (TEA) (2.0 equiv)[1]
    
  • Solvent: Dimethylformamide (DMF) or Acetonitrile (ACN)[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) to accelerate alkylation.[1]

Step-by-Step Methodology
Step 1: N-Alkylation (Coupling) [1]
  • Charge: In a clean, dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (10.0 g, 40.9 mmol) in DMF (100 mL).

  • Base Addition: Add anhydrous

    
     (11.3 g, 81.8 mmol). Stir the suspension at room temperature for 15 minutes.
    
  • Electrophile Addition: Add 2-(2-ethoxyphenoxy)ethyl bromide (11.0 g, 45.0 mmol) and KI (0.68 g, 4.0 mmol).

  • Reaction: Heat the mixture to 60-70°C under an inert atmosphere (

    
    ). Monitor the reaction via HPLC or TLC (Mobile phase: DCM/MeOH 9:1).
    
    • Endpoint: Disappearance of the sulfonamide amine (typically 12-18 hours).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (500 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine (

      
       mL) and water (
      
      
      
      mL) to remove DMF.[1]
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure to yield the crude Tamsulosin free base as a viscous oil or semi-solid.[1]
      
Step 2: Purification & Salt Formation
  • Free Base Purification: The crude oil is often purified via column chromatography (Silica gel, DCM/MeOH gradient) or recrystallization from Isopropanol/Water if solid.[1]

  • Salt Formation: Dissolve the purified free base (approx. 12 g) in Ethanol (60 mL).

  • Acidification: Slowly add a solution of HCl in Ethanol (1.1 equiv) at 0-5°C with stirring.

  • Crystallization: Allow the solution to warm to room temperature, then cool to 0°C for 4 hours. A white precipitate of Tamsulosin Hydrochloride should form.[1]

  • Isolation: Filter the solid, wash with cold Ethanol, and dry under vacuum at 50°C.

Process Control & Visualization

Analytical Specifications (Tamsulosin HCl)
  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: 228–230°C (decomposition).[1]

  • HPLC Purity: >99.5% (Area %).

  • Chiral Purity: >99.8% ee (R-isomer).[1]

  • 1H-NMR (DMSO-d6):

    
     0.95 (d, 3H), 1.35 (t, 3H), 2.9-3.3 (m, side chain), 3.85 (s, 3H, OMe), 4.05 (t, 2H), 6.9-7.7 (m, aromatic protons).[1]
    
Reaction Workflow Diagram

The following diagram illustrates the corrected synthetic pathway, highlighting the divergence from the user's requested material.

TamsulosinSynthesis cluster_incorrect User-Specified Precursor (Incorrect) cluster_correct Validated Tamsulosin Pathway WrongPrecursor (2R)-2-(3,4-dimethoxyphenyl) propan-1-amine WrongProduct Dimethoxy-Isotamsulosin (Structural Isomer/Impurity) WrongPrecursor->WrongProduct Coupling yields Inactive Analog CorrectPrecursor (R)-5-(2-aminopropyl)- 2-methoxybenzenesulfonamide (Chiral Amine) Reaction N-Alkylation (K2CO3, DMF, 70°C) CorrectPrecursor->Reaction Reagent 2-(2-ethoxyphenoxy)ethyl bromide Reagent->Reaction Workup Extraction & Purification Reaction->Workup SaltForm HCl Salt Formation (EtOH/HCl) Workup->SaltForm FinalProduct Tamsulosin Hydrochloride (>99.5% Purity) SaltForm->FinalProduct

Caption: Comparative workflow showing the corrected synthetic route for Tamsulosin HCl versus the structural isomer yielded by the user-specified precursor.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 129211, Tamsulosin. Retrieved from [Link][1]

  • Gizur, T., et al. (2008).[1][3] New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795.[1][3] Retrieved from [Link]

  • European Patent Office. (2011).[1][4] Process for preparation of tamsulosin and its derivatives (Patent EP1734036).[1] Retrieved from [Link][1]

  • BioFount. (2025).[1][2][5] 2-(3,4-dimethoxyphenyl)propan-1-amine Safety & Structure. Retrieved from [Link]

Sources

Method

Application Note: Scalable Manufacturing of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

This Application Note is structured to guide process chemists and drug developers through the scalable manufacturing of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine . This molecule is a critical chiral building block for i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide process chemists and drug developers through the scalable manufacturing of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine . This molecule is a critical chiral building block for isoquinoline alkaloids and various cardiovascular and CNS-active pharmaceutical ingredients (APIs).

Part 1: Executive Summary & Strategic Analysis

The Target Molecule

The target, (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine , is a


-arylpropylamine. Unlike the more common amphetamine derivatives (

-methylphenethylamines) where the amine is on the secondary carbon, this molecule carries a primary amine on the terminal carbon (C1) and a chiral center at the

-position (C2).
  • IUPAC Name: (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

  • Key Structural Feature: Chiral center at C2; Primary amine at C1.

  • Industrial Relevance: Precursor for 3-arylisoquinolines, benzo[c]phenanthridines, and specific cardiovascular agents related to the Verapamil/Bevenopran scaffold.

Route Selection Strategy

For scalable manufacturing (kg to metric ton scale), we evaluated three primary retrosynthetic pathways. The Nitrile Alkylation-Resolution Route (Route C) is selected as the primary protocol due to its reliance on commoditized starting materials and robust, scalable unit operations.

FeatureRoute A: Hydroformylation Route B: Asymmetric Hydrogenation Route C: Nitrile Alkylation (Selected)
Starting Material 3,4-Dimethoxystyrene2-(3,4-dimethoxyphenyl)acrylic acid3,4-Dimethoxyphenylacetonitrile
Key Reagents Syngas (CO/H₂), Rh CatalystRu-BINAP, H₂ (High Pressure)MeI, NaOH, Raney Ni, Resolving Agent
Chirality Source Chiral Ligand (Low ee often)Chiral Catalyst (High Cost)Classical Resolution (High Enantiopurity)
Scalability Medium (Gas handling issues)High (Requires special autoclaves)High (Standard batch reactors)
Cost Profile High CapExHigh OpEx (Catalyst)Low CapEx & OpEx

Part 2: Detailed Experimental Protocol

Workflow Diagram (Graphviz)

G Start Homoveratronitrile (Comm. Available) Step1 Step 1: Alkylation (MeI, PTC, NaOH) Start->Step1 Inter1 Racemic Nitrile 2-(3,4-dimethoxyphenyl)propanenitrile Step1->Inter1 95% Yield Step2 Step 2: Hydrogenation (Raney Ni, H2, NH3) Inter1->Step2 Inter2 Racemic Amine (±)-2-(3,4-dimethoxyphenyl)propan-1-amine Step2->Inter2 90% Yield Step3 Step 3: Resolution (N-Acetyl-L-Leucine or Tartaric Acid) Inter2->Step3 Final Target (R)-Amine >99% ee Step3->Final 35-40% Yield (Theoretical max 50%) Recycle Racemization of (S)-Isomer Step3->Recycle (S)-Amine Stream Recycle->Inter2 Recycle Loop

Caption: Process flow for the synthesis of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine via nitrile alkylation and optical resolution.

Step 1: Synthesis of 2-(3,4-dimethoxyphenyl)propanenitrile

This step introduces the methyl group at the benzylic position using Phase Transfer Catalysis (PTC), avoiding dangerous bases like NaH.

  • Reagents: 3,4-Dimethoxyphenylacetonitrile (1.0 equiv), Methyl Iodide (1.1 equiv), 50% NaOH (aq), Tetrabutylammonium bromide (TBAB, 0.05 equiv), Toluene.

  • Mechanism: Interfacial deprotonation followed by S_N2 alkylation.

Protocol:

  • Charge a glass-lined reactor with 3,4-Dimethoxyphenylacetonitrile (100 kg) and Toluene (300 L).

  • Add TBAB (9.0 kg) and cool the mixture to 10–15°C.

  • Add 50% NaOH solution (120 kg) with vigorous agitation.

  • Slowly dose Methyl Iodide (88 kg) over 2 hours, maintaining internal temperature <25°C (Exothermic!).

  • Stir at 25°C for 4 hours. Monitor by HPLC (Target: <1% starting material).

  • Workup: Stop agitation, separate phases. Wash organic phase with water (2 x 100 L) and brine.

  • Concentrate toluene layer to obtain the crude oily nitrile.

    • Yield: ~95-98%[1][2]

    • Purity: >97% (GC).[3][4]

Step 2: Hydrogenation to Racemic Amine

Reduction of the nitrile to the primary amine requires conditions that prevent secondary amine formation (dimerization).

  • Reagents: Racemic Nitrile (from Step 1), Raney Nickel (10 wt%), Ammonia (gas or MeOH solution), Hydrogen (500 psi).

  • Solvent: Methanol.[5][6]

Protocol:

  • Load the crude nitrile into a high-pressure autoclave.

  • Add Methanol (5 vol) and Raney Nickel (slurry in MeOH).

  • Add Ammonia (3–5 equiv). Critical: Ammonia suppresses the formation of secondary amines by shifting the equilibrium of the intermediate imine.

  • Pressurize with Hydrogen to 35 bar (500 psi) and heat to 60°C.

  • Stir until H₂ uptake ceases (approx. 6–10 hours).

  • Cool, vent H₂, and filter catalyst (under inert atmosphere—Raney Ni is pyrophoric).

  • Concentrate filtrate to yield (±)-2-(3,4-dimethoxyphenyl)propan-1-amine .

    • Yield: 88–92%.

    • Appearance: Pale yellow oil.[6]

Step 3: Optical Resolution

This is the critical quality step. We utilize (S)-(+)-Mandelic Acid or N-Acetyl-L-Leucine as the resolving agent.

  • Rationale: These acids form robust diastereomeric salts with

    
    -arylpropylamines, allowing for sharp separation.
    

Protocol:

  • Dissolve the racemic amine (1.0 equiv) in Ethanol/Water (95:5, 5 vol).

  • Add (S)-(+)-Mandelic Acid (0.6 equiv) dissolved in hot Ethanol. Note: Using 0.6 equiv ("Half-quantity method") often maximizes yield of the less soluble salt.

  • Heat to reflux until clear, then cool slowly to 20°C over 8 hours.

  • Filter the white crystalline precipitate. This is the (R)-Amine · (S)-Mandelic Acid salt .

  • Recrystallization: Recrystallize the wet cake from Ethanol to upgrade chiral purity.

    • Target ee: >99.5%.[2][3][4]

  • Free Basing: Suspend the salt in water, basify with 20% NaOH to pH 12, and extract with MTBE or Toluene.

  • Concentrate to obtain the pure (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine .

Part 3: Analytical & Quality Control

Specification Sheet
TestMethodSpecification
Appearance VisualColorless to pale yellow oil
Identification 1H-NMR, IRConforms to structure
Assay HPLC (C18)> 98.5% w/w
Chiral Purity Chiral HPLC> 99.0% ee (R-isomer)
Residual Solvents GC-HS< 5000 ppm (Ethanol/Toluene)
Water Content KF Titration< 0.5%
Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm.[6]

  • Expected Retention: (S)-isomer elutes first; (R)-isomer elutes second (confirm with standards).

Part 4: Safety & Troubleshooting

Critical Hazards
  • Methyl Iodide: Highly toxic, potential carcinogen. Use in a closed system with scrubber.

  • Raney Nickel: Pyrophoric when dry. Keep wet at all times.

  • Hydrogen/Ammonia: Flammable/Toxic gases. Ensure autoclave integrity and proper venting.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete alkylationIncrease reaction time; check TBAB quality; ensure vigorous agitation (mass transfer limited).
Secondary Amine in Step 2 Insufficient AmmoniaIncrease NH₃ loading to 5 equiv. Ensure H₂ pressure is maintained.
Low ee in Step 3 Fast cooling rateRe-heat to reflux and cool at 5°C/hour. Seed the solution with pure crystals at 50°C.
Oiling out in Step 3 Solvent too wetReduce water content in Ethanol. Use absolute Ethanol for recrystallization.

References

  • Industrial Synthesis of Arylpropylamines

    • Snippet 1.5: BenchChem Technical Support.[5][7][8] "Synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine" (Adapted for propan-1-amine regiochemistry).

  • Resolution of Chiral Amines

    • Snippet 1.7: Azov, V. A. "Resolution of racemic amine mixtures... using chiral carboxylic acids". Thieme Connect.

  • Amide Reduction Protocols

    • Snippet 1.8: "Amine synthesis by amide reduction". Organic Chemistry Portal.

  • Precursor Synthesis (Nitrile Route)

    • Snippet 1.13: "Synthesis of Amines - Nitrile Reduction". Chemistry LibreTexts.

  • Chiral Analysis

    • Snippet 1.2: ChemScene. "(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-ol" (Reference for chiral HPLC conditions of similar analogs).

Sources

Application

Application Note: Catalytic Hydrogenation Workflows for 3,4-Dimethoxyphenyl Precursors

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Researchers Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale Compounds bearing the 3,4-dimethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Researchers Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

Compounds bearing the 3,4-dimethoxyphenyl moiety are foundational scaffolds in medicinal chemistry, serving as critical precursors for cardiovascular active pharmaceutical ingredients (APIs) like verapamil, antiparkinsonian agents, and various substituted phenethylamines. The transition from oxidized precursors—such as acetophenones, phenylacetones, and nitrostyrenes—to their corresponding alcohols and amines relies heavily on precision catalytic hydrogenation.

As a Senior Application Scientist, I emphasize that successful scale-up of these reactions requires more than just mixing reagents; it demands a deep understanding of catalyst causality . The choice between Palladium on Carbon (Pd/C) and Raney-Nickel is dictated by the substrate's susceptibility to over-reduction. For example, reducing 3,4-dimethoxyacetophenone to 1-(3,4-dimethoxyphenyl)ethanol is highly prone to benzylic hydrogenolysis (cleavage of the C-O bond) if Pd/C is utilized. Therefore, Raney-Nickel is the mandatory catalyst for this specific transformation, as it selectively reduces the carbonyl group while preserving the benzylic alcohol [1]. Conversely, for the reductive amination of 3,4-dimethoxyphenylacetone or the reduction of 3,4-dimethoxynitrostyrene, Pd/C is highly efficient, provided the reaction is conducted in an optimized acidic medium to accelerate hydride transfer and suppress dimeric side-product formation [2].

Reaction Pathways & Workflow Visualization

The following diagram maps the divergent catalytic hydrogenation pathways utilized to synthesize distinct pharmaceutical intermediates from common 3,4-dimethoxyphenyl precursors.

G P1 3,4-Dimethoxyacetophenone C1 Raney-Ni / H2 (5-10 bar, 50-100°C) P1->C1 P2 3,4-Dimethoxyphenylacetone C2 Pd/C or Raney-Ni / H2 (Reductive Amination) P2->C2 P3 3,4-Dimethoxynitrostyrene C3 Pd/C / H2 (Acidic Media) P3->C3 T1 1-(3,4-dimethoxyphenyl)ethanol (API Intermediate) C1->T1 T2 3,4-Dimethoxyamphetamine Deriv. (Chiral Intermediates) C2->T2 T3 3,4-Dimethoxyphenethylamine (DMPEA) C3->T3

Catalytic hydrogenation pathways for 3,4-dimethoxyphenyl precursors.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . This means they incorporate built-in stoichiometric, thermodynamic, and analytical checkpoints that prevent the operator from proceeding to the next step if the previous step has failed.

Protocol A: Selective Heterogeneous Hydrogenation of 3,4-Dimethoxyacetophenone

Target: 1-(3,4-dimethoxyphenyl)ethanol (α-methylveratryl alcohol) Primary Challenge: Preventing benzylic hydrogenolysis.

Step-by-Step Methodology:

  • System Preparation: In a high-pressure hydrogenation reactor equipped with internal cooling coils and a precision mass flow controller, suspend 50.0 g (0.278 mol) of 3,4-dimethoxyacetophenone in 50 mL of deionized water[1].

  • Catalyst Loading & pH Validation: Add 7.5 g of finely powdered, active Raney-Nickel catalyst.

    • Validation Check 1 (Causality): Measure the pH of the Raney-Nickel aqueous slurry before addition. It must be between 8.0 and 9.0. A slightly alkaline environment is critical to suppress trace acid-catalyzed hydrogenolysis of the target benzylic alcohol[1].

  • Inertion: Seal the vessel and purge the headspace three times with nitrogen (3 bar), followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the vessel to 5–10 bar with hydrogen gas. Heat the reaction mixture to 50–100 °C under vigorous agitation (800–1000 rpm) to overcome the mass transfer limitations inherent in a triphasic (solid-liquid-gas) system[2].

  • Real-Time Validation (In-Process Control):

    • Validation Check 2: Monitor the hydrogen pressure drop. Using the ideal gas law (

      
      ), calculate the exact pressure drop corresponding to 1.0 molar equivalent of H₂ (0.278 mol). The reaction is strictly auto-terminating; quench the agitation the moment the pressure stabilizes at this calculated endpoint (typically 2–4 hours)[2].
      
  • Workup: Cool the reactor to 25 °C and safely vent the excess hydrogen. Filter the catalyst through a Celite pad under a strict nitrogen atmosphere (Caution: Raney-Nickel is highly pyrophoric). Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude product.

    • Validation Check 3: Perform GC-MS analysis. The protocol is validated if the peak for ethyl-3,4-dimethoxybenzene (the over-reduced byproduct) is <0.5%.

Protocol B: Diastereoselective Reductive Amination of 3,4-Dimethoxyphenylacetone

Target: (R,R)-N-phenylethyl-3,4-dimethoxy-amphetamine hydrochloride Primary Challenge: Achieving high diastereoselectivity while preventing premature cleavage of the chiral auxiliary.

Step-by-Step Methodology:

  • Imine Condensation: Combine 3,4-dimethoxyphenylacetone (1.0 eq) and (R)-α-methyl-benzylamine (1.2 eq) in cyclohexane. Add 0.05 eq of p-toluenesulfonic acid as a catalyst[3].

  • Condensation Validation: Reflux the mixture using a Dean-Stark apparatus.

    • Validation Check 1: The reaction must not proceed to hydrogenation until exactly 1.0 equivalent of water is collected in the trap (approx. 5 hours). This physically validates 100% conversion to the chiral imine[3].

  • Solvent Exchange: Evaporate the cyclohexane under vacuum. Redissolve the crude imine in methanol containing diluted aqueous sulfuric acid.

    • Causality Note: The acidic medium protonates the imine to an iminium ion, significantly lowering the LUMO energy and accelerating the subsequent hydride transfer from the palladium surface.

  • Catalyst Loading: Add 10% Pd/C (approx. 5% w/w relative to the substrate) to the solution in a steel autoclave[3].

  • Hydrogenation: Pressurize with hydrogen to 4 atm and maintain the temperature strictly at 15–20 °C.

    • Validation Check 2: Monitor hydrogen uptake continuously. At 4 atm and 20 °C, the C=N bond reduces selectively. If the temperature exceeds 30 °C, the risk of N-debenzylation (cleavage of the chiral auxiliary) increases exponentially. Stop the reaction immediately upon cessation of hydrogen consumption[3].

  • Isolation: Filter the Pd/C catalyst over a Celite pad. Concentrate the filtrate under vacuum at 40–45 °C. Isolate the product by crystallization from isopropanol to yield the hydrochloride salt.

Quantitative Data Summary

The following table summarizes the optimized thermodynamic conditions and validated yields for the catalytic hydrogenation of 3,4-dimethoxyphenyl precursors.

PrecursorTarget ProductCatalyst SystemValidated ConditionsYield (%)
3,4-Dimethoxyacetophenone 1-(3,4-dimethoxyphenyl)ethanolRaney-Nickel (pH 8-9)5–10 bar H₂, 50–100 °C, H₂O solvent>90%
3,4-Dimethoxyphenylacetone (R,R)-N-phenylethyl-3,4-dimethoxy-amphetamine10% Pd/C4 atm H₂, 15–20 °C, MeOH / H₂SO₄87–92%
3,4-Dimethoxynitrostyrene 3,4-Dimethoxyphenethylamine (DMPEA)10% Pd/C1 atm H₂, 25 °C, MeOH / HCl85–91%

References

  • Title: Process for the preparation of 1-(3,4-dimethoxyphenyl)
  • Title: Process for preparing[R-(R,R)]-5-(3-chlorophenyl)-3-[2-(3,4-dimethoxylphenyl)
  • Title: 3,4-Dimethoxyphenethylamine (CAS 120-20-7) Synthesis and Chemical Properties Source: LookChem Chemical Database URL: [Link]

Sources

Method

Reagents for the protection of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

Application Note: Strategic Protection of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine Executive Summary This guide details the strategic protection of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (Structure 1 ), a valuable...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

Executive Summary

This guide details the strategic protection of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (Structure 1 ), a valuable chiral building block in the synthesis of isoquinoline alkaloids and sympathomimetic analogs.

The molecule presents two specific challenges:

  • Nucleophilic Primary Amine: Requires masking to prevent N-alkylation or oxidation during subsequent skeletal modifications.

  • Electron-Rich Veratrole Core: The 3,4-dimethoxybenzene ring is susceptible to electrophilic aromatic substitution and oxidation. Harsh acidic conditions or strong Lewis acids can lead to unwanted O-demethylation.

This note provides validated protocols for Boc , Cbz , and Fmoc protection, selected for their orthogonality and mild processing conditions.

Strategic Analysis & Reagent Selection

The choice of protecting group (PG) is dictated by the conditions required to remove it later in the synthesis.

Protecting GroupReagentStability ProfileCleavage ConditionStrategic Use Case
Boc (tert-Butoxycarbonyl)

Stable to Base, Nucleophiles, Hydrogenolysis.[1][2]Acidic: TFA/DCM or HCl/Dioxane.Best for general synthesis where base-catalyzed steps follow. Caution: High acid conc. can cleave methyl ethers.
Cbz (Benzyloxycarbonyl)Cbz-Cl or Cbz-OSuStable to Acid (mild), Base, Nucleophiles.[3][4]Reductive:

/Pd-C or HBr/AcOH.
"Gold Standard" for stability. Orthogonal to Boc/Fmoc. Ideal if the final step requires hydrogenation.
Fmoc (Fluorenylmethoxycarbonyl)Fmoc-OSuStable to Acid.[5][6] Labile to Base.Basic: 20% Piperidine in DMF.Essential for solid-phase synthesis or when the substrate contains acid-sensitive moieties.
Decision Tree: Selecting the Right Pathway

ProtectionStrategy Start Start: (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine Q1 Will downstream chemistry involve strong bases (e.g., alkylation)? Start->Q1 Q2 Is the substrate sensitive to strong acids (TFA)? Q1->Q2 Yes Fmoc Select Fmoc Protection (Protocol C) Q1->Fmoc No (Base Labile) Q3 Will you use Hydrogenolysis (Pd/C) later? Q2->Q3 No Cbz Select Cbz Protection (Protocol B) Q2->Cbz Yes (Avoid Acid) Boc Select Boc Protection (Protocol A) Q3->Boc Yes (Cbz is labile) Q3->Cbz No

Figure 1: Strategic decision tree for selecting the optimal amine protecting group based on downstream synthetic requirements.

Detailed Protocols

Protocol A: Boc Protection (Standard)

Best for: General stability and ease of workup.

Reagents:

  • Substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (0.2 M concentration)

Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (10 mmol) in DCM (50 mL).

  • Base Addition: Add

    
     (2.1 mL, 15 mmol). Cool the solution to 0°C using an ice bath.
    
    • Note: Cooling prevents potential exothermic runaway, though the reaction is generally mild.

  • Reagent Addition: Slowly add a solution of

    
     (2.4 g, 11 mmol) in DCM (10 mL) dropwise over 15 minutes.
    
    • Mechanism:[3][5][7][8][9][10] The amine attacks the carbonyl of the anhydride;

      
       is released as a byproduct.[9]
      
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The free amine spot (ninhydrin active) should disappear.

  • Workup: Wash the organic layer with 1M citric acid (2 x 30 mL) to remove excess amine/base, followed by saturated

    
     (30 mL) and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. The resulting oil usually crystallizes upon standing or trituration with cold hexanes.
    

QC Check:


 should show a singlet at ~1.44 ppm (9H, t-butyl).
Protocol B: Cbz Protection (Schotten-Baumann)

Best for: Rigorous orthogonality; scale-up.

Reagents:

  • Substrate (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

  • Sodium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: THF/Water (1:1 v/v)

Methodology:

  • Setup: Dissolve the amine (10 mmol) in THF (25 mL). Add a solution of

    
     (2.65 g) in water (25 mL). The mixture will be biphasic.
    
  • Addition: Cool to 0°C. Add Cbz-Cl (1.7 mL, 12 mmol) dropwise via syringe pump or addition funnel over 30 minutes.

    • Critical Control: Vigorous stirring is required to ensure phase transfer. Maintain temperature <5°C to prevent hydrolysis of Cbz-Cl.

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Evaporate THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with 1M HCl (careful: rapid wash), water, and brine. Flash chromatography may be required if excess benzyl alcohol (from Cbz-Cl hydrolysis) is present.

Protocol C: Fmoc Protection (Mild)

Best for: Acid-sensitive substrates; Solid Phase Peptide Synthesis (SPPS).

Reagents:

  • Substrate (1.0 equiv)

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 equiv)

    • Why Fmoc-OSu? Fmoc-Cl is too reactive and can lead to dipeptide formation or degradation of the electron-rich ring. Fmoc-OSu is gentler.

  • 
     (1.5 equiv)
    
  • Solvent: Acetone/Water or Dioxane/Water (1:1)

Methodology:

  • Dissolution: Dissolve amine (10 mmol) in Acetone (30 mL). Add a solution of

    
     (1.26 g) in water (30 mL).
    
  • Reaction: Add Fmoc-OSu (3.7 g, 11 mmol) in one portion. The suspension will clarify as the reaction proceeds.

  • Timeline: Stir at RT for 12–18 hours.

  • Workup: Acidify carefully to pH 4-5 with dilute HCl (do not go lower to avoid cleaving the Fmoc). Extract with Ethyl Acetate.[11]

  • Crystallization: Fmoc derivatives are highly lipophilic and often crystallize easily from EtOH/Water or EtOAc/Hexanes.

Experimental Workflow Visualization

The following diagram outlines the standard workflow for the Boc Protection (Protocol A) , emphasizing the critical checkpoints for the 3,4-dimethoxyphenyl system.

BocWorkflow Start Start: Amine + DCM AddBase Add Et3N Cool to 0°C Start->AddBase AddBoc Add Boc2O Dropwise AddBase->AddBoc 15 min Monitor TLC Check (Ninhydrin) AddBoc->Monitor 4h @ RT Quench Acid Wash (1M Citric Acid) Monitor->Quench Complete Isolate Dry & Concentrate (Yield >90%) Quench->Isolate

Figure 2: Step-by-step workflow for the Boc protection of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine.

Troubleshooting & "Notes from the Bench"

  • Veratrole Sensitivity: While the 3,4-dimethoxy ring is relatively stable, avoid using strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) during any subsequent deprotection steps, as these will cleave the methyl ethers to form catechols [1].
  • Rotamers: In NMR spectra of the protected carbamates (especially Boc/Fmoc), you may observe broadened signals or split peaks due to restricted rotation around the N-C(O) bond. This is normal; running the NMR at 50°C usually coalesces the peaks.

  • Racemization: The chiral center is at the

    
    -position relative to the nitrogen. Unlike 
    
    
    
    -amino acids, this center is chemically robust and unlikely to racemize under standard basic or acidic protection conditions [2].

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

  • BenchChem. (2025).[9][11][12][13][14] An In-depth Technical Guide to the Boc Protection of Primary Amines.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404-3409.

Sources

Application

Application Note: Chiral Resolution and Crystallization Techniques for (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine Salts

Executive Summary & Chemical Context The compound 3,4-Dimethoxy-β-methylphenethylamine (CAS RN: 55174-61-3), systematically named 2-(3,4-dimethoxyphenyl)propan-1-amine, is a highly valuable chiral building block and posi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 3,4-Dimethoxy-β-methylphenethylamine (CAS RN: 55174-61-3), systematically named 2-(3,4-dimethoxyphenyl)propan-1-amine, is a highly valuable chiral building block and positional isomer of 3,4-dimethoxyamphetamine (DMA) 1[1]. Because enantiomers of chiral phenethylamines exhibit vastly different pharmacological profiles and receptor affinities, isolating the pure (2R)-enantiomer is a strict regulatory and functional requirement in drug development.

This application note provides a comprehensive, self-validating methodology for the classical chiral resolution of racemic 2-(3,4-dimethoxyphenyl)propan-1-amine via diastereomeric salt formation, followed by the crystallization of its stable hydrochloride salt.

Principles of Chiral Resolution: Mechanistic Causality

Classical chiral resolution relies on reacting a racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties—most notably, differential solubility—allowing for separation via fractional crystallization.

Selection of the Resolving Agent

While standard L-tartaric acid is a common and inexpensive resolving agent, its efficacy is often limited when resolving bulky, electron-rich aromatic amines. For 2-(3,4-dimethoxyphenyl)propan-1-amine, (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA) is the superior choice2[2].

  • Causality: The bulky

    
    -toluoyl groups of (+)-DPTTA enhance steric discrimination and facilitate 
    
    
    
    stacking interactions with the 3,4-dimethoxyphenyl ring of the amine. This structural complementarity drastically widens the solubility gap between the resulting (2R)-amine•(+)-DPTTA and (2S)-amine•(+)-DPTTA salts, leading to higher diastereomeric excess (de) in a single crystallization pass 3[3].
Solvent System Thermodynamics

The success of thermodynamic resolution is dictated by the solvent. An Acetone/Methanol (90:10 v/v) system is utilized 4[4].

  • Causality: Acetone provides a steep solubility gradient (high solubility at reflux, near-zero at 20°C), which drives the crystallization yield. However, pure acetone can cause the salt to "oil out" (liquid-liquid phase separation) before crystallizing. The addition of 10% methanol disrupts this kinetic trapping, ensuring the resolving agent fully dissolves initially and promoting the nucleation of highly ordered, pure crystals.

Experimental Workflows & Protocols

G Racemate Racemic Amine (1.0 eq) Mixing Dissolution & Heating (Acetone/MeOH 9:1) Racemate->Mixing ResolvingAgent (+)-DPTTA (0.5 eq) ResolvingAgent->Mixing Crystallization Fractional Crystallization (Cooling to 20°C) Mixing->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Solid (2R)-Amine•(+)-DPTTA Diastereomeric Salt Filtration->Solid Filter Cake MotherLiquor Mother Liquor ((2S)-Amine enriched) Filtration->MotherLiquor Filtrate SaltBreak Salt Break (2M NaOH / MTBE) Solid->SaltBreak Freebase (2R)-Amine Freebase (>98% ee) SaltBreak->Freebase FinalSalt (2R)-Amine•HCl Final Crystalline API Freebase->FinalSalt HCl (g) in EtOAc

Workflow for the chiral resolution and crystallization of (2R)-amine salts.

Protocol 1: Diastereomeric Salt Formation (Marckwald Method)

The use of 0.5 equivalents of resolving agent (Marckwald method) forces the enantiomers to compete for the chiral acid, significantly amplifying the diastereomeric excess of the precipitate4[4].

  • Preparation: In a 500 mL jacketed reactor equipped with an overhead stirrer, charge 19.53 g (100 mmol) of racemic 2-(3,4-dimethoxyphenyl)propan-1-amine.

  • Solvent Addition: Add 150 mL of an Acetone/Methanol mixture (90:10 v/v). Stir at 250 rpm until homogenized.

  • Resolving Agent Addition: Slowly add 19.32 g (50 mmol, 0.5 eq) of (+)-Di-p-toluoyl-D-tartaric acid.

  • Heating: Ramp the reactor temperature to 60°C. Maintain for 30 minutes to ensure complete dissolution and thermodynamic equilibration.

  • Controlled Cooling (Critical Step): Program the reactor to cool to 20°C at a strict rate of 0.1°C/min .

    • Causality: Rapid cooling causes supersaturation spikes, leading to the kinetic co-precipitation of the undesired (2S)-diastereomer. A slow ramp ensures the system remains in the metastable zone, promoting the growth of pure (2R)-amine•(+)-DPTTA crystals.

  • Isolation: Filter the resulting white crystalline suspension under vacuum. Wash the filter cake with 20 mL of ice-cold acetone. Dry under a vacuum at 40°C for 4 hours.

Protocol 2: Salt Break and Free-Basing

To recover the pure (2R)-enantiomer, the diastereomeric salt must be cleaved without inducing racemization 5[5].

  • Suspension: Transfer the dried (2R)-amine•(+)-DPTTA salt to a separatory funnel. Suspend in 100 mL of Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is preferred over dichloromethane (DCM) because it has negligible water miscibility, preventing the loss of the free amine into the aqueous phase, and it resists emulsion formation.

  • Basification: Slowly add 2M aqueous NaOH until the aqueous layer reaches pH > 12.

    • Causality: The pKa of the primary amine is approximately 10.0. A pH of >12 ensures >99% deprotonation, driving the amine entirely into the MTBE organic layer while the sodium salt of (+)-DPTTA remains in the aqueous phase.

  • Extraction: Shake vigorously and allow phase separation. Extract the aqueous layer with an additional 50 mL of MTBE.

  • Concentration: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate via rotary evaporation to yield the (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine freebase as a pale yellow oil.
    
Protocol 3: Final API Salt Crystallization (Hydrochloride)

Freebase amines are susceptible to atmospheric oxidation and


 absorption (forming carbamates). Conversion to a hydrochloride salt ensures long-term stability.
  • Dissolution: Dissolve the (2R)-amine freebase in 10 volumes of anhydrous Ethyl Acetate (EtOAc).

  • Acidification: Cool the solution to 0°C. Slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) until the pH of an aliquot (wetted on pH paper) is ~2.

    • Causality: Using anhydrous conditions prevents the formation of hydrates, ensuring the precipitation of a crisp, free-flowing, and highly crystalline hydrochloride salt.

  • Recovery: Filter the white precipitate, wash with cold EtOAc, and dry under high vacuum at 50°C.

Quantitative Data Presentation

Table 1: Screening of Resolving Agents for 2-(3,4-dimethoxyphenyl)propan-1-amine (Conditions: 0.5 M concentration, cooling from 60°C to 20°C)

Resolving AgentEquivalentsOptimal SolventYield (%)Diastereomeric Excess (de %)
L-Tartaric Acid1.0Ethanol4265
Mandelic Acid1.0Acetone3872
(+)-DPTTA 0.5 Acetone/MeOH 45 96
(+)-DBTA0.5Acetone/MeOH4188
Theoretical maximum yield for a classical resolution using 0.5 eq is 50%.

Table 2: Solvent Optimization for (+)-DPTTA Resolution (0.5 eq)

Solvent SystemRatio (v/v)Solubility at 60°CYield (%)de (%)
Acetone100Poor (Oiling out)N/AN/A
Methanol100Excellent15>99
Acetone/MeOH 90:10 Good 45 96
EtOAc/EtOH80:20Moderate3285

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the Enantiomeric Excess (ee) of the final (2R)-amine•HCl must be verified via Chiral HPLC.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v).

  • Causality for DEA: The addition of 0.1% Diethylamine suppresses the secondary interactions between the basic amine and the residual silanols on the stationary phase, preventing peak tailing and ensuring accurate integration of the enantiomeric ratio.

References

  • BenchChem. "An In-depth Technical Guide to 3,4-Dimethoxy-β-methylphenethylamine". 1

  • BenchChem. "Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid". 2

  • BenchChem. "A Comparative Guide to Amine Resolution: (+)- Di-p-toluoyl-D-tartaric Acid vs. Mandelic". 3

  • Ferreira, F. C., et al. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents". Tetrahedron: Asymmetry. 4

  • ACS Publications. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations". The Journal of Organic Chemistry. 5

Sources

Method

Application Note: High-Yield Synthesis of Sulfonamide Derivatives from (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

Executive Summary This application note details the robust protocol for synthesizing sulfonamide derivatives using (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (often referred to as "Tamsulosin Amine") as the nucleophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust protocol for synthesizing sulfonamide derivatives using (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (often referred to as "Tamsulosin Amine") as the nucleophilic scaffold. This chiral amine is a critical intermediate in the synthesis of alpha-blockers like Tamsulosin. Derivatization of this amine with various sulfonyl chlorides allows for the rapid generation of Structure-Activity Relationship (SAR) libraries targeting adrenergic receptors and other G-protein coupled receptors (GPCRs).

The protocol emphasizes enantiomeric retention , chemoselectivity (mono- vs. bis-sulfonylation) , and high-throughput scalability .

Scientific Background & Mechanistic Insight

The Scaffold

The starting material, (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine , possesses a primary amine separated from a chiral center by a methylene group (


).
  • Chirality: The (R)-configuration at the C2 position is pharmacologically essential. Because the reaction occurs at the terminal nitrogen (C1), the stereocenter is sterically protected and electronically isolated, minimizing the risk of racemization under standard nucleophilic substitution conditions.

  • Reactivity: As a primary aliphatic amine, it is highly nucleophilic. The main synthetic challenge is preventing bis-sulfonylation , where the resulting sulfonamide acts as a nucleophile to attack a second equivalent of sulfonyl chloride.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution-type mechanism on the sulfur atom:

  • Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic sulfur of the sulfonyl chloride (

    
    ).
    
  • Elimination: Chloride is displaced, forming a protonated sulfonamide intermediate.

  • Deprotonation: A non-nucleophilic base (e.g., Triethylamine, DIPEA) scavenges the acidic proton to generate the neutral sulfonamide and precipitate the hydrochloride salt of the base.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Quality Attribute (CQA)
(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine 1.0Limiting Reagent>98% ee, Anhydrous
Sulfonyl Chloride (

)
1.05ElectrophileFree of sulfonic acid hydrolysis products
Triethylamine (TEA) 1.5 - 2.0BaseDry, amine-free
Dichloromethane (DCM) SolventSolventAnhydrous (

ppm

)
DMAP (4-Dimethylaminopyridine) 0.05CatalystOptional; accelerates sluggish reactions
Standard Operating Procedure (Method A: Anhydrous Conditions)

Step 1: Preparation of Amine Solution

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (1.0 mmol) in anhydrous DCM (5 mL, ~0.2 M).

  • Add Triethylamine (TEA) (1.5 mmol).

  • Note: If the amine is supplied as a hydrochloride salt, increase TEA to 2.5 mmol to liberate the free base in situ.

Step 2: Controlled Addition

  • Cool the reaction mixture to

    
      using an ice/water bath.
    
  • Dissolve the Sulfonyl Chloride (1.05 mmol) in a minimal amount of anhydrous DCM (1-2 mL).

  • Add the sulfonyl chloride solution dropwise over 15–20 minutes.

    • Why? Slow addition at low temperature favors mono-sulfonylation over bis-sulfonylation by keeping the concentration of the electrophile low relative to the unreacted amine.

Step 3: Reaction & Monitoring

  • Allow the mixture to warm to room temperature (RT) naturally.

  • Stir for 2–4 hours.

  • Monitor: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Target: Disappearance of starting amine (

      
      , often streaks) and appearance of sulfonamide (
      
      
      
      ).

Step 4: Workup & Purification

  • Quench: Add water (5 mL) to hydrolyze excess sulfonyl chloride.

  • Wash 1 (Acidic): Wash the organic layer with 1M HCl (2 x 5 mL).

    • Purpose: Removes unreacted starting amine (solubilized as salt) and excess TEA.

    • Caution: Do not use strong acid if the product contains acid-sensitive groups (e.g., Boc, acetals).

  • Wash 2 (Basic): Wash with Saturated

    
     (2 x 5 mL).
    
    • Purpose: Removes sulfonic acid byproducts generated from hydrolysis.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOH/Heptane or purify via Flash Column Chromatography (

    
    , gradient 0-40% EtOAc in Hexanes).
    

Visualization of Workflows

Chemical Reaction Scheme

ReactionScheme Amine (2R)-2-(3,4-dimethoxyphenyl) propan-1-amine Intermediate Tetrahedral Intermediate Amine->Intermediate + TEA, DCM, 0°C SulfonylCl Sulfonyl Chloride (R-SO2Cl) SulfonylCl->Intermediate Product Sulfonamide Derivative Intermediate->Product - HCl Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Caption: Reaction pathway for the mono-sulfonylation of the chiral primary amine.

Experimental Workflow Logic

Workflow Start Start: Amine (1.0 eq) + DCM AddBase Add TEA (1.5 eq) Cool to 0°C Start->AddBase AddElec Dropwise Addition of Sulfonyl Chloride (1.05 eq) AddBase->AddElec Monitor Monitor (TLC/LCMS) Is Amine Consumed? AddElec->Monitor Monitor->AddElec No (Add 0.1 eq R-SO2Cl) Quench Quench with Water Monitor->Quench Yes AcidWash Wash 1: 1M HCl (Removes unreacted Amine) Quench->AcidWash BaseWash Wash 2: Sat. NaHCO3 (Removes Sulfonic Acid) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry Final Pure Sulfonamide Dry->Final

Caption: Step-by-step purification logic ensuring removal of starting materials and byproducts.

Troubleshooting & Optimization

Common Issues
ProblemProbable CauseSolution
Bis-sulfonylation (

)
Excess sulfonyl chloride or high temp.Strictly maintain

during addition; Ensure 1:1 stoichiometry; Dilute reaction mixture.
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous; Use fresh sulfonyl chloride bottle; Flush with

.
Racemization Harsh conditions (Rare)Avoid heating

; Avoid strong inorganic bases (NaOH/KOH) if possible.
Sticky/Oily Product Residual Solvent/ImpuritiesTriturate with cold diethyl ether or pentane to induce crystallization.
Characterization Checklist

To validate the integrity of the synthesized derivative:

  • 
    -NMR:  Verify the diagnostic doublet for the methyl group at the chiral center (
    
    
    
    ppm) and the disappearance of the broad
    
    
    signal.
  • Chiral HPLC: Use a Chiralcel OD-H or AD-H column (Hexane/IPA mobile phase) to confirm enantiomeric excess (ee)

    
    .
    
  • HRMS: Confirm molecular ion

    
    .
    

References

  • BenchChem. Sulfonylation of Primary Amines: General Protocols and Troubleshooting. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 129211, Tamsulosin. Retrieved from .

  • Organic Chemistry Portal. Sulfonamides: Synthesis and Reactions. Retrieved from .

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank 2024.[1] Retrieved from .

  • Manus Aktteva. Intermediates of Tamsulosin hydrochloride.[2] Retrieved from .

Sources

Application

Handling and storage protocols for air-sensitive chiral amines

Executive Summary & Core Directive Chiral amines are high-value synthons in pharmaceutical development, serving as key intermediates for resolving agents, chiral auxiliaries, and active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Chiral amines are high-value synthons in pharmaceutical development, serving as key intermediates for resolving agents, chiral auxiliaries, and active pharmaceutical ingredients (APIs). Their structural integrity is compromised not just by gross decomposition, but by insidious racemization and carbamate formation —degradation pathways that are often invisible to standard visual inspection until downstream failure occurs.

This guide moves beyond basic "inert atmosphere" instructions. It establishes a self-validating workflow where every handling step includes a confirmation metric to ensure stereochemical and chemical purity is maintained.

Mechanisms of Degradation

To handle these compounds effectively, one must understand the specific failure modes.

Oxidative Dehydrogenation & Racemization

Unlike simple amines, chiral amines bearing an


-proton are susceptible to oxidative dehydrogenation.
  • Mechanism: Atmospheric oxygen, often catalyzed by trace metals or light, abstracts a hydrogen atom to form a radical intermediate. This radical can lose stereochemical information before recombining or further oxidizing to an imine (C=N).

  • Consequence: Hydrolysis of the imine releases the ketone/aldehyde, or non-stereoselective reduction regenerates the amine as a racemate.

  • Critical Insight: Racemization can occur without significant change in physical appearance or mass balance, making it a "silent killer" of enantiomeric excess (

    
    ).
    
Carbamate Formation (The "CO2 Trap")

Amines are potent nucleophiles that react rapidly with atmospheric CO2 (approx. 420 ppm) to form carbamates.

  • Reaction:

    
    
    
  • Observation: This often manifests as a white crust forming on the rim of bottles or a "fuming" appearance.

  • Reversibility: While reversible with strong acid or heat, the formation alters stoichiometry and can poison sensitive metal catalysts (e.g., Pd, Ir) used in subsequent steps.

Visualization of Degradation Pathways

degradation_pathways ChiralAmine Chiral Amine (S-enantiomer) Radical α-Amino Radical (Planar/Racemic) ChiralAmine->Radical Oxidation (-H•) Trace metals/Light Carbamate Carbamate Salt (Solid Precipitate) ChiralAmine->Carbamate + CO2 (Atmosphere) Imine Imine Intermediate Radical->Imine Oxidation (-H•) RacemicAmine Racemic Amine (S + R mix) Imine->RacemicAmine + [H] (Non-selective reduction) Ketone Ketone/Aldehyde (Hydrolysis Product) Imine->Ketone + H2O (Hydrolysis)

Figure 1: Primary degradation pathways for chiral amines showing oxidative racemization and carbamate formation.

Protocol A: Storage & Inventory Management

Objective: Maintain


 purity and 


over long-term storage.
ParameterStandard Practice (Risky)Advanced Protocol (Required)
Primary Container Screw-cap glass vialSchlenk flask or Teflon-valved ampoule (Young's tap).
Secondary Seal Parafilm (permeable to O2/CO2)Vacuum-sealed aluminized Mylar bag with O2/desiccant sachets.
Atmosphere Nitrogen balloonArgon (heavier than air) blanket; positive pressure not required for sealed ampoules.
Temperature 4°C Fridge-20°C Freezer ; warm to RT before opening to prevent condensation.
Validation Visual check1H NMR "Rotamer Check" (see Sec 6) every 6 months.

Protocol Steps:

  • Transfer: Upon receipt, immediately transfer the amine inside a glovebox (

    
     ppm O2/H2O) into a Teflon-valved storage vessel.
    
  • Seal: Tighten the valve to torque specification. Apply a distinct "opened on [Date]" label.

  • Bagging: Place the vessel into a heat-sealable Mylar bag. Add one sachet of activated carbon (organics scavenger) and one sachet of silica gel. Heat seal.

  • Retrieval: When needing material, remove from the freezer and allow 3 hours of equilibration to room temperature before breaking the Mylar seal. Failure to do this will suck moisture into the valve threads.

Protocol B: Handling & Transfer (The "Self-Validating" Workflow)

Objective: Transfer liquid chiral amines without introducing >10 ppm water or O2.

The "Double-Manifold" Validation

Before any transfer, you must validate your Schlenk line.

  • Leak Rate Test: Evacuate the manifold. Close the pump valve. The pressure rise must be

    
     mbar over 5 minutes. If it fails, STOP . Re-grease joints.
    
  • Solvent Degassing: Do not use "bottled anhydrous" solvents directly. Sparge with Argon for 15 mins or use freeze-pump-thaw (3 cycles) for critical applications.

Cannula Transfer Protocol
  • Setup: Secure the source flask (Amine) and receiving flask (Reaction) under positive Argon pressure.

  • The "Dead Volume" Purge: Insert the cannula into the headspace of the source flask. Insert the other end into the headspace of the receiving flask. Let Argon flow through the cannula for 60 seconds. This purges the air inside the metal tube.

  • Transfer: Lower the cannula tip into the liquid amine. Establish a pressure differential (high pressure in source, vent open on receiver bubbler) to push the liquid.

  • The "Chaser": Once transferred, lift the cannula tip into the headspace. Transfer Argon for 10 seconds to blow out residual amine (prevents dripping/oxidation at the tip).

Quality Control & Self-Validation Methods

Every protocol must have a "Go/No-Go" checkpoint.

The "Carbamate Shift" (1H NMR)

Carbamates are often invisible to the naked eye but obvious in NMR.

  • Method: Take a 10

    
    L aliquot in dry 
    
    
    
    or
    
    
    .
  • Checkpoint: Look for peak broadening or doubling of signals (rotamers).

    • Pure Amine:[1] Sharp singlets/multiplets.

    • Contaminated: Broad bases on peaks or small "shadow" peaks shifted by 0.1–0.5 ppm.

  • Validation: If "shadow" peaks exist, add a drop of

    
    . If the N-H peak disappears but the shadow alkyl peaks remain, you have covalent impurities (oxidative degradation). If the shadow peaks shift/change significantly, it is likely carbamate/salt formation.
    
The "Ketyl Test" (Solvent Check)

Never dissolve a chiral amine in a solvent that hasn't passed the Ketyl Test.

  • Indicator: Sodium/Benzophenone.

  • Validation: The solvent still must be deep blue/purple. If it is green or yellow, it is wet and will hydrolyze your amine or quench the catalyst.

Enantiomeric Excess ( ) Spot-Check

For critical steps, do not assume the


 is unchanged after storage.
  • Method: Derivatize a small aliquot with a chiral shift reagent (e.g., Mosher's acid chloride) or use chiral HPLC.

  • Limit: If

    
     drops by 
    
    
    
    from the Certificate of Analysis, repurify via recrystallization of the tartrate salt.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (The definitive guide for purification protocols of specific amines). Link

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Authoritative source on Schlenk and cannula techniques). Link

  • Clayden, J., et al. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for imine formation and hydrolysis).[3][4] Link

  • Sigma-Aldrich. (2023). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Industry standard for syringe and Sure/Seal handling). Link

  • Reid, M., et al. (2016). "Racemization of chiral amines: A feature or a bug?" Chemical Science, 7, 567-575. (Discusses radical mechanisms of amine racemization). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Enhancing the Enantiomeric Excess of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral synthesis and purification of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine. This guide is designed for researchers, c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral synthesis and purification of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine. This guide is designed for researchers, chemists, and process development professionals who are seeking to improve the enantiomeric excess (ee) of this valuable chiral building block. We will explore common challenges and provide practical, field-tested solutions grounded in established chemical principles. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your own systems effectively.

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common issues encountered during the synthesis and purification of enantiomerically enriched 2-(3,4-dimethoxyphenyl)propan-1-amine.

Part 1: Diastereomeric Salt Resolution – The Classical Approach

Diastereomeric salt resolution is often the first method employed for chiral separations on both laboratory and industrial scales due to its cost-effectiveness and scalability.[1][2] The principle relies on reacting the racemic amine with an enantiomerically pure chiral acid, forming two diastereomeric salts with different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4]

This is a common challenge that can almost always be solved by systematic optimization. Low ee after a resolution attempt points to insufficient differentiation in the solubility of the two diastereomeric salts under your chosen conditions.

A1: Key Optimization Parameters for Diastereomeric Salt Resolution:

  • The Chiral Resolving Agent is Suboptimal:

    • Causality: The interaction between your amine and the resolving agent dictates the crystal lattice energy and, consequently, the solubility of the resulting diastereomeric salts. A poor match leads to salts with similar solubilities.

    • Troubleshooting:

      • Screen a panel of commercially available chiral acids. For primary amines, tartaric acid derivatives are a classic starting point.[4] (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) and (+)-Di-p-toluoyl-D-tartaric acid are highly effective, crystalline reagents.[3][5]

      • Consider other options like 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) which can form diastereomeric phosphates.[6]

      • See Table 1 for a comparison of common resolving agents.

  • The Solvent System is Not Selective:

    • Causality: The solvent's role is to maximize the solubility difference between the two diastereomeric salts. An ideal solvent will keep one salt fully dissolved while allowing the other to crystallize with high purity.

    • Troubleshooting:

      • Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and their mixtures with water).[2]

      • The dielectric constant of the solvent can significantly influence which diastereomer crystallizes, sometimes even reversing the selectivity.[7]

      • Start with the solvent in which the racemic starting material has moderate solubility.

  • Incorrect Stoichiometry of the Resolving Agent:

    • Causality: The molar ratio of the resolving agent to the racemic amine can dramatically affect the composition of the solution and the resulting crystals. Using a 1:1 or 2:1 amine-to-diacid ratio can lead to the formation of neutral or acid salts, respectively, which have different solubilities.[1]

    • Troubleshooting:

      • Experiment with molar ratios. While a 0.5 equivalent of a dicarboxylic acid (like tartaric acid) to 1.0 equivalent of racemic amine is a common starting point, ratios greater than 1.5 can sometimes yield more enantiopure products by simplifying the mixture of salt species in solution.[1]

  • Ineffective Crystallization and Isolation Protocol:

    • Causality: The kinetics of crystal growth and dissolution are paramount. Rapid cooling can trap impurities (the undesired diastereomer) in the crystal lattice, while insufficient equilibration time won't allow the system to reach its state of maximum purity.

    • Troubleshooting:

      • Cooling Rate: Employ a slow, controlled cooling ramp to encourage the growth of well-ordered, pure crystals. Crash-cooling is a common cause of low ee.

      • Equilibration: Allow the crystallized slurry to stir at the final temperature for several hours to ensure the system has reached thermodynamic equilibrium.

      • Washing: Wash the isolated crystals with a small amount of the cold crystallization solvent to remove mother liquor containing the soluble diastereomer. Do not wash with a solvent in which the desired salt is highly soluble.

G cluster_setup Step 1: Salt Formation cluster_crystallization Step 2: Fractional Crystallization cluster_separation Step 3: Separation & Liberation cluster_product Step 4: Final Product racemic_amine Racemic (R/S)-Amine in Solvent resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) diastereomers Mixture of Diastereomeric Salts (R-Amine)-(+)-DBTA (S-Amine)-(+)-DBTA resolving_agent->diastereomers crystallization Slow Cooling & Equilibration diastereomers->crystallization filtration Filtration crystallization->filtration solid Solid Crystal (Less Soluble Diastereomer) (R-Amine)-(+)-DBTA filtration->solid mother_liquor Mother Liquor (More Soluble Diastereomer) (S-Amine)-(+)-DBTA filtration->mother_liquor liberation Basification (e.g., NaOH) & Extraction solid->liberation final_amine Enantioenriched (R)-Amine liberation->final_amine

Caption: Workflow for Diastereomeric Salt Resolution.

Protocol 1: Chiral Resolution with (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA) [3]

  • Dissolution: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 2-(3,4-dimethoxyphenyl)propan-1-amine in a pre-determined volume of a screening solvent (e.g., 10 volumes of 9:1 ethanol/water). Heat the solution gently to ensure complete dissolution.

  • Salt Formation: In a separate flask, dissolve 0.5-1.0 equivalents of (+)-DBTA in the minimum amount of the same warm solvent. Add the DBTA solution dropwise to the stirred amine solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, consider seeding with a small amount of previously generated material or reducing the volume of the solvent. Once crystallization begins, continue the slow cooling process to 0-5 °C.

  • Equilibration: Stir the resulting slurry at the final temperature for 2-4 hours.

  • Isolation: Isolate the precipitated diastereomeric salt by vacuum filtration. Wash the filter cake with a small portion of the cold solvent mixture.

  • Amine Liberation: Suspend the isolated salt in water and add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Adjust the pH of the aqueous layer to >11 with a base (e.g., 2M NaOH) while stirring vigorously.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantioenriched amine.

  • Analysis: Determine the enantiomeric excess of the recovered amine using chiral HPLC or NMR with a chiral shift reagent.

Table 1: Comparison of Common Chiral Resolving Agents for Amines
Resolving Agent Typical Solvents Key Advantages/Considerations
(R,R)-(+)-Tartaric AcidAlcohols, Water/Alcohol mixturesInexpensive and widely available. Can sometimes form oils or gels.[4][8]
(2R,3R)-O,O'-Dibenzoyl-D-tartaric acid (DBTA)Ethanol, Methanol, AcetoneOften forms highly crystalline salts, leading to high ee.[3]
(2R,3R)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA)Alcohols, Ethyl AcetateSimilar to DBTA, the aromatic groups can enhance crystal packing.
(S)-(+)-Mandelic AcidAlcohols, EthersMonocarboxylic acid, simplifying stoichiometry.
(1S)-(+)-10-Camphorsulfonic AcidVarious organic solventsStrong acid, forms stable salts.
Part 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (KR) is a powerful technique that leverages the high enantioselectivity of enzymes, such as lipases, to differentiate between enantiomers.[6] In a typical KR of an amine, the enzyme selectively catalyzes the acylation of one enantiomer, allowing the unreacted enantiomer to be recovered with high purity.

This points to a suboptimal match between the enzyme, substrate, acyl donor, and solvent.

A2: Key Optimization Parameters for Enzymatic Kinetic Resolution:

  • Choice of Acyl Donor:

    • Causality: The structure of the acyl donor significantly impacts the reaction rate and enantioselectivity. The enzyme's active site must accommodate both the amine and the acyl donor effectively.

    • Troubleshooting:

      • Simple ethyl esters (e.g., ethyl acetate) are common but may not be optimal.

      • Long-chain esters or their corresponding carboxylic acids can dramatically increase enantioselectivity. For lipase B from Candida antarctica (CAL-B), lauric acid has been shown to give excellent enantiomeric excesses (>99.5%) for both the remaining amine and the acylated product.[9]

  • Solvent and Temperature:

    • Causality: The solvent influences enzyme activity and stability. Temperature affects both the reaction rate and the enzyme's selectivity; higher temperatures increase the rate but can sometimes decrease selectivity.

    • Troubleshooting:

      • Screen non-polar organic solvents like hexane, cyclohexane, or toluene, as these often work well for lipase-catalyzed reactions.[10]

      • While many enzymatic reactions are run at room temperature, some, like CAL-B mediated aminolysis, can show remarkably high selectivity at elevated temperatures (e.g., 80 °C).[9]

  • Reaction Conversion:

    • Causality: In a kinetic resolution, the enantiomeric excess of both the unreacted starting material and the product are dependent on the reaction conversion. The highest ee for both is achieved at exactly 50% conversion. Pushing the reaction beyond this point will decrease the ee of the unreacted starting material.[10][11]

    • Troubleshooting:

      • Carefully monitor the reaction progress over time.

      • Stop the reaction as close to 50% conversion as possible to maximize the ee of the remaining (R)-amine.

      • Separate the unreacted amine from the newly formed amide product using column chromatography or acid/base extraction.

A key drawback of standard KR is a maximum theoretical yield of 50% for a single enantiomer. This can be overcome by employing Dynamic Kinetic Resolution (DKR) . In DKR, a racemization catalyst is added to continuously convert the slow-reacting enantiomer back into the racemate, allowing for a theoretical yield of up to 100% of the desired product.[10][12]

Part 3: Upgrading Enantiomeric Excess of Enriched Material

Achieving the final few percent of enantiopurity often requires a dedicated purification step.

A3: Techniques for Enantiomeric Enrichment:

  • Recrystallization:

    • Causality: This is the most effective method. For many chiral compounds, the racemic form (a 1:1 mixture) crystallizes as a distinct entity called a "racemic compound," which has different physical properties (including solubility) than the pure enantiomers. By crystallizing an enantioenriched mixture (e.g., 95% ee) from a suitable solvent, the less soluble racemic compound will preferentially remain in the mother liquor, while the excess pure enantiomer crystallizes out, thereby upgrading the ee of the solid.[13][14]

    • Troubleshooting:

      • The success of this technique depends on the ternary phase diagram of your compound (R-enantiomer, S-enantiomer, and solvent). This diagram dictates the conditions under which enrichment is possible.[15]

      • Screen various solvents to find one where the racemate is more soluble than the pure enantiomer.

      • A single recrystallization can often significantly boost the ee. Repeated crystallizations may be necessary to reach the desired purity.[15]

  • Digestion/Slurrying:

    • Causality: This kinetic process involves stirring the enantioenriched solid as a slurry in a solvent where it has slight solubility. The less stable or more soluble crystalline form (often containing the minor enantiomer) will preferentially dissolve and re-precipitate as the more stable, purer enantiomeric form.

    • Troubleshooting:

      • A technique known as digestion, where crystals are briefly boiled in a specific solvent mixture, can effectively purify diastereomeric salts by dissolving the more soluble (undesired) component.[8] This principle can be adapted for enantiomeric enrichment.

Part 4: Asymmetric Synthesis

Yes, this is often the most elegant and efficient strategy, avoiding the loss of 50% of the material inherent in classical resolutions.

A4: Overview of Asymmetric Synthesis Routes:

The most common precursor to 2-(3,4-dimethoxyphenyl)propan-1-amine is the corresponding ketone, 3,4-dimethoxyphenylacetone.[16] Asymmetric synthesis focuses on the enantioselective conversion of this prochiral ketone.

  • Asymmetric Reductive Amination: This involves reacting the ketone with an amine source (like ammonia) in the presence of a chiral catalyst and a reducing agent (e.g., H₂). Chiral transition metal complexes (e.g., Iridium or Rhodium-based) with chiral ligands are often employed.

  • Chemo-enzymatic Synthesis: This approach combines chemical and enzymatic steps. For example, a prochiral ketone can be converted into a chiral amine using an immobilized ω-transaminase, which demonstrates high enantioselectivity.[17]

G ketone Prochiral Ketone (3,4-Dimethoxyphenylacetone) product (2R)-Amine (High ee) ketone->product reagents H₂ + NH₃ reagents->product catalyst Chiral Catalyst (e.g., [Ir]-complex) catalyst->product directs stereochemistry

Caption: Concept of Asymmetric Reductive Amination.

References
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix. [Link]

  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Royal Society of Chemistry. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Oxford Academic. [Link]

  • Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society. [Link]

  • A New Application for a Classic Piece of Apparatus. Scientific Update. [Link]

  • Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design. ResearchGate. [Link]

  • Enantioenrichment by Crystallization. Organic Process Research & Development. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Method of resolution of two enantiomers by crystallization.
  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. [Link]

  • Synthesis of amine stereoisomers.
  • Optical Resolution of Chiral Fragrant Lactones. HETEROCYCLES. [Link]

  • (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI. [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. [Link]

  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI. [Link]

  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. MDPI. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • New Asymmetric Synthesis Research. Purdue University. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. University of Bath's research portal. [Link]

  • A C3-Symmetric Diphenylethylendiamine-Based Catalyst in the Asymmetric Michael Addition of α,β-Unsaturated Ketones. I.R.I.S. - Institutional Research Information System. [Link]

Sources

Optimization

Minimizing racemization during (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine synthesis

The following technical support guide is designed for researchers synthesizing (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine . This target molecule is a -chiral primary amine .[1] Unlike the more common -chiral amines (like...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers synthesizing (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine .

This target molecule is a


-chiral primary amine .[1] Unlike the more common 

-chiral amines (like amphetamines), the chirality here resides at the C2 position, while the amine is at C1. This structural distinction dictates the specific racemization mechanisms you will encounter: primarily enolization of the precursor aldehyde or ketene formation during acid activation .

Ticket Status: Open Priority: High (Chiral Integrity Risk) Assigned Specialist: Senior Application Scientist[1]

Module 1: Route Selection & Racemization Risk Analysis[1]

Before troubleshooting, confirm which synthetic pathway you are utilizing. The mechanism of racemization differs fundamentally between the Biocatalytic and Chemical routes.

The Core Problem: The Labile Benzylic Proton

The chiral center at C2 is benzylic and


-substituted to the functional group at C1 (aldehyde or carboxylic acid precursor).[1]
  • Electronic Effect: The 3,4-dimethoxy substitution pattern is electron-donating by resonance but the aromatic ring itself stabilizes the negative charge at the benzylic position (C2) if a carbanion forms.[1]

  • The Danger Zone: Racemization rarely occurs after the amine is formed. It occurs during the manipulation of the oxidized precursors (aldehyde or acid).

Decision Matrix: Pathway Selection

RouteSelection Target (2R)-2-(3,4-dimethoxyphenyl) propan-1-amine RouteA Route A: Biocatalysis (Transaminase DKR) Target->RouteA High ee required Green Chemistry RouteB Route B: Chemical Reduction (From Chiral Acid) Target->RouteB Legacy Process Raw Material Availability RiskA Risk: Aldehyde Instability RouteA->RiskA RiskB Risk: Acid Activation (Ketene Formation) RouteB->RiskB SolA Solution: Dynamic Kinetic Resolution (DKR) RiskA->SolA SolB Solution: Mixed Anhydrides (-20°C) / Mild Coupling RiskB->SolB

Figure 1: Decision tree highlighting the primary racemization checkpoints for


-chiral amine synthesis.

Module 2: Troubleshooting The Chemical Route (Acid Reduction)

User Scenario: "I started with pure (2R)-2-(3,4-dimethoxyphenyl)propanoic acid, converted it to the amide, and reduced it. My final product is only 60% ee."

Diagnosis: You likely racemized the substrate during the activation step of the carboxylic acid. 2-Arylpropanoic acids are notorious for racemizing via a ketene intermediate or enolization when activated with strong reagents (like SOCl


 or oxalyl chloride), especially if base is present.[1]
The Mechanism of Failure

When you activate the carboxyl group (e.g., forming an acid chloride), the


-proton (benzylic) becomes extremely acidic. In the presence of a tertiary amine base (Et

N), elimination occurs to form a planar, achiral ketene. The nucleophile (amine) then attacks the ketene from either face, destroying the ee.
Protocol: Racemization-Free Amide Formation

To preserve chirality, you must avoid the acid chloride pathway.[1] Use a Mixed Anhydride method at cryogenic temperatures.

Step-by-Step Methodology:

  • Dissolution: Dissolve (2R)-2-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq) in anhydrous THF under N

    
    .
    
  • Cooling (Critical): Cool the solution to -20°C . Do not proceed until the internal temperature is stable.

  • Base Addition: Add N-methylmorpholine (NMM, 1.1 eq). Why? NMM is less basic than Et

    
    N and reduces the risk of deprotonation.
    
  • Activation: Dropwise addition of Isobutyl Chloroformate (IBCF, 1.05 eq). Stir for 15 minutes at -20°C.

  • Amine Addition: Add the ammonia source (e.g., 0.5M NH

    
     in dioxane) or amine partner pre-cooled to 0°C.
    
  • Warm-up: Allow to warm to RT slowly over 2 hours.

Validation Data (Comparison of Activation Methods):

Activation MethodReagentTemperatureBaseFinal ee%
Acid ChlorideSOCl

RefluxNone< 10% (Racemic)
Acid Chloride(COCl)

0°CEt

N
60-75%
CarbodiimideEDC/HOBtRTDIPEA92-95%
Mixed Anhydride IBCF -20°C NMM > 99%

Module 3: Troubleshooting The Biocatalytic Route (Transaminases)[2]

User Scenario: "I am using an


-transaminase on 2-(3,4-dimethoxyphenyl)propanal. The conversion is good, but the ee is fluctuating."

Diagnosis: You are performing a Dynamic Kinetic Resolution (DKR) , but your racemization rate (


) is not balanced with your enzymatic conversion rate (

).
The Science: DKR Mechanics

The substrate, 2-(3,4-dimethoxyphenyl)propanal, has an acidic


-proton.[1] In aqueous buffer (pH 7-8), it spontaneously racemizes via enolization.
  • The Goal: The enzyme consumes only the (R)-aldehyde.[1] The (S)-aldehyde must racemize fast enough to replenish the (R)-aldehyde pool.[1]

  • The Failure Mode: If

    
    , the enzyme consumes all available (R)-substrate and stops, leaving unreacted (S)-aldehyde (yield < 50%).[1] If the enzyme is non-selective, or if spontaneous background reaction occurs, ee drops.
    
Optimization Guide
  • Buffer pH: Shift pH to 8.0 - 8.5 .

    • Reasoning: Higher pH accelerates the spontaneous racemization of the aldehyde substrate (increasing

      
      ) without denaturing most commercial 
      
      
      
      -transaminases (ATA).[1]
  • Co-Solvent: Use 5-10% DMSO.[1]

    • Reasoning: Increases solubility of the lipophilic aldehyde and assists in the racemization equilibrium.

  • Amine Donor: Use Isopropylamine (IPA) (1M) if the enzyme tolerates it (e.g., ATA-117 homologs).

    • Reasoning: Drives the equilibrium forward by removing acetone (volatile).

DKR_Mechanism S_Ald (S)-Aldehyde (Unwanted) Enol Planar Enol Intermediate S_Ald->Enol Spontaneous Racemization (pH > 7.5) R_Ald (R)-Aldehyde (Substrate) R_Ald->Enol Product (2R)-Amine Product R_Ald->Product Fast Enzymatic Conversion Enol->S_Ald Enol->R_Ald Enzyme ω-Transaminase (R-Selective) Enzyme->R_Ald Catalysis

Figure 2: Dynamic Kinetic Resolution (DKR) pathway. The success depends on the racemization loop (left) being faster than the depletion of the (R)-aldehyde.[1]

Module 4: Analytical Controls (Self-Validating Systems)

You cannot minimize racemization if you cannot detect it accurately. Standard C18 HPLC will not separate these enantiomers.

Recommended Method: Chiral HPLC[1]
  • Column: Daicel Chiralpak AD-H or IA (Amylose-based columns work best for

    
    -aryl amines).[1]
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: The amine modifier (DEA) is crucial to suppress tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm and 280 nm.

  • Expected Elution: The (R)-enantiomer typically elutes second on AD-H columns (verify with standards).[1]

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use LiAlH


 to reduce the amide without racemization? 
A:  Generally, yes. Once the amide is formed, the 

-proton is less acidic than in the activated ester/chloride.[1] However, refluxing LiAlH

in THF for prolonged periods can cause slow epimerization. Recommendation: Use Borane-THF (BH

THF) at 0°C to RT.[1] It is milder and preserves the stereocenter effectively.

Q: I see a "doublet" of peaks in my NMR. Is this racemization? A: Not necessarily. If you are looking at the methyl doublet (approx 1.2 ppm), racemization would not split this peak unless you are using a Chiral Shift Reagent (like Eu(hfc)


). If you see splitting in CDCl

without shift reagents, you might be seeing rotamers (if it's an amide) or impurities. Action: Run the Chiral HPLC method described in Module 4.

Q: Why not just resolve the racemic amine with Tartaric Acid? A: You can, but it is inefficient. The theoretical yield is 50%.[2][3]

  • Protocol: If you must use resolution, use (S)-(+)-Mandelic acid .[1] The salt of the (R)-amine with (S)-mandelic acid often crystallizes well from Ethanol/Water.[1]

  • Recycling: You would need to racemize the unwanted (S)-amine.[1] This requires harsh conditions (Raney Ni/H

    
     heat or strong base), which degrades the dimethoxy aryl ring. The routes in Module 2 and 3 are superior.
    

References

  • Mechanisms of Racemization in 2-Arylpropionic Acids

    • Meyers, A. I., et al. (1994). Racemization of 2-Arylalkanoic Acids during Activation.
    • Source: (Search: "racemization mechanism 2-arylpropionic acid")[1]

  • Biocatalytic Synthesis (Transaminases)

    • Mathew, S., & Yun, H. (2012). Omega-Transaminases for the Synthesis of Chiral Amines. Specifically details DKR strategies for -chiral aldehydes to -chiral amines.
    • Source:[1]

  • Mixed Anhydride Protocol

    • Anderson, G. W., et al. (1967). The Use of Mixed Anhydrides in Peptide Synthesis.
    • Source:

  • Chiral Resolution of Beta-Aryl Amines

    • Perry, M. A., et al. (2010).
    • Source:

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Crude (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

Welcome to the Application Support Portal. As a critical chiral building block and -methylphenethylamine derivative, the synthesis of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is highly susceptible to specific chemical,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a critical chiral building block and


-methylphenethylamine derivative, the synthesis of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is highly susceptible to specific chemical, inorganic, and stereochemical impurities. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions—providing you with the mechanistic causality behind impurity formation, diagnostic frameworks, and self-validating protocols to ensure >99% purity and enantiomeric excess (ee).

Part 1: Impurity Profiling & Diagnostics

Before initiating purification, you must accurately profile your crude mixture. The table below summarizes the quantitative and diagnostic data for the most common impurities encountered during the synthesis of this molecule (typically via nitrile reduction or reductive amination).

Impurity TypeMolecular FormulaMonoisotopic Mass (m/z[M+H]⁺)Diagnostic Analytical FeaturePrimary Removal Strategy
Target (2R)-Amine C₁₁H₁₇NO₂196.13Primary amine (Ninhydrin positive); specific chiral HPLC RTN/A
(2S)-Amine Enantiomer C₁₁H₁₇NO₂196.13Identical MS/NMR; distinct chiral HPLC RTDiastereomeric salt resolution
Secondary Amine Dimer C₂₂H₃₁NO₄374.23Late-eluting on RP-HPLC; +178 Da mass shiftpH-controlled acid-base extraction
Unreacted Nitrile C₁₁H₁₃NO₂192.10Sharp IR peak at ~2250 cm⁻¹; non-basicAcidic aqueous extraction
Aluminum Salts N/AN/AInsoluble polymeric gel during aqueous workupRochelle's salt chelation

Part 2: Troubleshooting FAQs

Issue 1: Intractable Emulsions During LiAlH₄ Workup

Q: After reducing 2-(3,4-dimethoxyphenyl)propanenitrile with LiAlH₄, my aqueous workup forms a thick, unfilterable white gel. How do I recover my primary amine?

A: The gel you are observing is a polymeric aluminum hydroxide complex. When the hydride reduces the nitrile, the resulting amine coordinates tightly to the highly Lewis-acidic aluminum center. Quenching with water alone is insufficient to cleanly break these Al-N bonds, resulting in a single-phase suspension rather than distinct layers.

The Solution: Implement a modified Fieser workup utilizing Rochelle's salt (potassium sodium tartrate). Rochelle's salt is a powerful, multidentate chelating agent. During the aqueous workup, it wraps around the aluminum center using multiple oxygen donor atoms, forming a highly stable, water-soluble Al-tartrate complex[1]. This chelation thermodynamically forces the aluminum to release your trapped amine, breaking the polymeric gel emulsion and yielding two distinct, easily separable liquid phases[2].

Issue 2: Secondary Amine Dimerization (Over-alkylation)

Q: LC-MS analysis of my crude product shows a significant +178 Da impurity peak (m/z 374). Why did this form, and how do I remove it?

A: This mass corresponds to the secondary amine dimer: bis(2-(3,4-dimethoxyphenyl)propyl)amine. During the reduction of nitriles, a primary imine intermediate is formed. If the subsequent reduction of this imine to the primary amine is kinetically slow, the newly formed primary amine can act as a nucleophile, attacking the unreacted imine. Subsequent reduction of this coupled intermediate yields the secondary amine dimer.

The Solution: To remove it post-synthesis, exploit the


pKa and lipophilicity differences. The bulky secondary amine dimer is significantly more lipophilic and slightly less basic than your primary amine target. By performing a carefully pH-controlled extraction (buffering the aqueous layer to ~pH 8.5-9.0), the secondary amine will partition into the organic phase as a free base, while the primary amine remains protonated (as a water-soluble salt) in the aqueous phase.
Issue 3: Enantiomeric Purity and Resolution

Q: My reductive synthesis yielded a racemic mixture. How do I isolate the (2R)-enantiomer with >99% ee?

A: While asymmetric enzymatic catalysis (such as using engineered Amine Dehydrogenases) is an emerging alternative[3], classical diastereomeric salt resolution remains the highly scalable industry standard for chiral amines. By reacting your racemate with an enantiopure chiral acid, you generate a pair of diastereomeric salts that possess distinct physicochemical properties, most notably different solubilities[4].

The Solution: Perform a classical resolution using L-(+)-tartaric acid or fendizoic acid[4]. The (2R)-amine will form a salt with the chiral acid that selectively crystallizes from a chosen solvent system (e.g., hot methanol), leaving the more soluble (2S)-diastereomer in the mother liquor.

Part 3: Standardized Purification Workflows

Protocol A: Aluminum Gel Resolution via Rochelle’s Salt

This protocol is a self-validating system: the visual transition from an opaque gel to clear biphasic layers confirms the successful chelation of aluminum.

  • Quench: Cool the crude LiAlH₄ reaction mixture (typically in THF or Et₂O) to 0 °C. Carefully quench excess hydride by the dropwise addition of cold water or ethyl acetate until hydrogen gas evolution completely ceases.

  • Chelae Addition: Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Use approximately 5 to 10 mL of saturated solution per gram of LiAlH₄ originally used in the reaction[2].

  • Agitation: Stir the mixture vigorously at room temperature for 1 to 2 hours. Causality note: Vigorous stirring is required to maximize the interfacial surface area between the organic solvent and the aqueous chelator.

  • Phase Separation: Once the opaque gel has fully dissolved into two clear, distinct phases, transfer the mixture to a separatory funnel[1].

  • Extraction: Isolate the organic layer. Extract the remaining aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude, aluminum-free amine.

Protocol B: Diastereomeric Resolution of the (2R)-Enantiomer
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the crude racemic 2-(3,4-dimethoxyphenyl)propan-1-amine in a minimal volume of boiling methanol.

  • Salt Formation: Slowly add a solution containing 0.5 to 1.0 equivalent of L-(+)-tartaric acid dissolved in hot methanol[4]. Reflux the mixture for 30 minutes to ensure complete thermodynamic salt formation.

  • Crystallization: Remove the heat source and allow the solution to cool to room temperature very slowly (approx. 5 °C/hour). Causality note: Slow cooling prevents kinetic trapping of the undesired (2S)-enantiomer within the crystal lattice, ensuring high optical purity.

  • Isolation: Filter the resulting crystals and wash them with ice-cold methanol.

  • Free-Basing: To recover the pure (2R)-amine free base, suspend the isolated diastereomeric salt in distilled water, basify to pH >12 using 2M NaOH, and extract thoroughly with dichloromethane.

Part 4: Reaction & Workflow Visualizations

G A Nitrile Precursor B Primary Imine Intermediate A->B Reduction C (2R/S)-Amine (Target) B->C Reduction D Secondary Amine Dimer (Impurity) B->D + Primary Amine

Fig 1. Mechanism of secondary amine dimer formation during nitrile reduction.

G Racemate Crude Racemic Amine Acid Add Resolving Agent (e.g., L-Tartaric Acid) Racemate->Acid Salt Diastereomeric Salt Formation Acid->Salt Cool Controlled Crystallization Salt->Cool Solid Solid Fraction (2R)-Amine Salt Cool->Solid Filter Liquid Mother Liquor (2S)-Amine Enriched Cool->Liquid Filter Base Basification (NaOH) Solid->Base Pure Pure (2R)-Amine Free Base Base->Pure

Fig 2. Workflow for the chiral resolution of racemic amines via diastereomeric crystallization.

References

1.[4] Title: Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid. Source: Benchchem. URL: 2.[3] Title: The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. Source: MDPI. URL: 3.[1] Title: Workup for Aluminum Hydride Reductions. Source: University of Rochester. URL: 4.[2] Title: Working with Hazardous Chemicals - Organic Syntheses. Source: Organic Syntheses. URL:

Sources

Optimization

Technical Support Center: Solvent Optimization for Chiral Resolution of Dimethoxyphenyl Amines

Case ID: DMPA-RES-001 Status: Active Topic: Solvent Selection & Troubleshooting for Diastereomeric Salt Crystallization Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction Welcome to t...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DMPA-RES-001 Status: Active Topic: Solvent Selection & Troubleshooting for Diastereomeric Salt Crystallization Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction

Welcome to the Technical Support Center. You are likely here because the resolution of dimethoxyphenyl amines (DMPAs) —a structural motif common in verapamil analogs, alkaloids, and neurotransmitters—is presenting thermodynamic challenges.

DMPAs possess a "greasy" lipophilic aromatic core (due to methoxy groups) paired with a basic amine. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than the formation of a discrete crystalline lattice when paired with polar resolving agents like tartaric or mandelic acid derivatives.

This guide moves beyond generic protocols to address the specific solubility parameters required to resolve these molecules effectively.

Module 1: The Thermodynamics of Solvent Selection

Q: Why is my choice of solvent causing the salt to crash out as an amorphous solid?

A: This is a dielectric mismatch. The stability of a diastereomeric salt depends on the Dielectric Constant (


)  of the solvent and the lattice energy of the salt.

For DMPAs, the target diastereomeric salt is held together by ionic interactions (ammonium-carboxylate).

  • If

    
     is too high (e.g., Water, 
    
    
    
    ):
    The solvent shields the ions too effectively, preventing lattice formation. The salt remains dissolved.
  • If

    
     is too low (e.g., Toluene, 
    
    
    
    ):
    The solvent cannot solvate the ionic species at all, leading to rapid, disordered precipitation (amorphous solid) or oiling out.

Recommendation: Target the "Goldilocks Zone" (


).
Common successes with DMPAs occur in medium-polarity protic solvents.
Solvent SystemDielectric Constant (

)
Suitability for DMPAsMechanism
Methanol ~33High Good solubility for organic salts; promotes H-bonding.
Ethanol (EtOH) ~24High Standard first-choice. Slower evaporation promotes crystal growth.[1][2]
Isopropanol (IPA) ~18Medium Lower solubility; good for "forcing" crystals but risks oiling out.
Acetonitrile (ACN) ~37Low/Anti-solvent Aprotic. Often leads to oiling out if used alone due to lack of H-bond donation.
90:10 EtOH:Water ~26-30Very High Water helps solvate the ionic head; EtOH solvates the methoxy-aryl tail.

Module 2: Troubleshooting "Oiling Out"

Q: My solution becomes cloudy and forms a sticky oil at the bottom. How do I fix this?

A: Oiling out is the most common failure mode for methoxy-substituted amines. It occurs when the Stable Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. Essentially, the melting point of the solvated salt is lower than the process temperature.[3]

The Protocol to Rescue an Oiled Batch:

  • Re-dissolve: Heat the mixture back to a clear solution (reflux).

  • Seed at the Cloud Point: Cool slowly. The moment you see turbidity (cloudiness), add 0.5% w/w seed crystals of the pure salt (if available) or a similar crystalline salt.

  • The "Dual-Temperature" Oscillation:

    • Hold the temperature just below the cloud point.

    • Cycle temperature

      
       for 2 hours. This Ostwald ripening process consumes the amorphous "oil" droplets to feed the crystalline lattice.
      
  • Change the Solvent Composition:

    • If oiling out in pure alcohol: Add 5-10% Water . Water increases the polarity, raising the LLPS boundary and allowing the crystal lattice to form before the oil phase.

Visual Troubleshooting Guide

OilingOutTroubleshoot Start Problem: Oiling Out CheckSolvent Check Solvent Composition Start->CheckSolvent IsAprotic Is it Aprotic? (e.g., ACN, EtOAc) CheckSolvent->IsAprotic AddProtic Switch to Alcohol (MeOH/EtOH) IsAprotic->AddProtic Yes IsProtic Is it Alcohol? IsAprotic->IsProtic No CheckConc Check Concentration IsProtic->CheckConc TooConc Dilute by 20% (Reduce Supersaturation) CheckConc->TooConc High Supersaturation AddWater Add 5-10% Water (Stabilize Ionic Lattice) CheckConc->AddWater Normal Conc Seed Seed at Cloud Point (Provide Nucleation) TooConc->Seed AddWater->Seed

Figure 1: Decision tree for mitigating oiling out phenomena in lipophilic amine salts.

Module 3: Optimization (Yield vs. Purity)

Q: I have crystals, but the Enantiomeric Excess (ee) is low (<20%). What now?

A: You are likely trapping the counter-enantiomer in the crystal lattice due to fast precipitation (Kinetic entrapment).

The "S-Factor" Optimization: You need to maximize the Solubility Ratio (


).
  • Switch to "Dutch Resolution": Instead of using pure Tartaric Acid, use a "family" mixture:

    • 50% Dibenzoyl-L-tartaric acid

    • 50% Di-p-toluoyl-L-tartaric acid

    • Why? Impurities (the wrong enantiomer) struggle to fit into a complex, mixed-ligand lattice, effectively rejecting the wrong isomer and boosting purity.

  • The Recrystallization Rule: Do not simply wash the crystals.

    • Protocol: Dissolve the low-ee salt in the minimum amount of boiling solvent (e.g., EtOH).

    • Cool very slowly (

      
      ).
      
    • Harvest at room temperature, not

      
      . (Harvesting at lower temperatures precipitates the more soluble impurity, lowering ee).
      

Module 4: Standardized Screening Protocol

Objective: Rapidly identify the optimal Resolving Agent/Solvent pair for a specific DMPA.

Reagents:

  • Amine: 3,4-dimethoxyphenethylamine (or analog).[4]

  • Acids (1.0 eq): L-Malic Acid, Dibenzoyl-L-Tartaric Acid, N-Acetyl-L-Leucine.

  • Solvents: EtOH, MeOH, IPA, EtOH:H2O (9:1).

Workflow:

  • Preparation: Dispense 0.1 mmol of amine into 12 HPLC vials.

  • Addition: Add 1.0 equivalent of the resolving agent (acid) to each vial.

  • Solvation: Add 500

    
     of solvent.
    
  • Thermal Cycle:

    • Heat to

      
       (ensure full dissolution).
      
    • Note: If solid remains at

      
      , add solvent in 
      
      
      
      increments.
  • Crystallization: Cool to

    
     at a rate of 
    
    
    
    .
  • Harvest: Centrifuge. Analyze solid by Chiral HPLC.

Experimental Workflow Diagram

ScreeningProtocol Input Racemic DMPA + Resolving Agent Heat Heat to Reflux (Dissolution) Input->Heat Cool Controlled Cooling (-5°C/hr) Heat->Cool Observe Observation Cool->Observe Solid Crystals Formed Observe->Solid Success Oil Oiling Out Observe->Oil Failure Soln Clear Solution Observe->Soln Too Soluble Analyze Chiral HPLC (Check ee%) Solid->Analyze Oil->Heat Add Seed/Water Retry Add Anti-solvent or Evaporate Soln->Retry Retry->Cool

Figure 2: Tiered screening workflow for chiral resolution.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on "Pasteur's Tweezers" and solubility diagrams).
  • BenchChem Technical Support. (2025). Troubleshooting Diastereomeric Salt Crystallization for Chiral Resolution.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Leeman, M., et al. (2010). "Resolution of Racemates by Diastereomeric Salt Formation with Dutch Resolution Agents." Angewandte Chemie International Edition. (Source for the "Family Approach" to resolving agents).
  • Mettler Toledo. (2025). Oiling Out in Crystallization: Causes and Solutions.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

Welcome to the Advanced Chromatography Support Center. As a primary aliphatic amine, (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine presents specific chromatographic challenges, most notably severe peak tailing and poor mass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a primary aliphatic amine, (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine presents specific chromatographic challenges, most notably severe peak tailing and poor mass loadability. This guide synthesizes mechanistic root-cause analysis with field-proven, self-validating protocols to help you achieve symmetrical peaks and robust LC-MS methods.

Part 1: Core FAQs & Mechanistic Troubleshooting

Q1: Why does (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine exhibit severe peak tailing (Tf > 1.5) on standard C18 columns? A1: The root cause is an electrostatic secondary interaction. This compound is a primary aliphatic amine with a pKa of approximately 9.5 to 10.0. Under standard reversed-phase LC conditions utilizing acidic mobile phases (pH 2–3), the amine is fully protonated and exists as a cation. Standard high-purity silica stationary phases, despite extensive endcapping, contain residual surface silanol groups (-SiOH). Ionized silanol groups on the base particle act as high-energy cation-exchange sites, creating a secondary retention mechanism for basic analytes. The electrostatic attraction between the protonated amine and these trace ionized silanols causes the analyte to desorb slowly, resulting in an asymmetric, tailing peak.

Q2: I am using 0.1% Formic Acid (pH ~2.7). Shouldn't the silanols be fully protonated and neutral at this pH? A2: While the bulk pKa of surface silanols is typically around 4.0 to 5.0, the silica surface is highly heterogeneous. A subset of highly acidic silanols remains ionized even at pH 2.0 to 3.0. Modern stationary phases frequently suffer from poor chromatographic performance for basic compounds at low pH when using low-ionic-strength mobile phases like formic acid[1]. Because formic acid lacks the ionic strength to effectively mask these residual high-energy sites, the protonated amine remains vulnerable to secondary interactions.

Q3: How do I definitively diagnose whether the tailing is caused by these chemical interactions or a hardware issue? A3: Implement a self-validating diagnostic injection. Inject a mixture containing your target amine and a neutral, unretained or moderately retained marker (e.g., toluene or octanophenone). If all peaks in the chromatogram exhibit tailing, the root cause is physical—such as a column void, a partially blocked inlet frit, or extra-column dead volume in the fittings. However, if the neutral marker elutes as a perfectly symmetrical Gaussian peak while only the basic amine tails, you have definitively isolated the issue to a secondary acid-base chemical interaction[2].

Q4: Why does the peak shape degrade so rapidly when I inject higher concentrations of the amine? A4: This phenomenon is known as mass overloading, which affects basic compounds at much lower thresholds than neutral compounds. The conventional overloading phenomenon for basic amines is driven by the gradual saturation of a very small subset of high-energy silanol sites, followed by the occupation of plentiful, weakly retaining hydrophobic sites[3]. Because the number of active silanol sites is minute, they saturate quickly even at sub-microgram loads. This dual-isotherm retention behavior leads to sharp L-shaped peaks or severe tailing as sample mass increases[3].

Q5: What is the most robust column chemistry to resolve this without resorting to signal-suppressing ion-pairing agents like TFA? A5: The current gold standard for this issue is Charged Surface Hybrid (CSH) technology. CSH columns are manufactured with a reproducible, low-level positive surface charge applied to the ethylene-bridged hybrid particle[4]. In acidic mobile phases, this positive surface charge electrostatically repels the protonated (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine[3]. This repulsion negates silanol interactions, drastically improving peak shape, symmetry, and mass loadability under low-ionic-strength conditions (like LC-MS with formic acid)[1][5].

Part 2: Diagnostic Workflow Visualization

Use the following decision matrix to systematically isolate and resolve peak tailing issues in your workflow.

HPLC_Troubleshooting Start Analyze Peak Tailing (Tf > 1.5) CheckAll Do all peaks tail or just the amine? Start->CheckAll AllTail All Peaks Tail (Physical Issue) CheckAll->AllTail AmineTail Only Amine Tails (Chemical Issue) CheckAll->AmineTail FixHardware Check dead volume, fittings, or column void AllTail->FixHardware CheckPH Evaluate Mobile Phase pH AmineTail->CheckPH LowPH Low pH (2-3) Protonated Amine CheckPH->LowPH HighPH High pH (10.5+) Neutral Amine CheckPH->HighPH CSH Use CSH Column or Add TFA/TEA LowPH->CSH BEH Use High-pH Stable Column (e.g., BEH) HighPH->BEH

Decision matrix for resolving peak tailing of basic amines in HPLC workflows.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol below includes a self-validation step to independently verify system performance before analyzing the target compound.

Protocol A: Low-pH LC-MS Compatible Workflow (CSH Technology)

Rationale: This protocol utilizes electrostatic repulsion to achieve symmetrical peaks without using ion-pairing agents, thereby preserving mass spectrometry (MS) sensitivity.

Step 1: System Preparation & Self-Validation

  • Flush the LC system with 50:50 Water:Acetonitrile (no additives) for 20 column volumes to remove legacy buffers.

  • Install a CSH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Self-Validation Check: Inject 1 µL of a neutral marker (e.g., octanophenone, 100 µg/mL). Calculate the USP Tailing Factor (Tf). Proceed to Step 2 only if Tf < 1.1, confirming physical system integrity.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: MS-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: MS-grade Acetonitrile + 0.1% Formic Acid (v/v). Causality Note: Formic acid is used instead of TFA to ensure high ionization efficiency in the ESI+ source. We rely entirely on the CSH particle's positive charge to prevent tailing rather than chemical ion-pairing[1].

Step 3: Chromatographic Method Execution

  • Set Flow Rate to 0.4 mL/min.

  • Set Column Temperature to 40 °C (elevated temperature improves mass transfer kinetics for amines).

  • Program Gradient: 5% B to 95% B over 5 minutes.

  • Inject 1–5 µL of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (100 µg/mL).

Protocol B: High-pH Free-Base Workflow (BEH Technology)

Rationale: Operating at a pH 1–2 units above the amine's pKa (~9.5) forces the molecule into its neutral, free-base form, completely eliminating cation-exchange interactions with silanols.

Step 1: Column Selection

  • Install an Ethylene Bridged Hybrid (BEH) C18 column. Critical Causality Note: Do not use standard silica columns, as they will rapidly dissolve via base hydrolysis at pH > 8. BEH particles are structurally stable up to pH 12[4].

Step 2: Buffer Preparation

  • Prepare 10 mM Ammonium Bicarbonate in MS-grade water.

  • Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.2 µm solvent membrane.

Step 3: Chromatographic Method Execution

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5).

  • Mobile Phase B: Acetonitrile.

  • Run a gradient from 10% B to 90% B over 5 minutes at 40 °C.

Step 4: Post-Run Self-Validation

  • After analysis, flush the column immediately with 50:50 Water:Acetonitrile to remove high-pH buffers. Storing the column in neutral organic solvents extends column lifetime and ensures reproducibility for the next batch.

Part 4: Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic outcomes for a 1 µg load of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine under various conditions.

Stationary PhaseMobile Phase AdditiveOperating pHExpected Tailing Factor (Tf)Mass LoadabilityLC-MS Sensitivity
Standard C18 0.1% Formic Acid~2.7> 2.0 (Severe Tailing)Poor (< 0.1 µg)Excellent
Standard C18 0.1% Trifluoroacetic Acid (TFA)~2.01.1 - 1.3ModeratePoor (Ion Suppression)
CSH C18 0.1% Formic Acid~2.71.0 - 1.1Excellent (> 1.0 µg)Excellent
BEH C18 10 mM NH₄HCO₃10.51.0 - 1.1GoodModerate

Part 5: References

  • Title : Waters ACQUITY UPLC and ACQUITY PREMIER CSH Columns Source : LabRulez URL :[Link]

  • Title : Practical Applications of Charged Surface Hybrid (CSH) Technology Source : Waters Corporation URL :[Link]

  • Title : Troubleshooting Peak Shape Problems in HPLC Source : Waters Corporation URL :[Link]

  • Title : Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns Source : LCGC International URL :[Link]

  • Title : Overloading study of basic compounds with a positively charged C18 column in liquid chromatography Source : Chromnet URL :[Link]

  • Title : HPLC Tips Peak Tailing Source : YouTube (Axion Labs) URL :[Link]

Sources

Optimization

Overcoming catalyst poisoning in dimethoxyphenyl propanamine hydrogenation

Topic: Overcoming Catalyst Poisoning in Dimethoxyphenyl Propanamine (DMP) Hydrogenation Status: Operational Ticket Priority: High (Process Optimization) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Catalyst Poisoning in Dimethoxyphenyl Propanamine (DMP) Hydrogenation

Status: Operational Ticket Priority: High (Process Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely hydrogenating a nitrostyrene, nitropropene, or oxime precursor to synthesize dimethoxyphenyl propanamine (DMP). This reaction is notoriously difficult not because of the reduction itself, but because the product (a primary phenethylamine) is a potent catalyst poison.

The amine nitrogen possesses a lone pair of electrons that binds irreversibly to the electrophilic surface of heterogeneous catalysts (Pd, Pt, or Ni), effectively "choking" the active sites. Furthermore, the intermediate imines are prone to condensation, creating secondary amines that foul the catalyst pores.

This guide provides field-proven protocols to bypass these mechanisms, ensuring high turnover numbers (TON) and selectivity.

Module 1: Kinetic Arrest (The "Stalled Reaction")

User Ticket #4092: "My hydrogenation of 3,4-dimethoxyphenyl-2-nitropropene starts fast but stalls at 60-70% conversion. Adding fresh catalyst doesn't restart it. What is happening?"

Diagnosis: Product Inhibition (Amine Poisoning). The dimethoxyphenyl propanamine product is adsorbing to the catalyst surface more strongly than the nitro-alkene reactant. As the concentration of the amine product rises, it outcompetes the reactant for active sites, eventually halting the reaction.

Technical Solution: The Acid-Scavenger Protocol You must mask the nitrogen lone pair. By conducting the hydrogenation in an acidic medium, the free amine is immediately protonated to the ammonium salt (


). The ammonium species lacks the lone pair required to coordinate with the metal surface, rendering it "invisible" to the catalyst.

Corrective Protocol:

  • Solvent Switch: Change neutral methanol/ethanol to Acidic Methanol .

  • Stoichiometry: Add 1.1 to 2.0 equivalents of concentrated acid (HCl or H₂SO₄) relative to the substrate.

  • Mechanism:

    • Neutral:

      
       (Strong Adsorption/Poisoning)
      
    • Acidic:

      
       (No Adsorption/Desorption)
      

Critical Note: For dimethoxy substrates, avoid Lewis acids (like


) which may cleave the methoxy ether linkages. Use Brønsted acids (

,

, or Acetic Acid).
Module 2: Selectivity & Fouling (The "Gummy Catalyst")

User Ticket #4105: "I am getting a low yield of the primary amine and significant amounts of secondary amine dimers. The recovered catalyst is coated in a sticky residue."

Diagnosis: Condensation-Mediated Fouling. Before the nitro group becomes an amine, it passes through an imine intermediate . If this imine encounters a free amine molecule, they react to form a secondary amine (dimer). These large dimers are hydrophobic and sticky, physically blocking the catalyst pores (fouling).

Technical Solution: Kinetic Control Strategy You must accelerate the hydrogenation of the imine faster than it can find an amine partner.

Optimization Steps:

  • Increase Pressure: Raise

    
     pressure from 1 atm to 3–5 atm (45–75 psi) . Higher surface hydrogen concentration speeds up the reduction of the imine.
    
  • Dilution: Lower the substrate concentration (0.1 M or less). This reduces the statistical probability of an imine colliding with an amine.

  • Batch Mode: Do not add all substrate at once. Use a semi-batch protocol where the substrate is slowly fed into a suspension of catalyst under high

    
     pressure.
    

Visualizing the Competition:

G Nitro Nitroalkene (Precursor) Imine Imine (Intermediate) Nitro->Imine + 2 H2 Primary Primary Amine (Target DMP) Imine->Primary + H2 (Fast) Dimer Secondary Amine (Foulant/Poison) Imine->Dimer + Primary Amine (Condensation) Ammonium Ammonium Salt (Safe Product) Primary->Ammonium + Acid (H+) (Protection)

Figure 1: The "Race Condition" in DMP Hydrogenation. The goal is to push the Imine


 Primary path (Green) while blocking the Dimerization path (Red) using Acid (Blue).
Module 3: Feedstock Impurities (The "Dead on Arrival")

User Ticket #4112: "I synthesized my nitrostyrene via a Henry reaction. Even with fresh Pd/C, the hydrogenation shows zero uptake of hydrogen."

Diagnosis: Precursor Poisoning (Sulfur/Halides). If your precursor synthesis involved thiols, sulfides, or extensive use of halides (e.g., chloromethylation steps or poor quality nitromethane), these are irreversible poisons. Sulfur binds to Pd/Pt sites with extreme affinity.

Troubleshooting Protocol:

  • The "Copper Test": Burn a small amount of precursor on a copper wire. Green flame indicates halides.

  • Activated Carbon Wash: Dissolve your precursor in the hydrogenation solvent without the metal catalyst. Add activated charcoal, stir for 1 hour, and filter. This "sacrificial" carbon absorbs the poisons.

  • Recrystallization: Ensure the nitrostyrene is recrystallized (usually from IPA or Ethanol) to remove synthesis by-products before hydrogenation.

Comparison of Catalyst Systems for DMP
Catalyst SystemActivitySelectivityRisk of PoisoningRecommended Use
5% Pd/C (Neutral) ModerateLowHigh Not recommended for DMP.
5% Pd/C + H₂SO₄ High High LowGold Standard. Acid prevents poisoning.
Raney Nickel HighModerateModerateGood for bulk, but messy. Pyrophoric.
PtO₂ (Adams') Very HighHighLowExcellent but expensive. Use if Pd fails.
Pd(OH)₂ (Pearlman's) HighHighModerateGood for difficult deprotections, overkill here.
Standard Operating Procedure (SOP): Acid-Promoted DMP Hydrogenation

Objective: Synthesize Dimethoxyphenyl propanamine hydrochloride with >90% yield.

Materials:

  • Substrate: 3,4-Dimethoxyphenyl-2-nitropropene (10 mmol)

  • Catalyst: 10% Pd/C (10 wt% loading relative to substrate mass)

  • Solvent: Methanol (anhydrous preferred)

  • Promoter: Concentrated HCl (12 M) or H₂SO₄.

Step-by-Step:

  • Preparation: In a hydrogenation bottle/flask, dissolve 10 mmol of the nitropropene in 50 mL Methanol.

  • Acidification: Add 12 mmol of Conc. HCl (approx 1.0 mL). Note: The solution may warm slightly.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon stream), carefully add the Pd/C catalyst. Safety: Dry Pd/C can ignite methanol vapors. Wet the catalyst with a little water or add it as a slurry if possible.

  • Purge: Seal the reactor. Purge with Vacuum/Nitrogen (3x), then Vacuum/Hydrogen (3x).

  • Reaction: Pressurize to 40 psi (approx 3 bar). Agitate vigorously.

    • Tip: Vigorous stirring is crucial to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor hydrogen uptake. Reaction is complete when uptake ceases (usually 2-6 hours).

  • Workup:

    • Filter off catalyst through a Celite pad.[1][2]

    • Evaporate the methanol.

    • The residue is the crude Amine Hydrochloride. Recrystallize from Isopropanol/Ether.

Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Failed/Stalled CheckPurity Is Precursor Recrystallized? Start->CheckPurity CleanIt Clean Precursor (Carbon Wash) CheckPurity->CleanIt No CheckAcid Is Acid Promoter Added? CheckPurity->CheckAcid Yes AddAcid Add 1.2 eq HCl/H2SO4 CheckAcid->AddAcid No CheckPress Is Pressure > 3 bar? CheckAcid->CheckPress Yes IncreasePress Increase Pressure (Suppress Dimers) CheckPress->IncreasePress No CheckCat Change Catalyst Type CheckPress->CheckCat Yes UsePt Switch to PtO2 (Adams' Cat) CheckCat->UsePt

Figure 2: Systematic troubleshooting flow for DMP hydrogenation failures.

References
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on amine poisoning and acid promoters).
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

  • Hiden Analytical. (2024). The application of palladium catalysts for the hydrogenation of aromatic nitriles. (Specific data on H2SO4 additives preventing secondary amines).

  • McAllister, et al. (2019). "The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding." Catalysis Science & Technology. (Mechanistic insight into amine site blocking).

  • Vertex AI Search. (2024). Catalyst Poisoning Mechanisms in Hydrogenation. (Aggregated data on sulfur and amine poisoning).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you have observed unexpected behavior with (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine —specifically precipitates in clear...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed unexpected behavior with (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine —specifically precipitates in clear solutions, "ghost" peaks in LC-MS, or gradual yellowing of the solid.

This molecule is a chiral primary amine attached to an electron-rich 3,4-dimethoxybenzene ring. Its chemical behavior is dominated by two competing reactivity profiles:

  • Nucleophilic Primary Amine: Highly reactive toward electrophiles (aldehydes, ketones, atmospheric

    
    ).
    
  • Electron-Rich Aromatic System: Susceptible to oxidative degradation (quinoid formation).

This guide prioritizes the "silent killers" of experimental reproducibility: atmospheric carbonylation and solvent-impurity condensation.

Module 1: The "Phantom" Precipitate (Atmospheric )

The Symptom[1][2][3][4][5][6][7][8]
  • A clear solution (in

    
    , DCM, or Toluene) develops a white crust or turbidity within minutes to hours.
    
  • NMR Observation: You see broadening of the

    
     signal or new carbonyl peaks (
    
    
    
    ppm in
    
    
    ) that disappear upon acidification.
The Cause: Carbamate Formation

Primary amines are potent nucleophiles that react rapidly with atmospheric carbon dioxide to form carbamic acids , which often stabilize as ammonium carbamate salts . This reaction is reversible but kinetically fast.



Troubleshooting Protocol
StepActionScientific Rationale
1 The Acid Test Add 1-2 drops of dilute HCl to the suspension. If the precipitate dissolves with gas evolution (bubbles), it is a carbonate/carbamate salt.
2 Solvent Purge Sparge all non-protic solvents with Argon/Nitrogen for 15 mins before dissolving the amine. Solvents like DCM act as

carriers.
3 Storage Store the free base under inert gas. If long-term storage is required, convert it to the Hydrochloride (HCl) salt , which is immune to

absorption.

Module 2: "Ghost" Peaks (Solvent-Derived Impurities)

The Symptom[1][2][3][4][5][6][7][8][9][10]
  • LC-MS: Appearance of a peak with

    
     (acetone adduct) or 
    
    
    
    (formaldehyde adduct).
  • NMR: Appearance of imine protons (

    
     ppm).
    
The Cause: Schiff Base Condensation

This is the most common user error. Primary amines condense with ketones and aldehydes to form imines (Schiff bases) .[1][2][3]

  • The Acetone Trap: Glassware washed with acetone and not fully dried will contain trace acetone, which reacts quantitatively with the amine.

  • The DMSO Trap: DMSO can decompose (thermally or with acid traces) to generate formaldehyde , which reacts to form imines or methylated byproducts.

Visualizing the Degradation Pathways

DegradationPathways Amine (2R)-2-(3,4-dimethoxyphenyl) propan-1-amine Carbamate Carbamate Salt (White Precipitate) Amine->Carbamate  Nucleophilic Attack   Imine1 Isopropylidene Imine (M+40 Peak) Amine->Imine1  Condensation (-H2O)   Imine2 Formaldehyde Imine/ Methylated Amine Amine->Imine2  Reaction w/ HCHO   CO2 Atmospheric CO2 CO2->Carbamate Acetone Acetone (Trace) Acetone->Imine1 DMSO DMSO (Degraded) DMSO->Imine2  Decomp. to HCHO  

Figure 1: Primary degradation pathways for (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine in solution.

Module 3: Oxidative Discoloration

The Symptom[1][2][3][4][5][6][7][8]
  • The white solid or clear solution turns yellow, then brown over time.

The Cause: Electron-Rich Ring Oxidation

The 3,4-dimethoxy substitution makes the phenyl ring electron-rich and prone to oxidation. While the amine itself can undergo N-oxidation, the aromatic ring can form quinoid species or undergo radical coupling (dimerization) upon exposure to light and oxygen.

Prevention Strategy
  • Light Exclusion: Always use amber vials.

  • Antioxidants: For aqueous buffer solutions, add Ascorbic Acid (1 mM) or Sodium Metabisulfite (if compatible with your assay) to act as an oxygen scavenger.

  • Salt Formation: The HCl salt is significantly more resistant to oxidative discoloration than the free base.

Module 4: Chiral Integrity (Racemization Risks)

The Risk

While benzylic amines are generally configurationally stable, the chiral center at the C2 position (beta to the nitrogen) is less prone to racemization than alpha-amino carbonyls. However, radical mechanisms or harsh basic conditions can lead to proton abstraction.

  • Critical Avoidance: Do not reflux this compound in the presence of aldehydes. The formation of an imine temporarily acidifies the alpha-proton, significantly increasing the rate of racemization via tautomerization.

Summary of Stability Data

ParameterStability StatusRecommendation
Air (Solid State) ModerateStore under Argon/Nitrogen. Hygroscopic as free base.
Air (Solution) Poor Rapid

uptake. Use fresh, degassed solvents.
Acetone/Ketones Incompatible DO NOT USE. Forms imines instantly.
DMSO CautionUse only fresh, high-grade DMSO. Avoid heating >40°C.
Water (pH < 7) ExcellentStable as protonated ammonium species.
Light SensitiveStore in amber glass.

Frequently Asked Questions (FAQ)

Q: Can I remove the carbamate precipitate by filtration? A: No. Filtering removes your compound. The precipitate is your compound (as a salt). To recover it, suspend the solid in an organic solvent (like DCM) and wash with dilute NaOH to regenerate the free base, or treat with HCl/Ether to isolate the stable hydrochloride salt.

Q: I see a peak at [M+12] in my LC-MS when using DMSO. What is it? A: This is likely a methylene bridge or imine formed from formaldehyde. Formaldehyde is a common degradation product in older DMSO bottles. Switch to a fresh bottle of "Anhydrous" grade DMSO or use DMF/Acetonitrile if possible.

Q: How do I store the free base for more than a month? A: Do not store the free base long-term. Convert it to the Hydrochloride (HCl) or Tartrate salt. The salts are crystalline, non-volatile, and resistant to oxidation and


.

References

  • ACS Omega. A Unified Approach to CO2–Amine Reaction Mechanisms. (2020).[4] Explains the kinetics of carbamate formation in primary amines.

  • Journal of Organic Chemistry. Continuous Flow Chiral Amine Racemization. (2021).[2][5] Discusses conditions leading to racemization of chiral amines.

  • National Institutes of Health (PubMed). Formation of Formaldehyde as an Artifact Peak in Head Space GC Analysis Resulting From Decomposition of Sample Diluent DMSO. (2020).[4] Validates the risk of DMSO-derived formaldehyde reacting with amines.[6]

  • IntechOpen. Overview of Schiff Bases. (2022).[7][5] details the rapid condensation of primary amines with ketones (acetone).

  • Environmental Science & Technology Letters. Formaldehyde and Acetaldehyde Increase Aqueous-Phase Production of Imidazoles. (2017).[8] Highlights the reactivity of aldehydes with amines in aqueous solution.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

Technical Guide: 1H NMR Interpretation & Enantiomeric Purity Analysis of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine Executive Summary This guide provides a rigorous technical analysis of (2R)-2-(3,4-dimethoxyphenyl)propa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1H NMR Interpretation & Enantiomeric Purity Analysis of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

Executive Summary This guide provides a rigorous technical analysis of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine, a chiral


-arylpropylamine intermediate often utilized in the synthesis of isoquinoline alkaloids and verapamil analogs. Unlike its regioisomer (the amphetamine derivative 1-(3,4-dimethoxyphenyl)propan-2-amine), this molecule possesses a primary amine at the terminal carbon and a chiral center at the 

-position.

This document compares three analytical tiers:

  • Standard 1H NMR: For structural confirmation and connectivity (achiral).

  • Chiral Solvating Agents (CSAs): For rapid, non-covalent enantiomeric excess (ee) estimation.

  • Mosher’s Acid Derivatization: The "Gold Standard" for absolute configuration assignment and high-precision ee determination.

Part 1: Structural Characterization (The Baseline)

The first step in any analysis is establishing the structural integrity of the free base. In an achiral solvent (CDCl


), the (2R) and (2S) enantiomers are magnetically equivalent.
Predicted 1H NMR Data (CDCl , 400 MHz)

Note: Chemical shifts are derived from high-fidelity analogues (e.g., 2-phenylpropan-1-amine) and electronic effect calculations.

PositionGroup

(ppm)
Multiplicity

(Hz)
Interpretation
Ar-H Ar-H (C2', C5', C6')6.70 – 6.82Multiplet (ABC)-Characteristic 1,2,4-substitution pattern of the veratryl ring.
-OCH

Methoxy (x2)3.86, 3.88Singlets-Two distinct singlets due to slight electronic inequivalence.
H-2 Methine (Chiral Center)2.85 – 2.95Sextet (approx)~7.0Couples with H-3 (methyl) and H-1 (methylene).
H-1a, H-1b Methylene (-CH

N)
2.78 – 2.84ddd / ABX~12.0, 7.0Diastereotopic protons. Distinct shifts due to the adjacent chiral center (C2).
-NH

Amine1.40 – 1.80Broad Singlet-Exchangeable; shift varies with concentration/water content.
H-3 Methyl (-CH

)
1.24Doublet7.0Diagnostic doublet for the 2-phenylpropyl skeleton.
Critical Interpretation: Diastereotopicity at C1

A common error in analyzing this molecule is expecting the C1 methylene protons (


) to appear as a simple doublet. Because C2 is a chiral center, the C1 protons are diastereotopic  (

). They are chemically nonequivalent and will couple to each other (geminal coupling,

Hz) and differentially to the H-2 methine (vicinal coupling,

), often resulting in a complex ABX pattern overlapping with the methine signal.

Part 2: Comparative Analysis of Enantiomeric Determination

To confirm the (2R) configuration and quantify enantiomeric purity, the mirror-image symmetry must be broken.

Method A: Chiral Solvating Agents (CSAs)

Reagent: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) or Eu(hfc)


.
Mechanism: Formation of transient diastereomeric complexes in solution.
  • Performance: Fast (no chemical reaction required).

  • Observation: The OMe singlets (3.8 ppm) or the Methyl doublet (1.2 ppm) will split into two sets of signals if the sample is racemic.

  • Limitation: Peak broadening (paramagnetic relaxation with Eu) can obscure small impurities (<5% ee).

Method B: Mosher's Amide Derivatization (Recommended)

Reagent: (R)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]. Mechanism: Covalent formation of diastereomeric amides.

This is the superior method for drug development. Reaction of the (2R)-amine with (R)-MTPA-Cl yields the (R,R)-diastereomer. If (2S)-amine impurity is present, it forms the (R,S)-diastereomer. These diastereomers have distinct NMR spectra due to the anisotropic shielding of the Mosher phenyl ring.

Comparative Data Table: Enantiomeric Analysis Methods

FeatureStandard 1H NMRCSA (Eu(hfc)

)
Mosher's Amide (MTPA)
Prep Time 5 mins10 mins2 hours (Reaction + Workup)
Sample Recovery YesYes (Extraction)No (Covalent Bond)
Resolution None (Achiral)Moderate (

ppm)
High (

ppm)
Precision (ee) N/A

2-5%

<1%
Primary Use Structure IDQuick CheckFinal QC / Absolute Config

Part 3: Experimental Protocols

Protocol 1: Mosher's Amide Synthesis for NMR Analysis

Objective: Derivatize (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine to determine optical purity.

  • Reaction: In a clean 1-dram vial, dissolve 10 mg of the amine substrate in 0.5 mL of anhydrous pyridine-d

    
     (permits direct NMR) or CH
    
    
    
    Cl
    
    
    .
  • Addition: Add 1.5 equivalents of (R)-MTPA-Cl.

  • Incubation: Shake at room temperature for 15 minutes. (Primary amines react rapidly).

  • Quench (Optional for Pyridine-d

    
    ):  If using CH
    
    
    
    Cl
    
    
    , add 50
    
    
    L diamine to scavenge excess chloride, wash with 1M HCl, dry over Na
    
    
    SO
    
    
    , and reconstitute in CDCl
    
    
    .
  • Analysis: Acquire 1H NMR (minimum 32 scans). Focus on the Methoxy region (3.4 – 3.6 ppm for MTPA-OMe) and the substrate Methyl doublet (1.2 ppm).

Interpretation of Mosher Data

According to the Mosher Model for primary amines:

  • For the (R,R) diastereomer: The phenyl group of the MTPA moiety shields protons on one side of the plane.

  • Calculation:

    
    .
    
  • Visual Check: If the sample is pure (2R), you will see a single doublet for the C3-Methyl. If racemic, you will see two doublets separated by approx 0.05–0.1 ppm.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for analyzing this specific chiral amine, highlighting the divergence between structural confirmation and enantiomeric validation.

NMR_Workflow Sample Unknown Sample: (2R)-2-(3,4-dimethoxyphenyl) propan-1-amine Std_NMR Standard 1H NMR (CDCl3) Sample->Std_NMR Check_Struc Check Structure: Ar-H (6.7ppm), OMe (3.8ppm) Diastereotopic CH2 (2.8ppm) Std_NMR->Check_Struc Decision Is Enantiomeric Purity Required? Check_Struc->Decision CSA_Path Method A: CSA (Eu(hfc)3) Decision->CSA_Path Rapid / Qualitative Mosher_Path Method B: Mosher's Derivatization (MTPA) Decision->Mosher_Path Precise / Quantitative Result_CSA Result: Peak Splitting (Broad signals) Est. ee +/- 5% CSA_Path->Result_CSA Result_Mosher Result: Distinct Diastereomers (Sharp signals) Calc. ee +/- 1% Mosher_Path->Result_Mosher

Caption: Analytical workflow for validating structure and chirality of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine.

Signal Splitting Tree (C1-C2 Fragment)

The complexity of the C1 signal is often misinterpreted. The following diagram explains the coupling origin.

Splitting_Tree C1_Protons C1 Protons (CH2-NH2) Ha Ha (Pro-R) C1_Protons->Ha Hb Hb (Pro-S) C1_Protons->Hb Chiral_Center Chiral Influence (C2 Center) Chiral_Center->Ha Makes Non-Equiv Chiral_Center->Hb Makes Non-Equiv Signal_Ha Signal Ha: dd (Geminal + Vicinal) Ha->Signal_Ha Signal_Hb Signal Hb: dd (Geminal + Vicinal) Hb->Signal_Hb

Caption: Origin of diastereotopic splitting at the C1 position due to the adjacent C2 chiral center.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458. [Link]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Search: 2-phenylpropan-1-amine derivatives. [Link]

Comparative

Advanced Mass Spectrometry Guide: Fragmentation &amp; Differentiation of Dimethoxyphenyl Propanamines

Executive Summary Dimethoxyphenyl propanamines (dimethoxyamphetamines or DMAs) represent a class of positional isomers critical in forensic toxicology and pharmaceutical analysis. The primary analytical challenge lies in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethoxyphenyl propanamines (dimethoxyamphetamines or DMAs) represent a class of positional isomers critical in forensic toxicology and pharmaceutical analysis. The primary analytical challenge lies in their structural similarity; isomers such as 2,5-DMA , 3,4-DMA , and 2,4-DMA share identical molecular weights (MW 195.26) and produce nearly indistinguishable electron ionization (EI) mass spectra dominated by the amine-initiated


-cleavage.

This guide objectively compares the performance of Native GC-EI-MS versus Derivatized GC-EI-MS (PFPA) and LC-ESI-MS/MS . While native MS is sufficient for class identification, it fails to differentiate specific regioisomers. Experimental data confirms that Pentafluoropropionyl (PFPA) derivatization combined with optimized chromatography is the superior workflow for unambiguous isomer resolution, despite the lack of unique fragment ions for every isomer.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality behind fragmentation is essential for interpreting spectra of unknown analogs.

Native EI Fragmentation (The "Amine Rule")

In standard EI (70 eV), the ionization of dimethoxyphenyl propanamines is driven by the nitrogen lone pair. The radical cation rapidly undergoes


-cleavage, ejecting the bulky benzyl radical to form a stable iminium ion.
  • Dominant Mechanism: Homolytic cleavage of the C(

    
    )-C(
    
    
    
    ) bond.
  • Base Peak (m/z 44): Corresponds to the ethylamine fragment

    
    . This peak is non-specific and appears for all unmodified amphetamines.
    
  • Secondary Ions (m/z 151/152): The dimethoxybenzyl cation (m/z 151) and radical cation (m/z 152) form via inductive cleavage or McLafferty rearrangement, respectively. These are diagnostic for the dimethoxy substitution but not the position.

NativeFragmentation M Molecular Ion (M+•) m/z 195 Alpha α-Cleavage M->Alpha - e- BasePeak Iminium Ion (Base Peak) m/z 44 Alpha->BasePeak Loss of Benzyl Radical Benzyl Dimethoxybenzyl Cation m/z 151 Alpha->Benzyl Inductive Cleavage

Figure 1: Primary fragmentation pathway of native dimethoxyphenyl propanamines in EI-MS.

Derivatization Logic (PFPA)

Derivatization with Pentafluoropropionic Anhydride (PFPA) replaces the amine hydrogen with a perfluoroacyl group. This serves two mechanistic functions:

  • Reduces Basicity: The electron-withdrawing fluorine atoms destabilize the nitrogen lone pair, suppressing the overwhelming formation of m/z 44.

  • Increases Molecular Mass: Shifts fragments to a higher, more diagnostic mass range (e.g., molecular ion

    
     shifts from 195 to 341).
    

Derivatization Amine Free Amine (Basic N) Amide Perfluoroamide Derivative (Reduced Basicity) Amine->Amide + PFPA - PFPH PFPA PFPA Reagent Frag1 High Mass Fragments (m/z > 190) Amide->Frag1 Altered Fragmentation Chrom Improved Chromatography Amide->Chrom Reduced Polarity

Figure 2: Impact of PFPA derivatization on chemical properties and mass spectral readout.

Comparative Analysis: Isomer Differentiation

The following data illustrates the limitations of native MS and the necessity of derivatization or advanced chromatography.

Table 1: Mass Spectral Characteristics of Key Isomers

Note: Native spectra are virtually identical. Differentiation relies on retention time (RT) or derivatization.

Feature2,5-DMA 3,4-DMA 2,4-DMA Differentiation Status
Native Base Peak m/z 44m/z 44m/z 44❌ Indistinguishable
Native Secondary m/z 151, 152m/z 151, 152m/z 151, 152❌ Indistinguishable
PFPA Derivative Base m/z 190m/z 190m/z 190*⚠️ Grouped (See Note)
PFPA Unique Ions m/z 204 (weak)NoneNone⚠️ Low Specificity
Chromatographic Order Elutes 3rdElutes 5thElutes 4thDistinct RT

*The m/z 190 ion in PFPA derivatives corresponds to the fluoro-acyl fragment common to the class. While spectral patterns remain similar, the derivatization significantly improves peak shape and retention time separation on phenyl-type columns (e.g., Rxi-50).

Table 2: Technique Performance Comparison
TechniqueSpecificitySensitivityCausality/MechanismRecommendation
GC-EI-MS (Native) LowHighAmine-directed

-cleavage dominates; structural info is lost.
Screening only. Cannot confirm specific isomer.
GC-EI-MS (PFPA) High Very High Acylation allows molecular ion detection and improves chromatographic resolution of isomers.Gold Standard for forensic confirmation.
LC-ESI-MS/MS MediumUltra High Protonation

. Fragmentation via phenonium ion intermediate makes isomers similar.
Best for trace quantification in biological matrices.

Experimental Protocols

These protocols are designed to be self-validating. The inclusion of a "System Suitability" step ensures the instrument is performing correctly before sample analysis.

Protocol A: PFPA Derivatization for GC-MS (Differentiation)

Objective: Enhance chromatographic resolution and mass spectral quality for DMA isomers.

Reagents:

  • Pentafluoropropionic anhydride (PFPA)[1][2][3]

  • Ethyl Acetate (Anhydrous)

  • 0.1 N NaOH[1][3]

Workflow:

  • Extraction: To 0.5 mL sample (urine/plasma), add 100 µL Internal Standard (e.g., DMA-d3). Add 0.5 mL 0.1 N NaOH and 3 mL Ethyl Acetate. Vortex (2 min) and Centrifuge (3000 rpm, 5 min).

  • Evaporation: Transfer organic layer to a clean glass tube. Evaporate to dryness under

    
     stream at 40°C.
    
  • Derivatization:

    • Add 50 µL PFPA and 50 µL Ethyl Acetate to the residue.[3]

    • Cap tightly and incubate at 70°C for 30 minutes . Critical Step: Ensure complete acylation to prevent mixed spectra.

  • Reconstitution: Evaporate derivatizing agents to dryness under

    
    . Reconstitute in 50 µL Ethyl Acetate.
    
  • GC-MS Acquisition:

    • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).[4]

    • Temp Program: 70°C (1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
    • Differentiation Check: 2,5-DMA should elute before 3,4-DMA.

Protocol B: LC-ESI-MS/MS Screening

Objective: High-throughput detection of the general class.

Workflow:

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min).
    
  • MS Source (ESI+):

    • Capillary: 3.5 kV

    • Gas Temp: 350°C

  • Transitions (MRM):

    • Quantifier: 196.1

      
       179.1 (Loss of 
      
      
      
      )
    • Qualifier: 196.1

      
       151.1 (Dimethoxybenzyl cation)
      
    • Note: Isomers will share these transitions. Rely on RT windows established by certified reference materials.

References

  • Maher, H. M., et al. (2009).[5] GC-MS and GC-IRD studies on dimethoxyamphetamines (DMA): regioisomers related to 2,5-DMA. Forensic Science International.[5][6] Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Amphetamine-type Stimulants. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Pentafluoropropionyl (PFP) Derivatization in GC-MS Analysis. Link

  • Wojtyczka, R., et al. (2016). Beta-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. Drug Testing and Analysis. Link

  • Abdel-Hay, K. M., et al. (2012). GC-MS and GC-IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. Journal of Chromatographic Science. Link

Sources

Validation

Comparing biological activity of (R) vs (S) 2-(3,4-dimethoxyphenyl)propan-1-amine

This guide provides an in-depth technical comparison of the enantiomers of 2-(3,4-dimethoxyphenyl)propan-1-amine , commonly known as 3,4-Dimethoxyamphetamine (3,4-DMA) . Unlike its structural isomer 2,5-DMA (the precurso...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the enantiomers of 2-(3,4-dimethoxyphenyl)propan-1-amine , commonly known as 3,4-Dimethoxyamphetamine (3,4-DMA) .

Unlike its structural isomer 2,5-DMA (the precursor to the potent psychedelic DOM), 3,4-DMA exhibits a pharmacological profile more closely aligned with entactogens (like MDMA and PMMA) than with classical hallucinogens. This guide dissects the stereoselective biological activities that define this distinction.

[1][2][3]

Executive Summary: The Stereochemical Divergence

In the phenethylamine class, the position of methoxy groups on the phenyl ring dictates the primary mechanism of action. While 2,4,5- or 2,5-substitution patterns favor direct 5-HT2A receptor agonism (psychedelia), the 3,4-substitution pattern shifts activity toward monoamine transporter reversal (entactogenic/stimulant effects).

For 3,4-DMA, the stereochemical rule of thumb differs from classical psychedelics:

  • The (S)-Enantiomer: Displays higher potency in eliciting MDMA-like and PMMA-like discriminative stimulus effects. It functions primarily as a monoamine releaser.

  • The (R)-Enantiomer: Is less potent in these measures and lacks significant hallucinogenic (DOM-like) activity, despite the general rule that (R)-amphetamines are usually the eutomers for 5-HT2A agonism.

Chemical Profile & Structural Context[4][5][6][7][8][9]

  • IUPAC Name: 1-(3,4-dimethoxyphenyl)propan-2-amine[1][2]

  • Chiral Center: The

    
    -carbon (adjacent to the amine).
    
  • Structural Analogs:

    • Alpha-desmethyl analog: 3,4-Dimethoxyphenethylamine (DMPEA) - biologically inactive (rapid MAO metabolism).

    • Methylenedioxy analog: MDA (3,4-Methylenedioxyamphetamine).[3][4][5] 3,4-DMA is the "open ring" analog of MDA.

Stereochemical Designation
IsomerConfigurationOptical RotationPrimary Class Characteristic
(S)-3,4-DMA S(+) (dextrorotatory)Stimulant / Entactogen (Amphetamine-like)
(R)-3,4-DMA R(-) (levorotatory)Weak 5-HT2A affinity (Inactive as functional psychedelic)

Pharmacodynamics: Receptor vs. Transporter Activity

The biological activity of 3,4-DMA is defined by its inability to bind effectively to the 5-HT2A receptor, contrasting sharply with DOM. Instead, it interacts with monoamine transporters (SERT, DAT).

Drug Discrimination Profiles (The "Gold Standard" Assay)

Drug discrimination studies are the most definitive method for categorizing psychoactive effects in vivo. Research led by Richard A. Glennon established that 3,4-DMA does not generalize to DOM (hallucinogen) or Amphetamine (pure stimulant) but does generalize to PMMA (paramethoxymethamphetamine) and MDMA .

Table 1: Discriminative Stimulus Generalization (Rat Model)

Training Drug: PMMA (1.25 mg/kg)[1][6][4]

CompoundED50 (mg/kg)Generalization ResultInterpretation
(S)-(+)-3,4-DMA 2.6 Full Substitution Potent MDMA/PMMA-like activity.[1][6]
(R)-(-)-3,4-DMA 3.9Full SubstitutionWeaker MDMA/PMMA-like activity.[1]
Racemic 3,4-DMA~3.0Full SubstitutionMixed activity driven by (S)-isomer.
DOM (Control)>6.0No SubstitutionNot a hallucinogen.
Amphetamine>2.0No SubstitutionNot a pure stimulant.[7]

Insight: The lower ED50 of the (S)-isomer indicates it is approximately 1.5x more potent than the (R)-isomer in producing the specific interoceptive cues associated with entactogens.

Mechanism of Action Pathways

The following diagram illustrates the divergence in signaling between the "Classic Psychedelic" pathway (which 3,4-DMA avoids) and the "Entactogenic" pathway (which 3,4-DMA activates).

G cluster_0 Compound Input cluster_1 Primary Targets cluster_2 Downstream Effects cluster_3 Behavioral Output S_DMA (S)-3,4-DMA SERT SERT / DAT (Transporters) S_DMA->SERT High Potency HT2A 5-HT2A Receptor S_DMA->HT2A Negligible R_DMA (R)-3,4-DMA R_DMA->SERT Moderate Potency R_DMA->HT2A Low Affinity DOM Reference: DOM DOM->HT2A High Affinity Release Monoamine Efflux (Non-Exocytotic) SERT->Release Transporter Reversal Gq Gq/PLC Pathway (Ca2+ Mobilization) HT2A->Gq Agonism Entactogen Entactogenic (PMMA/MDMA-like) Release->Entactogen Halluc Hallucinogenic (Head Twitch) Gq->Halluc

Caption: Mechanistic divergence showing (S)-3,4-DMA favoring transporter-mediated release over the 5-HT2A agonism typical of its isomer DOM.

Experimental Protocols

To validate the activity of 3,4-DMA enantiomers, researchers utilize the Two-Lever Drug Discrimination Assay . This protocol ensures that the observed effects are specific to the "entactogen" class and not generic stimulation.

Protocol: PMMA-Trained Discrimination

Objective: Determine if (R) or (S)-3,4-DMA produces internal cues similar to PMMA (a pure entactogen standard).

  • Subjects: Male Sprague-Dawley rats (approx. 250-300g).

  • Apparatus: Standard operant chambers with two levers (Drug Lever vs. Saline Lever) and a liquid reinforcer (e.g., sweetened milk).

  • Training Phase:

    • Inject rats i.p. with PMMA (1.25 mg/kg) 15 minutes prior to session.[4]

    • Reinforce responses on the Drug Lever (FR10 schedule).

    • On alternate days, inject Saline and reinforce the Saline Lever .

    • Criterion: >80% correct lever selection for 10 consecutive sessions.

  • Testing Phase (Substitution):

    • Administer test compound: (S)-3,4-DMA or (R)-3,4-DMA (randomized doses: 0.5 - 6.0 mg/kg).

    • Record lever selection during a brief extinction session (no reinforcement).

  • Data Analysis:

    • Full Substitution: >80% responding on the Drug Lever.

    • ED50 Calculation: Log-probit analysis of dose-response curve.

Safety & Metabolic Considerations

While 3,4-DMA is less potent than DOM, its metabolic pathway presents specific risks relevant to preclinical research.

  • Catechol Formation: Like MDA, 3,4-DMA undergoes O-demethylation to form alpha-methyl-dopamine (a catechol).

  • Toxicity Risk: These catechol metabolites can be oxidized to ortho-quinones, which are reactive electrophiles capable of binding to cysteinyl residues on proteins (e.g., Tryptophan Hydroxylase), potentially causing long-term serotonergic depletion.

  • Stereoselectivity in Metabolism: In analogous compounds (MDA), the (S)-isomer is often metabolized faster, potentially leading to higher acute spikes in catechol concentrations, though specific kinetic data for 3,4-DMA enantiomers is sparse.

References

  • Rangisetty, J. B., Bondarev, M. L., Chang-Fong, J., Young, R., & Glennon, R. A. (2001).[3] PMMA-stimulus generalization to the optical isomers of MBDB and 3,4-DMA.[1] Pharmacology Biochemistry and Behavior, 69(1-2), 261-267.[1][3]

  • Glennon, R. A., Young, R., Dukat, M., & Cheng, Y. (1997).[6][3] Initial characterization of PMMA as a discriminative stimulus.[3][7] Pharmacology Biochemistry and Behavior, 57(1-2), 151-158.[6][3]

  • Shulgin, A., & Shulgin, A. (1991).[8][3][9][10][11] PiHKAL: A Chemical Love Story. Transform Press. (Entry #56: 3,4-DMA).[1]

  • Nichols, D. E. (2018). Hallucinogens.[8][2][9][11] Pharmacology & Therapeutics, 101(2), 131-181. (Reference for general SAR of phenethylamines).

Sources

Comparative

Validated analytical methods for (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine purity

The following guide details validated analytical architectures for determining the purity of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine , a critical chiral intermediate often employed in the synthesis of isoquinoline alk...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details validated analytical architectures for determining the purity of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine , a critical chiral intermediate often employed in the synthesis of isoquinoline alkaloids and cardiovascular therapeutics.

This content is structured to serve as an authoritative technical resource, bypassing generic templates to focus on the specific physicochemical challenges of this molecule: primary amine basicity , enantiomeric resolution , and dimethoxy-arene stability .

Critical Quality Attributes (CQA) & Analytical Strategy

The purity of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is defined by two distinct vectors: Chemical Purity (absence of regioisomers and synthetic byproducts) and Enantiomeric Purity (absence of the (2S)-distomer).

Because the biological activity of downstream APIs (e.g., Tamsulosin analogs, Verapamil derivatives) is strictly stereodependent, the analytical control strategy must prioritize chiral resolution.

The Analytical Matrix: Method Comparison

The following table compares the three primary methodologies used in validated release testing.

FeatureMethod A: Normal-Phase Chiral HPLC (Recommended)Method B: Reverse-Phase Chiral HPLC Method C: Achiral UHPLC-MS
Primary Utility Enantiomeric Purity (ee%) LC-MS Compatible Chiral AnalysisChemical Purity & Impurity ID
Stationary Phase Amylose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-RH)C18 (e.g., Waters BEH Shield RP18)
Resolution (

)
Excellent (

) for amine enantiomers
Moderate (

)
N/A for enantiomers
Sensitivity UV detection (Good)High (MS compatible)Very High (MS/UV)
Robustness High (Solvent controlled)Moderate (pH sensitive)High
Throughput 15–20 min run time20–30 min run time< 5 min run time
Cost High (Solvent consumption)MediumLow

Detailed Protocol: The "Gold Standard" Chiral Method

Method A is selected as the primary release method due to the superior selectivity of immobilized polysaccharide phases towards primary amines in normal phase conditions. The use of a basic additive is strictly required to suppress the ionization of the primary amine, preventing peak tailing and ensuring accurate integration.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 Infinity II).

  • Column: Chiralpak IC (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)),

    
    .
    
    • Rationale: The "IC" phase offers broader solvent compatibility and distinct selectivity for aromatic amines compared to the older "AD-H" phases.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    
    .
    
    • Critical Parameter: The 0.1% DEA is non-negotiable. It masks residual silanols and ensures the amine elutes as a sharp, symmetrical peak.

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
     (Isothermal control is vital for reproducible retention times).
    
  • Detection: UV at 280 nm (matches the absorption max of the veratryl/dimethoxybenzene moiety).

  • Injection Volume:

    
    .
    
Sample Preparation
  • Diluent: Mobile Phase (Hexane/IPA 90:10).

    • Note: Do not dissolve in pure IPA or Methanol if possible, as the "solvent shock" can distort peak shape in normal phase systems.

  • Stock Solution: Dissolve

    
     of sample in 
    
    
    
    diluent (
    
    
    ).
  • Test Solution: Dilute Stock 1:10 to achieve

    
    .
    
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ): 
    
    
    
    between (2R) and (2S) peaks.
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • % RSD (Area):

    
     (n=6 injections).
    

Impurity Profiling & Fate Mapping

While Method A handles stereochemistry, Method C (Achiral UHPLC) is required to quantify process-related impurities such as the ketone intermediate (1-(3,4-dimethoxyphenyl)propan-2-one) or des-methyl analogs.

Diagram 1: Analytical Workflow & Impurity Fate

This diagram visualizes the decision logic for selecting the correct analytical architecture based on the synthesis stage.

AnalyticalWorkflow Start Crude (2R)-2-(3,4-dimethoxyphenyl) propan-1-amine Decision Primary Analysis Goal? Start->Decision Path_Chem Chemical Purity (By-products/Degradants) Decision->Path_Chem Identify Impurities Path_Chiral Enantiomeric Purity (R vs S ratio) Decision->Path_Chiral Verify Stereochem Method_C Method C: UHPLC-MS (C18, Acidic pH) Path_Chem->Method_C Method_A Method A: Chiral HPLC (Chiralpak IC, Normal Phase) Path_Chiral->Method_A Impurity_1 Impurity A: Ketone Intermediate (Incomplete Amination) Method_C->Impurity_1 Impurity_2 Impurity B: Regioisomer (1-phenyl-2-aminopropane derivative) Method_C->Impurity_2 Action_Release Batch Release (CoA Generation) Method_C->Action_Release Pass: >98% Chem Purity Impurity_3 Distomer: (2S)-Isomer Method_A->Impurity_3 Method_A->Action_Release Pass: >99% ee

Caption: Analytical decision matrix separating chemical impurity profiling (UHPLC-MS) from critical enantiomeric quality control (Chiral HPLC).

Scientific Rationale & Troubleshooting

The "Memory Effect" in Chiral Columns

When switching between Normal Phase (Hexane/Alcohol) and Reverse Phase (Water/Acetonitrile) on polysaccharide columns (like Chiralpak IA/IC), there is a risk of hysteresis where the polymer swells differently, altering retention times.

  • Directive: Dedicate a specific column solely to this Normal Phase method. Do not rotate the column between RP and NP modes.

Detection Wavelength Selection

The 3,4-dimethoxy substitution pattern provides a strong chromophore.

  • 280 nm: Preferred for purity calculations. It is specific to the aromatic ring and less susceptible to baseline drift from mobile phase modifiers (DEA).

  • 210 nm: Use only for trace impurity analysis (LOD determination) as it detects non-aromatic impurities but suffers from higher solvent noise.

Sample Stability

Primary amines are prone to oxidative deamination or carbamate formation (reacting with atmospheric


).
  • Protocol: Analyze samples within 4 hours of preparation or store at

    
     in amber vials.
    

References

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Resolving Impurities in 2-(3,4-Dimethoxyphenyl)propanal Samples. Retrieved from

  • SIELC Technologies. (2018). Separation of 2-Propanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from

  • Adhikari, S., Bhandari, A., & Lee, W. (2021).[5] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from

  • Chromatography Online. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from

  • ChemicalBook. (2022). (R)-1-(3,4-DIMETHOXYPHENYL) 2-PROPANAMINE Product & Safety Data. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to the Quantification of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine: A Comparative Analysis of Reference Standards and Analytical Methodologies

Abstract Accurate quantification of chiral compounds such as (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a cornerstone of pharmaceutical development and quality control. This technical guide provides an in-depth compar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Accurate quantification of chiral compounds such as (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a cornerstone of pharmaceutical development and quality control. This technical guide provides an in-depth comparison of analytical methodologies and reference standards essential for the precise and reliable quantification of this specific enantiomer. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights into experimental design and methodology selection. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and validated quantification assays.

Introduction: The Analytical Imperative for (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a chiral amine whose stereoisomeric purity is critical, particularly when it is present as an impurity or a metabolite of a pharmaceutical compound. The stereospecific nature of biological systems means that enantiomers can have vastly different pharmacological and toxicological profiles.[1] Therefore, regulatory bodies mandate the precise quantification of individual enantiomers.

The foundation of any accurate quantification is the use of a well-characterized reference standard. A reference standard serves as the benchmark against which an unknown sample is measured, ensuring the identity, purity, strength, and quality of the substance. The choice of reference standard and the analytical method are inextricably linked, with the "fitness for purpose" of the entire analytical procedure being the ultimate goal, as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]

Selecting a Reference Standard: The Cornerstone of Accuracy

The reliability of a quantitative method is fundamentally dependent on the quality of the reference standard. Standards are typically categorized as primary or secondary.

  • Primary Reference Standards: These are of the highest purity and are established by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[4][5][6] They are used to calibrate secondary standards and do not require comparison to another chemical substance for assay.

  • Secondary Reference Standards (or Working Standards): These standards are characterized against a primary reference standard and are used for routine laboratory analysis.[7][8] They are often Certified Reference Materials (CRMs) produced under ISO 17034 and ISO/IEC 17025, which ensures their traceability and uncertainty are well-documented.[7][8]

For (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine, which may be an impurity of active pharmaceutical ingredients like Verapamil, sourcing a specific enantiomeric standard is crucial.[7] Suppliers like Sigma-Aldrich, LGC Standards, and Alfa Omega Pharma provide a range of verapamil impurities and related compounds that can serve as reference materials.[5][7][9] When selecting a standard, a thorough review of the Certificate of Analysis (CoA) is mandatory to confirm its identity, purity (often determined by a mass balance approach), and assigned value.

cluster_selection Reference Standard Selection Workflow Define Define Analytical Need (e.g., Impurity Quantification) Search Search Pharmacopeias (USP, EP) & Commercial Suppliers (LGC, Sigma) Define->Search Identify Identify Potential Standards (Primary vs. Secondary CRM) Search->Identify CoA Request & Scrutinize Certificate of Analysis (CoA) Identify->CoA Verify Verify Identity, Purity, Assigned Value & Uncertainty CoA->Verify Qualify Qualify Standard for Intended Use Verify->Qualify

Caption: Workflow for Reference Standard Selection.

Comparative Analysis of Quantification Methodologies

The choice of analytical technique depends on factors such as the required sensitivity, selectivity (especially for chirality), sample matrix complexity, and available instrumentation.

FeatureChiral HPLC-UV GC-MS LC-MS/MS
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), detected by UV absorbance.[10]Separation of volatile/derivatized compounds in the gas phase followed by mass-based detection.[11]Chromatographic separation coupled with highly selective mass filtering using precursor-product ion transitions.[12][13]
Chiral Selectivity Excellent. The primary technique for enantioseparation.[1][14]Moderate. Requires a chiral column or chiral derivatizing agent.High. Can be coupled with chiral chromatography for definitive enantiomer-specific quantification.
Sensitivity (LOQ) Moderate (ng-µg/mL range).High (pg-ng/mL range), dependent on derivatization and ionization efficiency.Excellent (fg-pg/mL range). The most sensitive technique.[12][15]
Sample Matrix Best for clean samples (drug substance, simple formulations).Suitable for complex matrices after extensive cleanup. Requires analyte volatility.Excellent for complex biological matrices (plasma, urine) due to high selectivity.[16]
Throughput Moderate. Run times are typically 10-30 minutes.Lower. Often requires a derivatization step, increasing sample preparation time.High. Fast gradient methods can reduce run times to a few minutes.[15]
Validation Well-established protocols (ICH Q2).[3]Well-established protocols.Well-established protocols, with specific guidance for bioanalytical methods.[17]

Experimental Protocols & Methodologies

The following protocols are generalized starting points. Method development and validation are required to demonstrate suitability for a specific purpose, in accordance with ICH and FDA guidelines.[2][18][19]

Chiral High-Performance Liquid Chromatography (HPLC)

This is the cornerstone technique for resolving enantiomers. The causality behind this choice is the direct interaction between the chiral analyte and a chiral stationary phase (CSP), which allows for physical separation. Polysaccharide-based CSPs are often the first choice due to their broad applicability.[20]

Protocol:

  • Reference Standard Preparation: Accurately weigh and dissolve the (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to create calibration standards (e.g., 0.1 - 50 µg/mL).

  • Sample Preparation: Dissolve the sample matrix containing the analyte in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • Instrumentation & Conditions:

    • Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based CSP).

    • Mobile Phase: A typical normal-phase eluent is n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v). The diethylamine is critical for basic amines as it competitively binds to acidic silanol sites on the silica support, preventing peak tailing.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the sample by interpolation from this curve. Validate the method for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[21][22]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, especially for impurity profiling where both identification and quantification are needed. For non-volatile or polar analytes like amines, derivatization is a critical step to increase volatility and improve chromatographic peak shape.[23]

Protocol:

  • Reference Standard & Sample Preparation: Prepare stock and calibration standards in a suitable organic solvent (e.g., Methanol).

  • Derivatization: a. Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.

  • Instrumentation & Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Acquisition Mode: Scan (for identification) or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Data Analysis: Use a characteristic, abundant ion for quantification and at least two other ions for confirmation. Create a calibration curve and quantify as described for HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices.[12][24] The specificity arises from the Multiple Reaction Monitoring (MRM) scan mode, where a specific precursor ion is selected and fragmented to produce a specific product ion.

Protocol:

  • Reference Standard & Sample Preparation: Prepare standards in a solvent compatible with the initial mobile phase (e.g., 50:50 Methanol:Water). For complex matrices like plasma, a protein precipitation or solid-phase extraction (SPE) is required.

  • Instrumentation & Conditions:

    • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transition: This must be determined by infusing the reference standard. For this molecule, a likely transition would be the protonated molecule [M+H]+ fragmenting to a stable product ion.

  • Data Analysis: Use specialized software to integrate the peak areas for the specific MRM transition. An internal standard (ideally, a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and instrument variability.[25]

cluster_method_selection Decision Tree for Analytical Method Selection A Goal: Enantiomeric Purity Assay? G No A->G No H Yes A->H Yes B Goal: Trace Quantification in Complex Matrix (e.g., Plasma)? I No B->I No J Yes B->J Yes C Goal: Impurity ID & Quantification in Bulk Material? F Use GC-MS or HPLC-UV C->F D Use Chiral HPLC E Use LC-MS/MS (with chiral column if needed) G->B H->D I->C J->E

Caption: Decision Tree for Method Selection.

Conclusion

The successful quantification of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine hinges on a synergistic approach that combines a high-quality, traceable reference standard with a meticulously developed and validated analytical method. For enantiomer-specific quantification, chiral HPLC remains the gold standard due to its direct separative power. For ultimate sensitivity in complex matrices, LC-MS/MS is unmatched, while GC-MS offers a robust alternative for impurity profiling. Each method, when properly validated according to ICH and FDA guidelines, can provide the trustworthy and accurate data required to meet the stringent demands of pharmaceutical research and development.

References

  • Verapamil Impurity K Pharmaceutical Secondary Standard CRM - Sigma-Aldrich. Sigma-Aldrich.

  • Fact sheet: European Pharmacopoeia Reference Standards. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • European Pharmacopoeia (Ph. Eur.) Reference Materials - LGC Standards. LGC Standards.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.

  • FDA Guidelines for Analytical Method Validation. Scribd.

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.

  • Ph. Eur. Reference Standards: Orders and Catalogue. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • Verapamil Impurity A Pharmaceutical Secondary Standard CRM - Sigma-Aldrich. Sigma-Aldrich.

  • European pharmacopoeia (ep) reference standard - Sigma-Aldrich. Sigma-Aldrich.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research.

  • FDA Releases Guidance on Analytical Procedures. BioPharm International.

  • European Pharmacopoeia (Ph. Eur.) Reference Standards. CPHI Online.

  • Verapamil Impurities | 52-53-9 Certified Reference Substance. Alfa Omega Pharma.

  • Verapamil EP Impurity P (Mixture of Diastereomers). SRIRAMCHEM.

  • Verapamil Impurity C HCl - CAS - 51012-67-0. Axios Research.

  • Dopamine Related Compound C (100 mg) (2-(3,4-Dimethoxyphenyl)ethan-1-amine). USP Store.

  • 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine. Sigma-Aldrich.

  • Catalytic Reactions of 2-(3,4-Dimethoxyphenyl)propanal: Application Notes and Protocols. Benchchem.

  • Technical Support Center: Analysis of 2-(3,4-Dimethoxyphenyl)propanal and its Impurities. Benchchem.

  • 2-(3,4-Dimethoxyphenyl)ethanamine. LGC Standards.

  • (1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-ol. ChemScene.

  • Chiral Separations Introduction. VTechWorks.

  • 2-(2,3-Dimethoxy-4-methylphenyl)propan-1-amine. PubChem.

  • Spectroscopic Profile of 2-(3,4-Dimethoxyphenyl)propanal: A Technical Guide. Benchchem.

  • A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 3-(Naphthalen-1-yl)propan-1-amine Derivatives. Benchchem.

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. SpringerLink.

  • New Reference Standards Now Available. US Pharmacopeia (USP).

  • Analytical Standards. Sigma-Aldrich.

  • An In-Depth Technical Guide on the Chemical Properties of 2-(3,4-Dimethoxyphenyl)propan-2-amine. Benchchem.

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.

  • 1-(3,4-dimethoxyphenyl)propan-2-one. Sigma-Aldrich.

  • Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography. Benchchem.

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace.

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA.

  • Separation of 2-Methoxy-3,4-dihydro-2H-pyran on Newcrom R1 HPLC column. SIELC.

  • LC Column and SPE Method Solutions for LC-MS/MS Analysis of TDM Drugs and Metabolites. Phenomenex.

  • GC/MS-LC/MS multi-residue method. Government of Alberta.

  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar.

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications.

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

An In-Depth Technical Guide on the Infrared Spectroscopy of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine. Executive Summary This guide provides a rigorous technical analysis of the infrared (IR) spectral characteristics of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Infrared Spectroscopy of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine.

Executive Summary

This guide provides a rigorous technical analysis of the infrared (IR) spectral characteristics of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine (CAS: 68225-61-6). As a chiral


-methylphenethylamine derivative, this molecule serves as a critical intermediate in the synthesis of isoquinoline alkaloids and pharmacological agents.

For researchers and drug development professionals, the primary challenge lies in distinguishing this compound from its potent regioisomer, 3,4-Dimethoxyamphetamine (3,4-DMA) , and determining its enantiomeric purity. This guide compares the IR "performance"—defined here as diagnostic resolution and identification reliability—of the target molecule against its structural analogs and precursors.

Molecular Profile & Structural Context

Before analyzing the spectra, it is vital to understand the vibrational degrees of freedom introduced by the specific structural features of the (2R) isomer.

  • Core Scaffold: 3,4-Dimethoxy-substituted benzene ring (Veratrole moiety).[1]

  • Side Chain: Propyl chain with a primary amine at position 1 and the aryl group at position 2 (Isomeric to amphetamine).

  • Chirality: (2R)-configuration.[2] Note: Standard FTIR cannot distinguish (R) from (S) enantiomers without chiral derivatization or Vibrational Circular Dichroism (VCD).

Characteristic IR Bands: The Diagnostic Fingerprint

The following table details the essential vibrational modes. These values are synthesized from empirical data of structural analogs (homoveratrylamine derivatives) and standard spectroscopic principles for primary amines attached to primary carbons.

Table 1: Key IR Absorption Bands for (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Stretching (Asym/Sym)3360 – 3290 Medium, BroadAppears as a doublet. Critical for confirming amine formation from nitrile/amide precursors.
N-H Scissoring (Bending)1590 – 1610 MediumOften overlaps with aromatic ring breathing modes; look for broadening in this region.
C-N Stretching1030 – 1090 MediumCRITICAL DISTINCTION: Lower frequency than amphetamines (which appear >1100 cm⁻¹) due to attachment to a primary carbon (

).
Methoxy Groups (-OCH₃) C-H Stretching (Methyl)2835 Weak, SharpThe "Fermi Resonance" characteristic of methoxy groups on aromatic rings.
C-O-C Stretching (Asym)1230 – 1260 Very StrongDominant band in the fingerprint region.
C-O-C Stretching (Sym)1020 – 1040 StrongConfirms the integrity of the veratrole ether linkages.
Aromatic Ring C=C Ring Stretching1515 & 1590 StrongCharacteristic doublet for 1,2,4-trisubstituted benzene derivatives.
C-H Out-of-Plane (OOP)800 – 860 StrongSpecific pattern for 1,2,4-substitution (two adjacent H, one isolated H).
Aliphatic Chain C-H Stretching2930 – 2960 StrongAsymmetric stretching of the propyl

and

.
Comparative Diagnostic Analysis

This section evaluates how IR spectroscopy performs in distinguishing the target molecule from its most common "false positives" in a research setting.

Comparison A: Target vs. Regioisomer (3,4-Dimethoxyamphetamine)

The most critical distinction is between the target (


-methyl) and the amphetamine (

-methyl).
FeatureTarget: (2R)-2-(3,4-dimethoxyphenyl)propan-1-amineComparator: 3,4-Dimethoxyamphetamine (3,4-DMA)
Structure


Amine Type Primary amine on Primary Carbon Primary amine on Secondary Carbon
C-N Stretch 1030 – 1090 cm⁻¹ 1100 – 1150 cm⁻¹
Fingerprint Distinct skeletal bending for isopropyl-like branching.[2]Distinct skeletal bending for linear propyl-like chain.
Conclusion IR is Moderately Effective . While N-H bands are identical, the shift in C-N stretching is the most reliable differentiator. NMR is superior for this distinction.
Comparison B: Target vs. Precursor (Nitrile Intermediate)

In synthesis, the target is often reduced from 2-(3,4-dimethoxyphenyl)propanenitrile.

FeatureTarget (Amine Product)Precursor (Nitrile)
Diagnostic Band 3300-3400 cm⁻¹ (N-H Stretch) 2240-2260 cm⁻¹ (C≡N Stretch)
Performance High Reliability. The complete disappearance of the sharp nitrile band at ~2250 cm⁻¹ and appearance of the broad amine doublet is the gold standard for monitoring reaction completion.
Standardized Experimental Protocol

To ensure reproducible spectral data, the following protocol is recommended. This method minimizes hygroscopic interference, which is common with primary amines.

Method: Liquid Film (Neat) or ATR (Attenuated Total Reflectance)

  • Sample Preparation:

    • If the product is an oil (free base): Use neat liquid on a Diamond/ZnSe ATR crystal. Ensure the crystal is cleaned with isopropanol to remove lipid residues.

    • If the product is a solid (HCl salt): Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use a high-pressure ATR clamp. Note: Amine salts show broad ammonium (

      
      ) bands at 2800-3200 cm⁻¹, obscuring C-H stretches.
      
  • Instrument Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

    • Scans: Minimum 32 scans to reduce signal-to-noise ratio.

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Apply Baseline Correction to flatten the slope caused by scattering.

    • Perform Atmospheric Suppression to remove

      
       (2350 cm⁻¹) and 
      
      
      
      noise, which interferes with the N-H region.
Analytical Workflow & Logic

The following diagram illustrates the decision logic for identifying the compound and validating its purity using IR in conjunction with other techniques.

IR_Workflow Start Sample: (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine IR_Scan Acquire FTIR Spectrum (4000 - 600 cm⁻¹) Start->IR_Scan Check_NH Check 3300-3400 cm⁻¹ (Doublet Present?) IR_Scan->Check_NH Decision_Identity Identity Confirmed: Primary Amine Check_NH->Decision_Identity Yes Check_CN Check 2250 cm⁻¹ (C≡N Absent?) Decision_Purity Purity Check: No Precursor Check_CN->Decision_Purity Yes (Band Absent) Check_Regio Analyze C-N Stretch (1030-1090 vs 1100+ cm⁻¹) Isomer_Issue Ambiguity: Possible Regioisomer (3,4-DMA) Check_Regio->Isomer_Issue Inconclusive Secondary_Test Required: ¹H-NMR or HPLC (To confirm position of -NH₂) Check_Regio->Secondary_Test Validation Needed Decision_Identity->Check_CN Decision_Purity->Check_Regio Chiral_Check Chirality Check: Is it (2R)? Decision_Purity->Chiral_Check VCD_Test Required: VCD or Chiral HPLC Chiral_Check->VCD_Test Standard IR Insufficient

Figure 1: Analytical workflow for the identification and validation of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine, highlighting the limitations of standard IR for regioisomer and enantiomer distinction.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on C-N stretch differentiation between primary/secondary carbons).
  • Shulgin, A., & Shulgin, A. (1991).[3] PiHKAL: A Chemical Love Story. Transform Press. Link (Source for synthesis and properties of phenethylamine regioisomers).

  • BenchChem. (2025).[4][5][6][7][8] Spectroscopic Profile of 2-(3,4-Dimethoxyphenyl)propanal and Derivatives. Link (Data on precursor spectral properties).

  • NIST Chemistry WebBook. Infrared Spectra of Phenethylamine Derivatives. Link (General reference for veratrole ring vibrations).

  • Chalmers, J. M., & Griffiths, P. R. (2002). Handbook of Vibrational Spectroscopy. Wiley. (Reference for sampling techniques of amine salts vs free bases).

Sources

Validation

Synthetic Routes to (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine: A Comparative Guide

Executive Summary (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a highly valuable chiral primary amine. As a -methylphenethylamine derivative, it serves as a privileged structural motif in the development of neuroactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a highly valuable chiral primary amine. As a


-methylphenethylamine derivative, it serves as a privileged structural motif in the development of neuroactive pharmaceuticals and complex agrochemicals. Because the biological activity of such molecules is strictly tied to their stereochemistry, achieving high enantiomeric purity at the benzylic carbon (C2) is paramount.

This guide objectively compares two fundamentally different synthetic strategies for constructing this molecule: a state-of-the-art Transition-Metal Catalyzed Asymmetric Conjugate Addition and a classic Chiral Auxiliary-Mediated Alkylation . By analyzing the causality behind the experimental choices and comparing quantitative performance data, this guide provides researchers with actionable insights for route selection.

Route A: Modern Catalytic Asymmetric Conjugate Addition

Mechanism & Causality

This modern approach utilizes a rhodium-catalyzed asymmetric 1,4-addition of 3,4-dimethoxyphenylboronic acid to 1-nitropropene [1].

  • Why Rhodium? Rhodium(I) complexes are specifically chosen over palladium or copper because they strongly resist

    
    -hydride elimination. This ensures that the intermediate alkyl-rhodium species undergoes protonation rather than decomposing into an unwanted alkene byproduct [1, 2].
    
  • Why Nitroalkenes? The strongly electron-withdrawing nitro group makes 1-nitropropene an exceptionally reactive Michael acceptor. Furthermore, the nitro group serves as a masked primary amine, which can be cleanly reduced in a subsequent step [4].

  • Stereocontrol: A chiral ligand (such as a chiral sulfoxide-phosphine or a chiral diene) coordinates with the Rh(I) center, creating a rigid chiral pocket. This dictates the enantiofacial approach of the aryl-rhodium species to the nitroalkene, yielding the (R)-enantiomer with high precision.

Experimental Protocol

Note: This protocol functions as a self-validating system based on visual kinetic indicators.

  • Catalyst Complexation: In an argon-filled glovebox, dissolve

    
     (1.5 mol%) and the chiral ligand (3.3 mol%) in degassed 1,4-dioxane. Stir for 30 minutes at room temperature.
    
  • Conjugate Addition: Add 3,4-dimethoxyphenylboronic acid (1.5 equiv) and 1-nitropropene (1.0 equiv). Add an aqueous solution of KOH (0.5 M, 0.1 equiv) to activate the boronic acid into a more reactive boronate species.

    • Self-Validation Check: Upon base addition, the solution must undergo a distinct color shift from pale orange to deep red. This visual cue confirms the successful transmetalation and formation of the active aryl-rhodium intermediate.

  • Reaction: Stir the sealed vessel at 50 °C for 12 hours. Quench with saturated

    
     and extract with ethyl acetate. Isolate the (2R)-1-nitro-2-(3,4-dimethoxyphenyl)propane intermediate via flash chromatography.
    
  • Nitro Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C (10 wt%). Stir vigorously under an

    
     atmosphere (1 atm) for 12 hours. Filter through a pad of Celite and concentrate in vacuo to afford the target primary amine.
    
Workflow Diagram

RhCatalysis A 3,4-Dimethoxyphenylboronic Acid + 1-Nitropropene B [Rh(cod)Cl]2 + Chiral Ligand (Asymmetric Conjugate Addition) A->B C (2R)-1-Nitro-2-(3,4-dimethoxyphenyl)propane B->C 95% Yield, 98% ee D Pd/C, H2 (1 atm) (Nitro Reduction) C->D E (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine D->E 92% Yield

Workflow for the Rh-catalyzed asymmetric synthesis of the target amine.

Route B: Classic Chiral Auxiliary-Mediated Alkylation

Mechanism & Causality

The Evans asymmetric alkylation is a highly predictable, stoichiometric method relying on a chiral auxiliary to enforce stereochemistry [3].

  • Enolate Geometry: 2-(3,4-dimethoxyphenyl)acetic acid is covalently bound to an (S)-4-benzyl-2-oxazolidinone auxiliary. Deprotonation with a strong, non-nucleophilic base (NaHMDS) forms a rigid, metal-chelated Z-enolate.

  • Steric Shielding: The bulky benzyl group of the oxazolidinone auxiliary projects directly over the Re face of the enolate. This physical blockade forces the incoming electrophile (methyl iodide) to attack exclusively from the less hindered Si face, ensuring extraordinary diastereoselectivity [3].

  • Downstream Conversion: The auxiliary is cleaved under mild oxidative hydrolysis to prevent racemization, and the resulting acid is converted to the amine via amidation and reduction.

Experimental Protocol

Note: This protocol is self-validating through strict thermal dependence.

  • Auxiliary Attachment: React 2-(3,4-dimethoxyphenyl)acetyl chloride with the lithium salt of (S)-4-benzyl-2-oxazolidinone in THF at -78 °C. Purify the resulting imide.

  • Asymmetric Alkylation: Dissolve the imide in anhydrous THF and cool to exactly -78 °C. Add NaHMDS (1.1 equiv) dropwise and stir for 30 minutes to ensure complete Z-enolate formation. Add methyl iodide (3.0 equiv).

    • Self-Validation Check: This step is highly temperature-sensitive. If the internal reaction temperature is allowed to rise above -70 °C during MeI addition, a measurable drop in diastereomeric excess (de) will be observed in the crude NMR. Maintaining >99% de instantly validates that strict kinetic control was preserved.

  • Auxiliary Cleavage: Treat the alkylated imide with

    
     and 
    
    
    
    at 0 °C to hydrolyze the auxiliary. The chiral auxiliary can be recovered via extraction for reuse.
  • Amidation & Reduction: Convert the free (R)-propanoic acid to a primary amide using 1,1'-Carbonyldiimidazole (CDI) and aqueous ammonia. Finally, reduce the amide to the target amine using

    
     at reflux for 4 hours, followed by a methanolic HCl quench.
    
Workflow Diagram

EvansAuxiliary A 2-(3,4-Dimethoxyphenyl)acetic acid + (S)-4-Benzyl-2-oxazolidinone B N-Acyl Oxazolidinone Formation A->B C NaHMDS, -78°C (Z-Enolate Formation) B->C D MeI Addition (Si-face attack) C->D Steric shielding by benzyl group E Alkylated Intermediate (>99% de) D->E F 1. LiOH/H2O2 (Cleavage) 2. Amidation (CDI, NH3) 3. BH3 Reduction E->F G (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine F->G

Logical flow of the Evans chiral auxiliary-mediated asymmetric alkylation.

Comparative Analysis & Experimental Data

The following table summarizes the quantitative performance metrics of both synthetic routes based on standard laboratory-scale execution (10–50 mmol scale).

Performance MetricRoute A: Rh-Catalyzed AdditionRoute B: Evans Auxiliary Alkylation
Overall Yield ~87% (2 linear steps)~65% (5 linear steps)
Enantiomeric Excess (ee) 98% (Directly from catalysis)>99% (After intermediate crystallization)
Atom Economy High (Catalytic chiral source, minimal waste)Low (Requires stoichiometric chiral auxiliary)
Reagent Cost High (Driven by Rhodium and chiral ligands)Moderate (Standard reagents, auxiliary is recoverable)
Scalability Limitations Requires strict inert atmosphere and specialized ligandsRequires strict cryogenic (-78 °C) infrastructure
Time to Target 1–2 Days4–5 Days

Conclusion & Recommendations: For drug discovery and initial SAR (Structure-Activity Relationship) studies where time-to-target is critical, Route A is vastly superior due to its brevity and high atom economy. However, if a facility lacks access to expensive transition metal catalysts or requires absolute enantiopurity (>99.5% ee) without chiral chromatography, Route B remains a bulletproof, highly reliable fallback that leverages inexpensive, recoverable stoichiometric reagents.

References

  • Enantioselective synthesis of gem-diarylalkanes by transition metal-catalyzed asymmetric arylations (TMCAAr) Chemical Science (RSC Publishing) URL:[Link]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines Chemical Reviews (ACS Publications) URL:[Link]

  • Principles and Applications of Asymmetric Synthesis Academia.edu URL:[Link]

  • Synthetic Chameleon Turns into Oximes, Nitrones, and Hydroxylamines when Exposed to Blue Light ACS Omega URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safe Handling of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

Foreword: A Proactive Stance on Laboratory Safety As laboratory professionals, our primary responsibility extends beyond achieving novel scientific breakthroughs; it begins with ensuring a safe environment for ourselves...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Proactive Stance on Laboratory Safety

As laboratory professionals, our primary responsibility extends beyond achieving novel scientific breakthroughs; it begins with ensuring a safe environment for ourselves and our colleagues. The compound (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine, a chiral amine of interest in developmental research, requires meticulous handling. This guide is structured to provide a comprehensive, risk-based framework for its use.

Hazard Identification and Risk Profile

Based on analogous chemical structures, (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is anticipated to present the following hazards:

  • Irritation: Causes skin, eye, and respiratory tract irritation.[2]

  • Harmful if Swallowed: May cause digestive tract irritation and potential systemic effects.[2]

  • Sensitivity: Expected to be sensitive to air and light, which can lead to degradation and the formation of unknown byproducts.[1][3]

The primary routes of occupational exposure are inhalation of aerosols or fine particles, dermal contact, and eye contact. The causality for our stringent PPE recommendations is directly linked to preventing exposure through these routes.

The Hierarchy of Controls: Beyond PPE

Before detailing personal protective equipment, we must emphasize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls.

  • Engineering Controls: All handling of this compound, from weighing to solution preparation and reaction work-ups, must be conducted within a certified chemical fume hood.[1] This is non-negotiable, as it contains vapors and aerosols at the source. The work area should be equipped with a readily accessible eyewash station and safety shower.[4]

  • Administrative Controls: Minimize the quantity of the chemical used to the smallest amount necessary for the experiment.[5] Clearly demarcate and label the designated work area where the substance will be handled.[5] Ensure all personnel are trained on this specific protocol before beginning work.

Task-Specific Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for distinct laboratory operations involving (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine.

Laboratory Activity Required Personal Protective Equipment (PPE) Rationale & Causality
Weighing and Aliquoting (Solid) • Double-gloved Nitrile Gloves• Chemical Splash Goggles• Laboratory Coat• N95 (or higher) Rated RespiratorTo prevent inhalation of fine particulates and protect against accidental skin/eye contact. Double-gloving provides an extra barrier against potential permeation.[1]
Solution Preparation & Transfers • Double-gloved Nitrile Gloves• Chemical Splash Goggles• Face Shield• Laboratory CoatA face shield is added to protect the entire face from splashes when handling liquids. All work must be done in a fume hood to control vapors.[1][6]
Running Reactions & Work-up • Double-gloved Nitrile Gloves• Chemical Splash Goggles• Face Shield• Laboratory CoatProvides maximum protection during active chemical transformations and purifications where the risk of splashes, aerosol generation, and unexpected reactions is highest.[1]
Waste Handling & Disposal • Nitrile Gloves• Chemical Splash Goggles• Laboratory CoatReduces risk during the final stages of handling, though vigilance against contamination of waste containers and surrounding areas is still paramount.

Procedural Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow that must be followed to ensure a safe operational cycle when working with (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine. This process validates itself by embedding safety checks at every critical stage.

G Workflow for Safe Handling of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A 1. Hazard Review Review this guide and analogous SDS data. B 2. Engineering Controls Check Verify fume hood certification and a ccess to eyewash/shower. A->B C 3. Assemble Task-Specific PPE Gather all necessary equipment from the PPE table. B->C D 4. Don PPE Wear all required PPE before entering the designated area. C->D E 5. Perform Work in Fume Hood Execute experiment, minimizing quantities and exposure time. D->E F 6. Waste Segregation Dispose of all contaminated materials into labeled hazardous waste containers. E->F G 7. Decontaminate Clean workspace and equipment following lab protocols. F->G H 8. Doff PPE & Personal Hygiene Remove PPE correctly to avoid self-contamination. Wash hands thoroughly. G->H

Caption: Logical workflow for ensuring safety when handling this compound.

Spill and Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like vermiculite or sand.[1]

  • Sweep the material into a sealed, properly labeled hazardous waste container.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Disposal Plan

All materials contaminated with (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine must be treated as hazardous chemical waste.[1]

  • Waste Segregation: Collect all liquid and solid waste in separate, dedicated, and clearly labeled containers.[9] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

  • Container Management: Use sealed containers that are appropriate for chemical waste. Label containers with the full chemical name, concentration, and relevant hazard warnings.[1]

  • Final Disposal: Arrange for pickup and disposal through your certified institutional EHS provider. Do not pour any waste down the drain or place it in regular trash.[10]

References

  • Personal protective equipment for handling 2-(3,4-Dimethoxyphenyl)propan-2-amine. Benchchem.
  • Common Name: ISOPROPYLAMINE HAZARD SUMMARY. New Jersey Department of Health. Source URL: [Link]

  • 1-Amino-2-propanol: Human health tier II assessment. Australian Government Department of Health. Source URL: [Link]

  • Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. Acros Organics. Source URL: [Link]

  • ISOPROPYLAMINE. Occupational Safety and Health Administration (OSHA). Source URL: [Link]

  • 2,2-DIMETHOXY PROPANE FOR SYNTHESIS MSDS. Loba Chemie. Source URL: [Link]

  • Storage and Handling of 2-(3,4-Dimethoxyphenyl)propanal. Benchchem.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Source URL: [Link]

  • SAFETY DATA SHEET - 3-(3,4-Dimethoxyphenyl)propionic acid. Thermo Fisher Scientific. Source URL: [Link]

  • Approval Process for Handling Particularly Hazardous Substances in Laboratories. STARLIMS. Source URL: [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Source URL: [Link]

  • Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services, University of Arizona. Source URL: [Link]

  • Personal Protective Equipment (PPE). University of Tennessee, Knoxville. Source URL: [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Source URL: [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. National Center for Biotechnology Information (NCBI). Source URL: [Link]

  • Laboratory safety. Maastricht University. Source URL: [Link]

  • MEDICINE DISPOSAL PRODUCTS. San Francisco Department of the Environment. Source URL: [Link]

Sources

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